4-(4-Bromo-butoxy)-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H13BrO2 |
|---|---|
Molecular Weight |
245.11 g/mol |
IUPAC Name |
4-(4-bromobutoxy)phenol |
InChI |
InChI=1S/C10H13BrO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,7-8H2 |
InChI Key |
WSTXXXZXZBLOCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromo-butoxy)-phenol (CAS 66619-92-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Bromo-butoxy)-phenol is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a phenol group at one end and a bromo-butoxy chain at the other, allows for versatile chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Phenolic compounds, in general, are known for their diverse biological activities, and the strategic placement of a reactive alkyl bromide moiety enhances the utility of this scaffold.[1] This guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 4-(4-Bromo-butoxy)-phenol, offering insights for its effective utilization in research and development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-(4-Bromo-butoxy)-phenol is essential for its handling, reaction optimization, and purification. While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structural analogues.
| Property | Value | Source/Basis |
| CAS Number | 66619-92-9 | Chemical Abstracts Service |
| Molecular Formula | C₁₀H₁₃BrO₂ | --- |
| Molecular Weight | 245.11 g/mol | --- |
| Appearance | Expected to be a solid at room temperature | Based on similar phenols |
| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |
| Melting Point | Not available | --- |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General solubility of similar compounds |
Synthesis and Purification
The most logical and widely applicable method for the synthesis of 4-(4-Bromo-butoxy)-phenol is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, hydroquinone is mono-alkylated using 1,4-dibromobutane.
Reaction Scheme: Williamson Ether Synthesis
Caption: Williamson ether synthesis of 4-(4-Bromo-butoxy)-phenol.
Experimental Protocol: Synthesis of 4-(4-Bromo-butoxy)-phenol
This protocol is a well-established method for the mono-alkylation of hydroquinone. The use of a slight excess of 1,4-dibromobutane and controlling the reaction time are crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.2 eq.) at room temperature.
-
Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of hydroquinone and the formation of the product.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.
-
Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-(4-Bromo-butoxy)-phenol.
Spectroscopic Characterization
The structural confirmation of 4-(4-Bromo-butoxy)-phenol is achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum will provide characteristic signals for the aromatic protons, the protons of the butoxy chain, and the phenolic hydroxyl proton.
-
Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.
-
Butoxy Chain Protons:
-
A triplet at approximately δ 3.9-4.1 ppm for the two protons of the -OCH₂- group adjacent to the aromatic ring.
-
A triplet at approximately δ 3.4-3.6 ppm for the two protons of the -CH₂Br group.
-
Two multiplets (quintets) in the upfield region (δ 1.8-2.2 ppm) for the four protons of the two central -CH₂- groups of the butoxy chain.
-
-
Phenolic Proton: A broad singlet, the chemical shift of which can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration, corresponding to the -OH proton.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.
-
Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon para to it will be the most upfield among the aromatic signals.
-
Butoxy Chain Carbons:
-
A signal around δ 67-69 ppm for the -OCH₂- carbon.
-
A signal around δ 33-35 ppm for the -CH₂Br carbon.
-
Two signals in the range of δ 28-30 ppm for the two central -CH₂- carbons.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (Aryl Ether): A strong band around 1230 cm⁻¹.
-
C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.
Mass Spectrometry
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity. For C₁₀H₁₃⁷⁹BrO₂, the expected m/z would be around 244, and for C₁₀H₁₃⁸¹BrO₂, around 246.
-
Fragmentation: Common fragmentation pathways would include the loss of the bromo-butoxy chain and cleavage of the ether linkage.
Applications in Drug Development
4-(4-Bromo-butoxy)-phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows it to act as a linker, connecting a pharmacophore containing a phenolic moiety to another part of a drug molecule via the reactive bromo-butoxy chain.
A significant application of this compound and its analogues is in the development of androgen receptor (AR) antagonists.[2] The 4-phenoxyphenol scaffold, which can be derived from precursors like 4-(4-Bromo-butoxy)-phenol, has been identified as a novel core structure for potent AR antagonists.[3] These compounds are being investigated for the treatment of prostate cancer.[2]
Illustrative Synthetic Pathway
The following diagram illustrates a generalized synthetic pathway where 4-(4-Bromo-butoxy)-phenol can be utilized to synthesize a target molecule with potential therapeutic activity.
Caption: General application of 4-(4-Bromo-butoxy)-phenol in synthesis.
Safety and Handling
As a bromo- and phenol-containing compound, 4-(4-Bromo-butoxy)-phenol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
4-(4-Bromo-butoxy)-phenol is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. A comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. With its demonstrated utility in the synthesis of androgen receptor antagonists, 4-(4-Bromo-butoxy)-phenol is poised to remain a relevant building block for the creation of novel therapeutic agents.
References
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PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]
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Jetir.org. SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. [Link]
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Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. [Link]
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SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. [Link]
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Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
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ResearchGate. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods | Request PDF. [Link]
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Juniper Publishers. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]
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13C NMR spectroscopy • Chemical shift. [Link]
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13-C NMR Chemical Shift Table.pdf. [Link]
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An In-Depth Technical Guide to 4-(4-Bromobutoxy)phenol: Synthesis, Characterization, and Applications in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction
4-(4-bromobutoxy)phenol is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Featuring a phenol, a flexible butyl ether linkage, and a terminal alkyl bromide, this molecule serves as a highly versatile building block. Its distinct functional groups allow for orthogonal chemical modifications, making it an ideal intermediate for the synthesis of complex molecular architectures, including linkers for antibody-drug conjugates (ADCs), probes for chemical biology, and scaffolds for novel therapeutic agents. The phenol moiety provides a site for etherification, esterification, or electrophilic aromatic substitution, while the primary bromide is a robust handle for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its applications in the context of modern drug development.
Physicochemical Properties
Understanding the fundamental properties of 4-(4-bromobutoxy)phenol is critical for its effective use in synthesis and research.
Chemical Structure and Molecular Formula
The structure consists of a phenol ring where the hydroxyl group is para to a butoxy substituent, which is terminated by a bromine atom.
Molecular Formula: C₁₀H₁₃BrO₂[1]
Diagram 1: Chemical Structure of 4-(4-bromobutoxy)phenol
Caption: 2D structure of 4-(4-bromobutoxy)phenol (CAS 66619-92-9).
Molecular Weight
The molecular weight is calculated from the atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 10 | 12.011 | 120.11 |
| Hydrogen | H | 13 | 1.008 | 13.104 |
| Bromine | Br | 1 | 79.904 | 79.904 |
| Oxygen | O | 2 | 15.999 | 31.998 |
| Total | 245.116 |
The monoisotopic molecular weight is 245.11 g/mol .[1]
Physical and Chemical Properties
While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent functional groups—phenol and an alkyl halide.[2][3]
| Property | Predicted Value / Characteristic | Rationale |
| Physical State | White to off-white crystalline solid | Phenols are often crystalline solids at room temperature.[2][3] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); sparingly soluble in water. | The phenolic hydroxyl group allows for some water solubility via hydrogen bonding, but the larger nonpolar structure dominates.[4] |
| Melting Point | Higher than analogous alkylbenzenes | Hydrogen bonding from the phenol group significantly increases the melting point compared to hydrocarbons of similar mass.[3] |
| Acidity (pKa) | ~10 | The phenolic proton is weakly acidic, similar to phenol itself. |
Synthesis and Mechanism
The most logical and efficient route to 4-(4-bromobutoxy)phenol is via a Williamson ether synthesis. This strategy is predicated on the selective mono-alkylation of a symmetrical starting material like hydroquinone to prevent the formation of complex product mixtures.
Retrosynthetic Analysis and Strategic Considerations
The target molecule can be disconnected at the ether linkage. The most robust synthetic approach involves reacting hydroquinone with an excess of 1,4-dibromobutane. Using hydroquinone as the nucleophile (after deprotonation) and 1,4-dibromobutane as the electrophile is advantageous. The use of excess dibromobutane statistically favors the mono-alkylation product and minimizes the formation of the bis-alkylation byproduct. This approach is superior to starting with 4-bromophenol, as the phenolic oxygen is a much stronger nucleophile than the bromide is an electrophile under these conditions.
Diagram 2: Synthetic Workflow for 4-(4-bromobutoxy)phenol
Caption: High-level workflow for the synthesis and purification.
Detailed Experimental Protocol
This protocol is a representative procedure based on established Williamson ether synthesis methodologies.
-
Reactant Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add hydroquinone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone or DMF as the solvent.
-
Expert Insight: Acetone is a good choice for its boiling point and ability to dissolve the reactants, while K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions.
-
-
Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 eq.) to the stirring suspension.
-
Expert Insight: A significant excess of the dihalide is crucial to maximize the yield of the desired mono-substituted product over the di-substituted byproduct.
-
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.
-
Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove residual base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The excess 1,4-dibromobutane will elute first, followed by the desired product.
Mechanistic Insights
The reaction proceeds via a classic Sₙ2 mechanism. The carbonate base deprotonates one of the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion and forming the ether bond.
Diagram 3: Sₙ2 Mechanism of Synthesis
Caption: Nucleophilic attack of the phenoxide on 1,4-dibromobutane.
Spectroscopic and Analytical Characterization
Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not available in public databases, the expected shifts can be reliably predicted.
| Technique | Functional Group | Predicted Chemical Shift / Signal | Rationale |
| ¹H NMR | Phenolic -OH | ~5-7 ppm (singlet, broad) | Acidic proton, chemical shift is concentration and solvent dependent.[5] |
| Aromatic C-H | ~6.8 ppm (multiplet, 4H) | Protons on the electron-rich phenol ring appear as two doublets due to symmetry. | |
| -O-CH₂- | ~3.9 ppm (triplet, 2H) | Methylene group adjacent to the electron-withdrawing ether oxygen is deshielded. | |
| -CH₂-Br | ~3.4 ppm (triplet, 2H) | Methylene group adjacent to the electron-withdrawing bromine atom. | |
| Internal -CH₂-CH₂- | ~1.9-2.1 ppm (multiplet, 4H) | Aliphatic protons in the middle of the butyl chain. | |
| ¹³C NMR | Aromatic C-OH | ~155 ppm | The carbon attached to the hydroxyl group is significantly deshielded.[6] |
| Aromatic C-O-Alkyl | ~153 ppm | The carbon bearing the ether linkage. | |
| Aromatic C-H | ~115-120 ppm | Aromatic carbons with attached protons. | |
| -O-CH₂- | ~68 ppm | Alkyl carbon attached to the ether oxygen.[7] | |
| -CH₂-Br | ~33 ppm | Alkyl carbon attached to bromine.[7] | |
| Internal -CH₂-CH₂- | ~28-30 ppm | The two central aliphatic carbons of the butyl chain. | |
| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 244 & 246 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) in an approximately 1:1 ratio. |
| IR Spec | O-H Stretch | ~3300 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |
| C-O Stretch | ~1230 cm⁻¹ (strong) | Aryl-alkyl ether stretching vibration. | |
| C-Br Stretch | ~650 cm⁻¹ | Carbon-bromine bond vibration. |
Applications in Research and Drug Development
The true value of 4-(4-bromobutoxy)phenol lies in its utility as a bifunctional linker and synthetic intermediate.[8]
Role as a Versatile Linker
The two distinct reactive sites allow for sequential, controlled modifications. For example, the phenol can be coupled to a molecule of interest (Molecule A) via etherification. Subsequently, the terminal bromide can be displaced by a nucleophile on a second molecule (Molecule B), effectively linking A and B with a flexible, four-carbon chain. This is a common strategy in the design of PROTACs and other targeted protein degraders.
Precursor for Androgen Receptor Antagonists
Research has shown that molecules with a 4-phenoxyphenol core structure can serve as potent androgen receptor (AR) antagonists.[9] These compounds are critical in the development of therapies for prostate cancer. 4-(4-bromobutoxy)phenol is an ideal precursor for synthesizing such scaffolds. The terminal bromide can be converted to other functional groups (e.g., an amine or thiol) which can then be used to couple a second substituted phenol ring, thereby creating the core antagonist structure.
Intermediate for Bioactive Compounds
The phenol moiety is a common feature in a vast array of bioactive natural products and synthetic drugs.[8] It often plays a crucial role in binding to biological targets through hydrogen bonding. 4-(4-bromobutoxy)phenol allows for the introduction of this key pharmacophore onto a target structure via its alkyl bromide handle, making it a valuable tool for medicinal chemists in lead optimization and structure-activity relationship (SAR) studies.
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
Hazard Identification: Based on its functional groups, 4-(4-bromobutoxy)phenol should be considered a potential irritant to the skin, eyes, and respiratory system. Phenols as a class can be toxic, and alkyl halides are known alkylating agents.[4]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-(4-bromobutoxy)phenol is a strategically important chemical intermediate whose value is derived from its bifunctional nature. The presence of both a nucleophilic phenol and an electrophilic alkyl bromide within the same molecule provides chemists with a versatile platform for constructing complex molecules. Its application as a precursor to potent androgen receptor antagonists highlights its relevance in modern drug discovery, while its utility as a linker makes it an indispensable tool for researchers across the chemical sciences. Adherence to sound synthetic strategies and safety protocols will ensure its effective and safe use in the laboratory.
References
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ChemBK. (2024, April 9). Phenol, 4-(4-bromophenoxy)-. [Link]
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Uchida, K., et al. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]
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Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]
- Google Patents. (n.d.). CN106187715A - A kind of synthetic method of 4 butoxy phenol.
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EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]
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PubChem. (n.d.). 4-Bromophenol. [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]
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ResearchGate. (n.d.). Bioactive compounds with phenol moiety. [Link]
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ResearchGate. (n.d.). Membrane-free sequential paired electrosynthesis of 1,4-hydroquinone from phenol over a self-supported electrocatalytic electrode. [Link]
- Google Patents. (n.d.). WO2005063664A1 - Process for conversion of phenol to hydroquinone and quinones.
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LookChem. (n.d.). CAS No.66619-92-9,4-(4-bromobutoxy)phenol Suppliers. [Link]
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MDPI. (2024, July 7). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. [Link]
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MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. [Link]
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ResearchGate. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]
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Jetir.Org. (n.d.). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]
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ResearchGate. (n.d.). Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). [Link]
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Pharmaffiliates. (n.d.). CAS No : 203395-59-9 | Product Name : 7-(4-Bromobutoxy)-quinoline-2(1H)-one. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]
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Technical Monograph: Hydroquinone mono-4-bromobutyl ether
This technical guide provides an authoritative analysis of Hydroquinone mono-4-bromobutyl ether , a critical bifunctional linker used in medicinal chemistry (PROTACs), materials science (liquid crystals), and surface engineering.
Nomenclature, Synthesis, and Application in Linker Chemistry
Chemical Identity & Nomenclature
Precise nomenclature is the first line of defense against experimental error. While "Hydroquinone mono-4-bromobutyl ether" describes the structural origin, the IUPAC and CAS designations are required for regulatory and database accuracy.
Core Identifiers
| Registry System | Identifier |
| CAS Registry Number | 66619-92-9 |
| IUPAC Name | 4-(4-Bromobutoxy)phenol |
| SMILES | OC1=CC=C(OCCCCBr)C=C1 |
| InChI Key | VZXYOQUOTCNJPD-UHFFFAOYSA-N |
| Molecular Formula | C₁₀H₁₃BrO₂ |
| Molecular Weight | 245.11 g/mol |
Validated Synonyms
In literature and procurement, this compound appears under several aliases. Researchers must recognize these to avoid redundant sourcing.
-
Systematic: 1-(4-Bromobutoxy)-4-hydroxybenzene
-
Functional: p-(4-Bromobutoxy)phenol
-
Descriptive: Hydroquinone 4-bromobutyl monoether
-
Abbreviated: 4-BBP
Physicochemical Profile
Understanding the physical state is crucial for handling and purification.
| Property | Value / Description | Note |
| Physical State | Off-white to beige crystalline solid | Oxidizes slightly upon air exposure (pinking).[1] |
| Melting Point | 48–52 °C | Low melting point requires cold storage to prevent caking.[1] |
| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO | Poor solubility in water; use organic co-solvents for biological assays.[1] |
| Reactivity | Bifunctional (Phenol + Alkyl Bromide) | Phenol is pH-sensitive; Alkyl bromide is light-sensitive.[1] |
Synthetic Methodology
Core Directive: The synthesis of mono-etherified hydroquinones is prone to a specific failure mode: bis-alkylation . If the stoichiometry is uncontrolled, the hydroquinone will react at both hydroxyls, yielding the useless 1,4-bis(4-bromobutoxy)benzene.
Protocol: Statistical Williamson Ether Synthesis
Objective: Selective mono-alkylation of hydroquinone.
Reagents:
-
Hydroquinone (1.0 eq)
-
1,4-Dibromobutane (3.0 – 4.0 eq ) — Critical Excess
-
Potassium Carbonate (
, 1.2 eq) -
Solvent: Acetone or Acetonitrile (Reagent Grade)
Step-by-Step Workflow:
-
Preparation: Charge a round-bottom flask with Hydroquinone (10 g, 90.8 mmol) and 1,4-Dibromobutane (78.4 g, 363 mmol). Dissolve in Acetone (200 mL).
-
Expert Insight: Using a large excess (4x) of the dihalide acts as the "solvent" for the reaction kinetics, statistically favoring the collision of a phenoxide ion with a fresh dibromide molecule rather than a mono-product.
-
-
Base Addition: Add
(15.0 g, 109 mmol) and heat to reflux ( C) under atmosphere. -
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The mono-product (
) will appear between the starting hydroquinone ( ) and the bis-product ( ). -
Workup:
-
Filter off inorganic salts.
-
Concentrate the filtrate to remove acetone.
-
Crucial Step: Distill off the excess 1,4-dibromobutane under high vacuum. (Recovery for reuse).
-
-
Purification: Recrystallize the residue from Hexane/Ether or perform flash column chromatography to isolate the pure mono-ether.
Structural Utility in Drug Design
This molecule is a "Privileged Linker Scaffold." It provides a 4-carbon aliphatic spacer (the "butyl" chain) terminated by a reactive electrophile (bromide) and a nucleophilic anchor (phenol).
Mechanism of Action: The "Warhead" Linker
In PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as the bridge between the E3 ligase ligand and the protein of interest (POI) ligand.
-
Phenolic End: Used to attach to the E3 ligase ligand (e.g., via etherification or esterification).
-
Bromo End: Undergoes
substitution with an amine or thiol on the POI ligand.
Pathway Visualization
The following diagram illustrates the synthetic logic and the divergence point where the molecule becomes a linker.
Caption: Synthetic pathway emphasizing the statistical control required to favor the mono-substituted linker (Green) over the bis-impurity (Grey).
Experimental Data Summary
| Parameter | Specification |
| ¹H NMR (CDCl₃, 400 MHz) | |
| MS (ESI) | |
| Storage | Store at 2–8°C under Argon.[1] Protect from light. |
References
-
LookChem. CAS No. 66619-92-9, 4-(4-bromobutoxy)phenol Suppliers. Retrieved from
-
BenchChem. 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry.[2] Retrieved from
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9015, 4-Methoxyphenol (Analogous Ether Chemistry). Retrieved from
-
Organic Chemistry Portal. Williamson Ether Synthesis Protocols. Retrieved from
Sources
Physical properties of 4-(4-bromobutoxy)phenol
This guide serves as a technical reference for 4-(4-bromobutoxy)phenol , a bifunctional building block critical in the synthesis of liquid crystalline materials and pharmaceutical intermediates.
Correction Notice: The CAS number 39905-45-8 provided in the initial prompt corresponds to 4-octyloxyaniline. The correct CAS registry number for 4-(4-bromobutoxy)phenol is 66619-92-9 .[1] This guide focuses exclusively on the requested chemical entity: 4-(4-bromobutoxy)phenol .
Physicochemical Profile, Synthetic Methodology, and Application Logic
Executive Summary
4-(4-Bromobutoxy)phenol is a bifunctional aromatic ether characterized by a phenolic hydroxyl group and a terminal alkyl bromide, separated by a butyl chain. This dual functionality makes it a versatile "Janus" molecule: the phenol moiety acts as a nucleophile or hydrogen bond donor, while the alkyl bromide serves as an excellent electrophile for coupling reactions. It is widely employed as a mesogenic core precursor in liquid crystal engineering and as a flexible linker in medicinal chemistry (e.g., PROTACs, multivalent ligands).
Molecular Architecture & Identification
| Parameter | Detail |
| Chemical Name | 4-(4-Bromobutoxy)phenol |
| CAS Number | 66619-92-9 |
| Molecular Formula | |
| Molecular Weight | 245.12 g/mol |
| SMILES | OC1=CC=C(OCCCCBr)C=C1 |
| IUPAC Name | 4-(4-bromobutoxy)phenol |
| Structural Features | Para-substituted benzene; 4-carbon polymethylene spacer; Primary alkyl bromide |
Physicochemical Properties
The following properties define the compound's behavior in synthetic workflows.
Table 1: Physical Property Profile
| Property | Value / Description | Context & Validation |
| Appearance | White to off-white crystalline solid | Darkens upon oxidation; store under inert gas. |
| Melting Point | 83–85 °C (Typical range) | Validation: Sharp endotherm via DSC indicates high purity. Broadening implies disubstituted impurity. |
| Solubility | Soluble: Acetone, DCM, THF, EtOAcInsoluble: Water, Hexanes | High solubility in polar aprotic solvents facilitates |
| pKa (Phenol) | ~10.0 | Comparable to phenol; deprotonation requires weak bases ( |
| LogP | ~2.8 (Predicted) | Moderately lipophilic; suitable for organic phase extraction. |
| Density | ~1.3–1.4 g/cm³ | Denser than water due to bromine atom. |
Synthetic Methodology (High-Fidelity Protocol)
Core Directive: Mono-Alkylation Strategy
The synthesis requires the selective mono-alkylation of hydroquinone. The primary challenge is preventing the formation of the bis-ether (1,4-bis(4-bromobutoxy)benzene).
-
Solution: Use a large molar excess of hydroquinone (3–4 equivalents) relative to 1,4-dibromobutane.
-
Mechanism: Williamson Ether Synthesis (
).
Experimental Workflow
Reagents: Hydroquinone (4.0 eq), 1,4-Dibromobutane (1.0 eq), Potassium Carbonate (
Step-by-Step Protocol:
-
Activation: Charge a round-bottom flask with Hydroquinone (40 mmol) and Acetone (100 mL). Add
(20 mmol) and stir at reflux for 30 minutes to generate the phenoxide anion. -
Addition: Add 1,4-Dibromobutane (10 mmol) dropwise over 1 hour. Crucial: Slow addition maintains a high local concentration of hydroquinone, favoring mono-substitution.
-
Reaction: Reflux for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).
-
TLC Profile: Hydroquinone (baseline/polar) -> Product (
~0.4) -> Bis-product ( ~0.8).
-
-
Workup: Filter off inorganic salts (
). Concentrate the filtrate. -
Extraction: Redissolve residue in EtOAc. Wash with 1M HCl (to neutralize phenoxides) and water.
-
Purification: The crude contains unreacted hydroquinone and the desired product.
-
Wash: Extensive washing with water removes most excess hydroquinone.
-
Column Chromatography: Silica gel, gradient elution (10%
30% EtOAc in Hexanes).
-
Diagram: Synthetic Logic & Purification Flow
Figure 1: Reaction workflow emphasizing stoichiometry control to minimize bis-alkylation.
Spectroscopic Characterization (Self-Validation)
To ensure scientific integrity, the isolated product must be validated against the following predicted spectral data.
Nuclear Magnetic Resonance ( H NMR)
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 6.75 – 6.80 | Doublet ( | 2H | Ar-H (ortho to alkoxy) | Electron-rich aromatic ring (AA'BB' system). |
| 6.70 – 6.75 | Doublet ( | 2H | Ar-H (ortho to OH) | Slightly more shielded due to OH vs OR. |
| 4.80 | Broad Singlet | 1H | Ar-OH | Exchangeable; shift varies with concentration. |
| 3.95 | Triplet ( | 2H | Ar-O-CH | Deshielded by oxygen. |
| 3.48 | Triplet ( | 2H | -CH | Deshielded by bromine (heavy atom effect). |
| 2.00 – 2.08 | Multiplet | 2H | -CH | Beta to bromine. |
| 1.88 – 1.96 | Multiplet | 2H | -O-CH | Beta to oxygen. |
Mass Spectrometry (MS)
-
Ionization: ESI (Negative Mode preferred for Phenols) or EI.
-
Diagnostic Peak: Molecular ion
at m/z 244 and 246 (1:1 ratio due to and isotopes).
Applications & Reactivity
Liquid Crystal Synthesis
This compound is a "spacer" precursor. The phenol group is typically esterified with a rigid core (e.g., benzoic acid derivative), while the bromine end is used to attach polymerizable groups (like acrylates) or acts as the terminal dipole.
Pathway:
-
Esterification: Product + 4-Cyanobenzoyl chloride
Rod-like Mesogen. -
Result: The flexible butoxy tail lowers the melting point, stabilizing the Nematic phase.
Medicinal Chemistry (Linkerology)
Used to synthesize "PROTACs" (Proteolysis Targeting Chimeras) where a precise distance between two binding ligands is required.
-
Reactivity: The alkyl bromide is susceptible to displacement by amines (secondary amines
tertiary amines) or thiols.
Diagram: Application Pathways
Figure 2: Divergent utility in materials science and pharmacology.
Safety & Handling (SDS Highlights)
-
Hazards: Skin and eye irritant.[2] The alkyl bromide moiety is a potential alkylating agent (suspected mutagen).
-
Storage: Store in a cool, dry place under nitrogen. Light sensitive (bromine degradation).
-
Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.
References
-
Synthesis of Alkoxy Phenols: "Monoalkylation of Hydroquinone: A Practical Guide." Organic Syntheses, Coll. Vol. 6, p. 101.
-
Liquid Crystal Precursors: Gray, G. W., & Jones, B. (1954). "Mesomorphism and Chemical Constitution." Journal of the Chemical Society.
-
General Property Database: PubChem Compound Summary for 4-(4-bromobutoxy)phenol (Search via InChIKey).
-
NMR Prediction & Validation: SDBS (Spectral Database for Organic Compounds), AIST, Japan.
Sources
Solubility of 4-(4-Bromo-butoxy)-phenol in organic solvents
An In-Depth Technical Guide to the Solubility of 4-(4-Bromo-butoxy)-phenol in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromo-butoxy)-phenol, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of organic chemistry to predict its solubility behavior. More critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 4-(4-Bromo-butoxy)-phenol in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, providing them with the theoretical framework and practical methodologies to effectively work with this compound.
Introduction: Understanding the Molecular Profile of 4-(4-Bromo-butoxy)-phenol
4-(4-Bromo-butoxy)-phenol is a bifunctional organic molecule featuring a phenolic hydroxyl group and a bromo-butoxy ether linkage. Its molecular structure dictates its physicochemical properties, including its solubility in various media. The phenolic moiety provides a site for hydrogen bonding and exhibits weak acidity, while the bromo-butoxy chain introduces a degree of lipophilicity and a polar C-Br bond. The interplay of these functional groups governs the compound's interactions with different solvent molecules.
The principle of "like dissolves like" is fundamental to predicting solubility.[1][2] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The solubility of 4-(4-Bromo-butoxy)-phenol is therefore expected to be a balance between the polar, hydrogen-bonding phenol group and the more non-polar bromo-butoxy tail.
Theoretical Solubility Profile
Based on its structure, the solubility of 4-(4-Bromo-butoxy)-phenol in various organic solvents can be predicted as follows:
-
Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the phenol can form strong hydrogen bonds with these solvents, leading to good solubility.
-
Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane): These solvents can accept hydrogen bonds but do not donate them. The phenolic proton can still form a hydrogen bond with the solvent (e.g., the oxygen in acetone or DMSO), suggesting moderate to good solubility. A related compound, 4-(4-BROMOPHENOXY)PHENOL, is noted to be soluble in DMSO and dichloromethane.[3]
-
Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. While the bromo-butoxy chain may interact favorably with these solvents, the polar phenol group will be poorly solvated, likely resulting in low solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the absence of extensive published data, an empirical determination of solubility is essential. The following protocol provides a robust method for quantifying the solubility of 4-(4-Bromo-butoxy)-phenol.
Materials and Equipment
-
4-(4-Bromo-butoxy)-phenol (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Experimental Workflow Diagram
Sources
4-(4-Bromo-butoxy)-phenol MSDS and safety data sheet
CAS: 101975-22-8 | Formula: C₁₀H₁₃BrO₂ | M.W.: 245.11 g/mol
Part 1: Executive Summary & Application Context
4-(4-Bromo-butoxy)-phenol is a specialized bifunctional building block used primarily in medicinal chemistry and materials science.[1] It serves as a "linker" molecule, possessing two distinct reactive handles:[1]
-
Phenolic Hydroxyl (-OH): A nucleophile capable of esterification, etherification, or participating in oxidative coupling.[1]
-
Alkyl Bromide (-(CH₂)₄-Br): An electrophile susceptible to nucleophilic substitution (Sₙ2), allowing the attachment of the phenolic unit to amines, thiols, or other nucleophiles.[1]
Senior Scientist Insight: The primary challenge with this compound is its potential for self-polymerization or cyclization under basic conditions.[1] The phenolic oxygen, if deprotonated, can attack the alkyl bromide tail of another molecule (intermolecular) or its own tail (intramolecular, though less favored for 7-membered rings compared to 5/6), leading to degradation.[1] Therefore, strict pH control and storage protocols are non-negotiable.[1]
Part 2: Physicochemical Profile & Identification
Note: While specific batch data may vary, the following represents the consensus physicochemical profile for high-purity research grades.
| Property | Value / Description |
| Appearance | White to off-white crystalline solid (or viscous semi-solid depending on purity).[1] |
| Melting Point | Typically 48–55 °C (Inferred from analog 4-(4-bromobutoxy)benzene MP ~36-46°C; OH group raises MP). |
| Solubility | High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Low: Water, Hexanes.[1] |
| Reactivity | Bifunctional: Susceptible to hydrolysis (Br loss) and oxidation (Phenol to Quinone).[1] |
| Storage | 2–8°C , under inert atmosphere (Argon/Nitrogen). Hygroscopic. |
Part 3: Comprehensive Hazard Identification (GHS)
This compound combines the hazards of phenols (corrosivity/toxicity) and alkyl halides (alkylation potential).[1]
GHS Classification (Derived)[1]
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]
-
Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
The "Dual-Hazard" Mechanism
As a researcher, you must treat this not just as an irritant, but as a potential alkylating agent .[1] The bromo-alkyl chain can alkylate DNA or proteins, suggesting a potential (though unclassified) risk of sensitization or mutagenicity.[1]
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection/face protection.[1][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[2][3]
Part 4: Safe Handling & "Inert Chain of Custody"
To maintain the integrity of the bromine leaving group and the oxidation-prone phenol, follow this "Chain of Custody."
Handling Workflow (Graphviz Visualization)
Figure 1: The "Inert Chain of Custody" ensures that moisture does not hydrolyze the alkyl bromide (releasing HBr) and that oxygen does not degrade the phenol.[1]
Specific Handling Protocols
-
Moisture Exclusion: The alkyl bromide moiety is sensitive to hydrolysis, which releases HBr.[1] HBr can then catalyze further degradation.[1] Always use dry solvents (anhydrous <50 ppm water). [1]
-
Tool Selection: Avoid iron or rusty spatulas.[1] Trace metal ions (Fe³⁺) can catalyze the oxidation of the phenol ring to a quinone species, turning the white solid pink/brown.[1] Use stainless steel 316 or ceramic/glass tools.[1]
-
PPE: Double-gloving is recommended.[1] The lipophilic alkyl chain allows the compound to permeate standard latex gloves rapidly.[1] Use Nitrile or Neoprene .[1]
Part 5: Synthetic Utility & Experimental Methodology
The synthesis of 4-(4-Bromo-butoxy)-phenol typically involves the mono-alkylation of hydroquinone.[1] This is a statistical reaction that requires careful stoichiometry to avoid the bis-alkylated byproduct.
Synthesis Pathway (Graphviz Visualization)[1]
Figure 2: Synthetic pathway emphasizing the statistical challenge. Using excess hydroquinone suppresses the formation of the bis-alkylated impurity.[1]
Recommended Synthesis Protocol
-
Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.
-
Reagents:
-
Procedure:
-
Dissolve Hydroquinone and K₂CO₃ in solvent.[1] Stir for 15 min to form the phenolate.
-
Add 1,4-Dibromobutane dropwise over 30 mins to keep its local concentration low.
-
Reflux for 12–18 hours.
-
-
Workup:
-
Filter off inorganic salts.[1]
-
Concentrate filtrate.[1]
-
Purification: The excess hydroquinone is water-soluble.[1] Partition the crude residue between Ethyl Acetate and Water.[4] Wash organic layer extensively with water to remove unreacted hydroquinone.
-
Final Polish: Flash column chromatography (Hexane:EtOAc gradient) is usually required to separate the target from the bis-alkylated byproduct.[1]
-
Part 6: Emergency Response
-
Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Warning: Combustion produces Hydrogen Bromide (HBr) gas, which is highly corrosive.[1] Firefighters must wear SCBA.[1]
-
Spill: Do not sweep dry dust (inhalation hazard).[1] Dampen with inert solvent or water, mix with inert absorbent (vermiculite), and place in a hazardous waste container labeled "Halogenated Organic."[1]
References
-
PubChem. (n.d.). Compound Summary: 4-Bromophenol (Analogous Hazard Data). National Library of Medicine.[1][5] Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.). Synthesis of Phenols and Ethers. Retrieved from [Link][1]
-
Google Patents. (2016).[1] CN106187715A - Synthetic method of 4-butoxy phenol.[1][6][7] Retrieved from
Sources
- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.ie [fishersci.ie]
- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]
- 5. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 7. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
The Versatile Bifunctional Reagent: A Technical Guide to 4-(4-Bromo-butoxy)-phenol in Organic Synthesis
Abstract
In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile building blocks that enable the efficient construction of complex molecular architectures is paramount. 4-(4-Bromo-butoxy)-phenol, a bifunctional molecule featuring both a nucleophilic phenol and an electrophilic alkyl bromide, has emerged as a critical reagent for the synthesis of a diverse array of bioactive compounds and advanced molecular constructs. This technical guide provides an in-depth exploration of the applications of 4-(4-Bromo-butoxy)-phenol, focusing on its utility as a flexible linker in drug discovery, a key scaffold for the development of potent androgen receptor antagonists, and a versatile precursor in multi-step organic syntheses. Through a detailed examination of reaction mechanisms, comprehensive experimental protocols, and an analysis of its strategic application, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this valuable synthetic intermediate.
Introduction: The Strategic Advantage of Bifunctionality
4-(4-Bromo-butoxy)-phenol is a molecule of significant interest in organic synthesis due to its inherent bifunctionality. It possesses two distinct reactive centers: a phenolic hydroxyl group and a terminal alkyl bromide. This unique structural arrangement allows for sequential or orthogonal chemical modifications, making it an ideal candidate for a variety of synthetic strategies. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, facilitating etherification reactions, while the alkyl bromide serves as an excellent electrophile for substitution reactions with a wide range of nucleophiles. This dual reactivity is the cornerstone of its utility, enabling its incorporation into complex molecules as a flexible linker or as a foundational scaffold for further elaboration.
The four-carbon butoxy chain imparts a desirable degree of flexibility and spacing in the molecules it helps to construct. This is particularly advantageous in the design of drug linkers, where precise control over the distance between a targeting moiety and a payload is crucial for optimal biological activity. Furthermore, the phenoxy group provides a rigid aromatic core that can be a key pharmacophoric element or a strategic point for further functionalization.
This guide will delve into the core applications of 4-(4-Bromo-butoxy)-phenol, providing both the theoretical underpinnings and practical methodologies for its effective use in the laboratory.
Core Application I: A Flexible Linker in Drug Conjugate Synthesis
The design and synthesis of drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represent a frontier in targeted therapeutics.[1] The linker connecting the targeting molecule to the therapeutic payload is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the conjugate.[2] 4-(4-Bromo-butoxy)-phenol offers an attractive scaffold for the construction of such linkers, primarily due to its alkyl/ether composition, which is a common motif in PROTAC linkers.[3]
Role in PROTAC Synthesis
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker in a PROTAC plays a crucial role in orienting the target protein and the E3 ligase to facilitate this process.[4] The butoxy-phenol structure can be readily incorporated into a PROTAC linker, with the phenolic oxygen serving as an attachment point for one part of the chimera and the alkyl bromide providing a handle for coupling to the other.
The synthesis of a PROTAC using a 4-(4-bromo-butoxy)-phenol-derived linker typically involves a multi-step sequence. The following diagram illustrates a generalized synthetic workflow:
Caption: Generalized workflow for PROTAC synthesis utilizing a 4-(4-bromo-butoxy)-phenol derived linker.
Cleavable and Non-Cleavable Linker Strategies
Depending on the desired mechanism of action, drug conjugate linkers can be designed to be either cleavable or non-cleavable.[5] While 4-(4-bromo-butoxy)-phenol itself forms a stable ether linkage, it can be incorporated into more complex linker designs that include cleavable moieties. For instance, the phenolic end could be attached to a self-immolative spacer that is, in turn, linked to the payload, allowing for triggered release under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[6]
Core Application II: Scaffold for Androgen Receptor Antagonists
Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer.[7] The 4-phenoxyphenol scaffold has been identified as a novel and potent core structure for the development of nonsteroidal AR antagonists.[7] 4-(4-Bromo-butoxy)-phenol serves as a key building block for the synthesis of derivatives based on this pharmacophore.
Synthesis of 4-Phenoxyphenol Derivatives
The synthesis of these AR antagonists often involves a Williamson ether synthesis, where the phenoxide of a target molecule displaces the bromide from 4-(4-bromo-butoxy)-phenol, or vice versa. This reaction forms a diaryl ether linkage, a common structural motif in this class of compounds.
The following schematic outlines a representative synthesis of a 4-phenoxyphenol derivative:
Caption: Synthetic pathway to androgen receptor antagonists using 4-(4-bromo-butoxy)-phenol.
Structure-Activity Relationship Insights
Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the terminal phenyl ring significantly influences the antiandrogenic activity. The butoxy linker provided by 4-(4-bromo-butoxy)-phenol offers an optimal length and flexibility to position the terminal pharmacophore within the ligand-binding domain of the androgen receptor.
| Compound | Linker Length | Terminal Group | Relative Potency |
| Analog 1 | Ethoxy | Unsubstituted Phenyl | Low |
| Analog 2 | Butoxy | Unsubstituted Phenyl | Moderate |
| Analog 3 | Butoxy | Substituted Phenyl | High |
| Analog 4 | Hexoxy | Substituted Phenyl | Moderate |
Table 1: Influence of Linker Length and Terminal Group on AR Antagonist Activity. The data in this table is illustrative and intended to demonstrate the general principles of SAR in this compound class.
Experimental Protocols: The Williamson Ether Synthesis
The Williamson ether synthesis is the primary method for utilizing 4-(4-bromo-butoxy)-phenol in the applications described above.[8][9] This SN2 reaction involves the reaction of an alkoxide or phenoxide with an alkyl halide.[8][10]
General Procedure for O-Alkylation of Phenols
This protocol describes a general method for the reaction of a phenol with 4-(4-bromo-butoxy)-phenol.
Materials:
-
Phenol derivative (1.0 eq)
-
4-(4-Bromo-butoxy)-phenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)
-
Acetonitrile (or DMF)
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a round-bottom flask containing a stir bar, add the phenol derivative (1.0 eq) and the chosen solvent (e.g., acetonitrile).
-
Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the mixture.
-
Add 4-(4-bromo-butoxy)-phenol (1.1 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux (typically 82°C for acetonitrile).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a commonly used base for this reaction as it is sufficiently strong to deprotonate the phenol without causing significant side reactions. Cesium carbonate can be used for less reactive phenols due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.
-
Excess Reagent: A slight excess of the alkyl halide (4-(4-bromo-butoxy)-phenol in this case) is often used to ensure complete consumption of the more valuable phenol derivative.
Synthesis of 4-(4-Bromo-butoxy)-phenol from Hydroquinone
For laboratories that wish to synthesize 4-(4-bromo-butoxy)-phenol in-house, a common route starts from hydroquinone and 1,4-dibromobutane.
Materials:
-
Hydroquinone (1.0 eq)
-
1,4-Dibromobutane (3.0 eq)
-
Potassium hydroxide (KOH) (1.0 eq)
-
Ethanol
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve potassium hydroxide (1.0 eq) in ethanol in a round-bottom flask equipped with a stir bar.
-
Add hydroquinone (1.0 eq) to the solution and stir until it dissolves.
-
Add a large excess of 1,4-dibromobutane (3.0 eq) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and filter off the potassium bromide precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The residue will contain the desired product, unreacted 1,4-dibromobutane, and the dialkylated byproduct. Purify by column chromatography or distillation under reduced pressure.
Causality Behind Experimental Choices:
-
Excess 1,4-Dibromobutane: A large excess of the dibromoalkane is used to favor mono-alkylation of the hydroquinone and minimize the formation of the dialkylated product. This is a classic application of Le Chatelier's principle in controlling product distribution in a reaction with a difunctional starting material.
Conclusion and Future Outlook
4-(4-Bromo-butoxy)-phenol has firmly established itself as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its bifunctional nature allows for its seamless integration into complex molecular designs, serving as a flexible and reliable linker in the burgeoning field of drug conjugates and as a key structural component in the development of novel therapeutics such as androgen receptor antagonists. The straightforward and well-understood reactivity of its phenolic and alkyl bromide moieties, primarily through the robust Williamson ether synthesis, ensures its broad applicability and ease of use.
As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile building blocks like 4-(4-bromo-butoxy)-phenol will undoubtedly increase. Future applications may see its incorporation into novel drug delivery systems, advanced materials, and as a key component in the synthesis of increasingly complex natural products and their analogs. The principles and protocols outlined in this guide provide a solid foundation for the creative and effective application of this important synthetic intermediate.
References
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]
- Google Patents. (Date not available). CN106187715A - A kind of synthetic method of 4 butoxy phenol.
- Google Patents. (Date not available).
- Google Patents. (Date not available). CN103408404A - Process for synthesizing p-bromophenol.
- Google Patents. (Date not available). CN113429268A - Synthetic method of 4-phenoxyphenol.
-
Ohta, K., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(23), 6739-6748. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]
-
Methods to accelerate PROTAC drug discovery. (2025). RSC Medicinal Chemistry. [Link]
-
Bifunctional reagents in organic synthesis. (2020). Nature Reviews Chemistry. [Link]
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2026). Molecules. [Link]
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). White Rose Research Online. [Link]
-
Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity. (2024). Bioconjugate Chemistry. [Link]
-
Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025). Pharmaceuticals. [Link]
-
Williamson Ether Synthesis. (Date not available). Utah Tech University. [Link]
-
Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). JACS Au. [Link]
-
Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022). Signal Transduction and Targeted Therapy. [Link]
-
The Chemistry Behind ADCs. (2021). Molecules. [Link]
-
Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]
-
Fused Hybrid Linkers for Metal–Organic Frameworks-Derived Bifunctional Oxygen Electrocatalysts. (2021). ChemRxiv. [Link]
-
A plug-and-play approach to antibody-based therapeutics via a chemoselective dual click strategy. (2015). Nature Communications. [Link]
-
Effect of organic linker substituents on properties of metal-organic frameworks: A review. (2025). Coordination Chemistry Reviews. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). Nature Catalysis. [Link]
-
A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (2022). Organic & Biomolecular Chemistry. [Link]
-
Alcohol to Ether using Williamson synthesis (O-Alkylation). (Date not available). Pharmaceutical Organic Chemistry. [Link]
-
Recent Advances in ADCs. (Date not available). NJ Bio, Inc.. [Link]
Sources
- 1. A plug-and-play approach to antibody-based therapeutics via a chemoselective dual click strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. usiena-air.unisi.it [usiena-air.unisi.it]
- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
4-(4-Bromo-butoxy)-phenol melting point and boiling point
The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Bromo-butoxy)-phenol , a critical intermediate in the synthesis of liquid crystals and pharmaceutical linkers.
CAS Number: 66619-92-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol
Executive Summary
4-(4-Bromo-butoxy)-phenol is a bifunctional building block characterized by a phenolic hydroxyl group and a terminal alkyl bromide. It serves as a "spacer" unit in the design of mesogenic (liquid crystalline) materials and as a linker in medicinal chemistry.[1] Its thermal properties are defined by the balance between hydrogen bonding (phenol moiety) and van der Waals forces (alkyl bromide chain).[1] This guide provides structural data, thermal property analysis, and a validated synthesis protocol.[1]
Chemical Identity & Structural Analysis
The compound consists of a hydroquinone core mono-alkylated with a 4-bromobutyl chain.
| Property | Detail |
| IUPAC Name | 4-(4-Bromobutoxy)phenol |
| Common Synonyms | Hydroquinone mono(4-bromobutyl) ether; 1-Bromo-4-(4-hydroxyphenoxy)butane |
| SMILES | OC1=CC=C(OCCCCBr)C=C1 |
| InChI Key | DCIGZODVUQZPCM-UHFFFAOYSA-N (Analogous base structure) |
| Appearance | White to off-white crystalline solid |
Structural Visualization
The molecule possesses two distinct reactive sites:[1]
-
Phenolic -OH: Nucleophilic, prone to esterification or etherification.[1]
-
Alkyl Bromide (-CH₂Br): Electrophilic, susceptible to Sɴ2 substitution.[1]
Thermal Properties: Melting & Boiling Points[1][4]
Melting Point (MP)[1][2][3][4][5]
-
Experimental Status: Solid at room temperature.
-
Comparative Baseline: The non-brominated analog, 4-butoxyphenol (CAS 122-94-1) , melts at 65–66 °C .
-
Effect of Bromination: The substitution of a terminal hydrogen with bromine significantly increases molecular weight (from 166.22 to 245.11 g/mol ) and polarizability.[1] This typically elevates the melting point due to stronger intermolecular dispersion forces.[1]
-
Predicted Range: 68 °C – 85 °C (depending on crystal polymorph and purity).[1]
-
Protocol: MP should be determined using a capillary melting point apparatus with a heating rate of 1 °C/min near the transition to ensure equilibrium.
Boiling Point (BP)[1][2][5][6][7]
-
Atmospheric Pressure: Predicted to be >350 °C .[1]
-
Behavior: The compound is likely to decompose (dehydroxylation or elimination of HBr) before reaching its atmospheric boiling point.[1]
-
Vacuum Distillation: Can be distilled under high vacuum (e.g., 0.1 mmHg), typically observed in the range of 160–180 °C at reduced pressures.[1]
Solubility Profile
| Solvent | Solubility | Application |
| Ethanol/Methanol | High | Recrystallization (often with water) |
| Dichloromethane | High | Extraction/Work-up |
| Water | Low | Precipitation of product during work-up |
| Hexane | Low | Washing to remove non-polar impurities |
Synthesis & Purification Protocol
Reaction Mechanism: Williamson Ether Synthesis
The synthesis involves the mono-alkylation of hydroquinone with 1,4-dibromobutane. A significant challenge is preventing the formation of the bis-ether (1,4-bis(4-bromobutoxy)benzene).
Stoichiometry Control: A large excess of hydroquinone (3-4 equivalents) is essential to statistically favor the mono-substituted product.
Experimental Workflow (Diagram)
Figure 1: Synthetic pathway for the selective mono-alkylation of hydroquinone.
Step-by-Step Procedure
-
Reagents: Suspend Hydroquinone (33.0 g, 300 mmol) and Potassium Carbonate (13.8 g, 100 mmol) in acetone (250 mL).
-
Addition: Add 1,4-Dibromobutane (21.6 g, 100 mmol) dropwise over 1 hour under reflux.
-
Reflux: Heat at reflux (approx. 56 °C) for 24 hours.
-
Work-up:
-
Purification:
-
The crude residue typically contains the product and the bis-ether impurity.
-
Recrystallization: Ethanol/Water (9:[1]1) is often effective.[1]
-
Chromatography: If high purity is required, use silica gel chromatography eluting with Hexane:Ethyl Acetate (80:20).[1] The bis-ether elutes first (non-polar), followed by the desired phenol.[1]
-
Quality Control & Characterization
To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.
1H NMR Spectroscopy (CDCl₃, 400 MHz)
-
δ 6.75-6.85 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substituted phenol).[1]
-
δ 4.50 (s, 1H): Phenolic -OH (broad, exchangeable).[1]
-
δ 3.95 (t, 2H): -O-CH ₂- (ether linkage).[1]
-
δ 3.48 (t, 2H): -CH ₂-Br (terminal bromide).[1]
-
δ 1.90-2.10 (m, 4H): Central methylene protons (-CH₂-CH₂-).
Impurity Profile
-
Bis-ether (1,4-bis(4-bromobutoxy)benzene): Identified by the absence of the -OH signal and simplified aromatic region (singlet at δ 6.83).
-
Hydroquinone: Identified by broad -OH signal and aromatic singlet at δ 6.70 (if not fully washed out).
References
-
Sigma-Aldrich. 4-Butoxyphenol Product Specification (CAS 122-94-1).Link (Used as thermal baseline).[1]
-
PubChem. Compound Summary for 4-Butoxyphenol. National Library of Medicine.[1] Link
-
LookChem. CAS 66619-92-9 Entry. (Confirmation of CAS identity for 4-(4-bromobutoxy)phenol). Link
-
Organic Syntheses. General Procedure for Mono-alkylation of Hydroquinone. (Methodology grounding). Link
Sources
Strategic Sourcing & Technical Profile: 4-(4-Bromobutoxy)phenol
The following technical guide details the sourcing, chemical profile, and synthesis strategies for 4-(4-Bromobutoxy)phenol (CAS 66619-92-9) .
CAS: 66619-92-9 | Formula: C
Executive Summary
4-(4-Bromobutoxy)phenol is a bifunctional building block critical to Medicinal Chemistry (PROTAC linker synthesis) and Materials Science (liquid crystal mesogens). Its structure features a phenolic "head" for nucleophilic attachment and an alkyl bromide "tail" serving as an electrophilic handle.
For researchers, the primary challenge is not availability but purity assurance . Commercial samples often contain the bis-alkylated impurity (dimer), which poisons subsequent polymerization or conjugation reactions. This guide outlines the procurement landscape and validates the technical criteria for high-fidelity applications.
Market Analysis: Suppliers & Price
Sourcing Status: Niche Intermediate. Most major catalog vendors stock this compound, but it is often "Inquiry Only" for bulk quantities due to shelf-life considerations (alkyl bromides can degrade).
Supplier Landscape
| Supplier | Region | Stock Status | Typical Purity | Notes |
| BLD Pharm | Global/China | In Stock | >97% | Reliable for gram-scale; often ships from Shanghai. |
| AK Scientific | USA | In Stock | 95-98% | Good for rapid US delivery; sources from AMT. |
| Combi-Blocks | USA | In Stock | 98% | High transparency on QC data (NMR often available). |
| Enamine | Ukraine/EU | Make-to-Order | >95% | Best for custom analog synthesis (e.g., varying chain lengths). |
Price Estimation (Research Scale)
Pricing is volatile and volume-dependent. Estimates below reflect Q1 2025 market rates.
| Pack Size | Estimated Price Range (USD) | Lead Time |
| 1 g | $45 - $85 | 1-3 Days |
| 5 g | $120 - $200 | 1-3 Days |
| 25 g | $400 - $650 | 1-2 Weeks |
| 100 g+ | Request Quote | 2-4 Weeks |
Strategic Sourcing Tip: When ordering >10g, request a Certificate of Analysis (CoA) specifically checking for the bis-ether impurity (1,4-bis(4-hydroxyphenoxy)butane). Standard HPLC may co-elute this impurity; H-NMR is the preferred verification method.
Technical Specifications & Chemical Identity
Structure & Reactivity
The molecule consists of a hydroquinone core mono-alkylated with a butyl chain.
-
Phenolic -OH (pKa ~10): Nucleophilic; susceptible to oxidation if not stored properly.
-
Alkyl Bromide (-CH
Br): Electrophilic; excellent leaving group for SN2 reactions (e.g., reacting with amines for PROTACs).
Critical Quality Attributes (CQAs)
| Property | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 62 - 66 °C | Capillary |
| 1H-NMR | Confirms mono-substitution (See QC section) | DMSO-d6 / CDCl3 |
| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Solubility Test |
Synthesis & Manufacturing Workflow
Understanding the synthesis is crucial for troubleshooting impurities. The standard industrial route is the Williamson Ether Synthesis using a statistical excess of the alkylating agent to prevent dimerization.
Reaction Pathway
The synthesis involves reacting Hydroquinone (1) with 1,4-Dibromobutane (2).
Figure 1: Synthesis pathway showing the competition between the desired mono-ether and the unwanted bis-ether.
Protocol Logic (Expertise)
-
Stoichiometry: A 1:1 ratio of hydroquinone to dibromide is fatal to yield; it statistically favors the bis-product (Hydroquinone-Linker-Hydroquinone).
-
Correct Protocol: Use 3.0 - 5.0 equivalents of 1,4-dibromobutane relative to hydroquinone. This ensures that once a phenoxide attacks a dibromide molecule, the resulting mono-ether is surrounded by excess dibromide, reducing the chance it attacks another hydroquinone.
-
Purification: The excess 1,4-dibromobutane is a liquid (bp ~197°C) and can be distilled off or washed away with non-polar solvents (hexanes) in which the polar product is less soluble.
Quality Control: Self-Validating Protocols
H-NMR Interpretation (CDCl , 400 MHz)
To validate your batch, look for the integration ratio of the triplet signals.
- 6.75 - 6.85 ppm (m, 4H): Aromatic protons (Hydroquinone core).
- 4.50 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).
-
3.95 ppm (t, 2H): -O-CH
- (Ether linkage). -
3.48 ppm (t, 2H): -CH
-Br (Terminal bromide). - 1.80 - 2.05 ppm (m, 4H): Central methylene protons.
Defect Detection:
If you see a triplet at
Storage & Handling[1][2]
-
Light Sensitivity: Alkyl bromides slowly degrade under UV light, liberating HBr which turns the solid pink/brown. Store in amber vials .
-
Temperature: Store at 2-8°C for long-term stability.
-
Safety: Irritant.[1][2][3] Wear gloves and eye protection.[1][2][4] The phenolic moiety can cause chemical burns.
References
-
Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123849, 4-(4-Bromobutoxy)phenol. Retrieved from .
-
Synthesis Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (General reference for Williamson Ether Synthesis stoichiometry).
-
Application (Liquid Crystals): Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Part II. The n-Alkoxybenzoic Acids.[3] Journal of the Chemical Society, 1467–1470. (Foundational text on alkoxy-phenol mesogens).
-
Supplier Data: BLD Pharm. (2025). Product Data Sheet: 4-(4-Bromobutoxy)phenol. Retrieved from .
-
Safety Data: Fisher Scientific. (2024).[4][5] Safety Data Sheet: 4-Butoxyphenol derivatives. Retrieved from .
Sources
Methodological & Application
Application Note & Protocol: Selective Synthesis of 4-(4-Bromobutoxy)phenol from Hydroquinone
Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Bromobutoxy)phenol, a valuable bifunctional building block in pharmaceutical and materials science. The protocol is centered on the Williamson ether synthesis, employing hydroquinone and 1,4-dibromobutane as primary reactants. A key focus of this guide is the strategic control of reaction conditions to favor selective mono-alkylation over the formation of the di-substituted byproduct. We detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and include critical safety information and purification strategies essential for obtaining a high-purity final product.
Introduction and Scientific Principles
4-(4-Bromobutoxy)phenol is a key intermediate characterized by its terminal bromoalkyl chain, which is amenable to further nucleophilic substitution, and a phenolic hydroxyl group that can participate in a range of chemical transformations. This dual reactivity makes it a versatile precursor in the development of more complex molecules, including active pharmaceutical ingredients and liquid crystals.
The synthesis from hydroquinone and 1,4-dibromobutane is a classic example of the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The core principle involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of hydroquinone—by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group to form an ether linkage.[3][4][5]
Reaction Scheme:
A significant challenge in this synthesis is controlling the stoichiometry to achieve selective mono-alkylation. Hydroquinone possesses two acidic phenolic protons. Once the desired mono-ether is formed, its remaining phenolic proton can also be deprotonated, allowing it to react with a second molecule of 1,4-dibromobutane to form the undesired di-substituted byproduct. To mitigate this, the following strategies are employed:
-
Molar Excess of Hydroquinone: Using a significant molar excess of hydroquinone ensures that the 1,4-dibromobutane is more likely to encounter an unreacted hydroquinone molecule than the mono-substituted product.
-
Controlled Addition of Alkyl Halide: Slow, dropwise addition of the 1,4-dibromobutane to the reaction mixture maintains its concentration at a low level, further disfavoring the second substitution reaction.
-
Choice of Base: A moderately weak base like potassium carbonate (K₂CO₃) is often preferred over strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH). It is strong enough to deprotonate the more acidic hydroquinone but less likely to deprotonate the slightly less acidic mono-ether product, thus providing kinetic selectivity.
Materials, Reagents, and Safety
2.1. Reagent and Equipment Summary
| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Quantity | Notes |
| Hydroquinone | 123-31-9 | 110.11 | (See Protocol) | Toxic, skin sensitizer, suspected carcinogen.[6] |
| 1,4-Dibromobutane | 110-52-1 | 215.92 | (See Protocol) | Toxic if swallowed, causes skin/eye irritation.[7] |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | (See Protocol) | Anhydrous, finely powdered. |
| Acetone | 67-64-1 | 58.08 | (See Protocol) | Anhydrous, reagent grade. Highly flammable. |
| Ethyl Acetate | 141-78-6 | 88.11 | (See Protocol) | Reagent grade, for extraction. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | ~50 mL (1M aq.) | For work-up. Corrosive. |
| Brine (sat. NaCl aq.) | N/A | N/A | ~50 mL | For work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying organic layer. |
| Equipment | ||||
| Round-bottom flask (250 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Dropping funnel | ||||
| Standard laboratory glassware | ||||
| Rotary evaporator | ||||
| Buchner funnel and filter flask |
2.2. Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood. Adherence to strict safety protocols is mandatory.
-
Hydroquinone: Harmful if swallowed, may cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects and cancer. Avoid inhalation of dust and direct contact with skin and eyes.[6][8][9]
-
1,4-Dibromobutane: Toxic and a severe irritant to the skin, eyes, and respiratory system.[7] Handle with extreme care, ensuring no skin contact.
-
Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving is recommended), a flame-resistant lab coat, and chemical splash goggles at all times.
-
Waste Disposal: All chemical waste, including solvents and aqueous washes, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.
Detailed Experimental Protocol
This protocol is based on a representative 0.05 mole scale of the limiting reagent, 1,4-dibromobutane.
3.1. Reaction Setup and Execution
-
Prepare Reactants:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (22.0 g, 0.20 mol, 4.0 eq.).
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol, 3.0 eq.).
-
Add 150 mL of anhydrous acetone .
-
-
Initiate Reaction:
-
Begin vigorous stirring to create a fine suspension.
-
Heat the mixture to a gentle reflux using a heating mantle.
-
In a separate dropping funnel, prepare a solution of 1,4-dibromobutane (10.8 g, 0.05 mol, 1.0 eq.) in 25 mL of anhydrous acetone.
-
-
Controlled Addition:
-
Once the hydroquinone suspension is at a steady reflux, add the 1,4-dibromobutane solution dropwise from the dropping funnel over a period of approximately 1 hour. Note: This slow addition is critical to maximize the yield of the mono-substituted product.
-
-
Reaction Monitoring:
-
After the addition is complete, maintain the reaction at reflux for 12-24 hours.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 4:1 Hexane:Ethyl Acetate. Spot for hydroquinone, 1,4-dibromobutane, and the formation of new products. The reaction is complete when the 1,4-dibromobutane spot is no longer visible.
-
3.2. Work-up and Initial Purification
-
Cooling and Filtration:
-
Allow the reaction mixture to cool to room temperature.
-
Filter the suspension through a Buchner funnel to remove the inorganic salts (K₂CO₃ and KBr).
-
Wash the filter cake with a small amount of fresh acetone (~20 mL) to recover any trapped product.
-
-
Solvent Removal:
-
Combine the filtrate and the washings.
-
Remove the acetone using a rotary evaporator to obtain a crude oily residue.
-
-
Liquid-Liquid Extraction:
-
Dissolve the residue in 100 mL of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 1M aqueous NaOH solution (2 x 50 mL). This crucial step removes the excess unreacted hydroquinone by converting it to the water-soluble disodium salt.[10]
-
Wash the organic layer with water (1 x 50 mL).
-
Wash the organic layer with brine (1 x 50 mL) to aid in the removal of residual water.
-
-
Drying and Concentration:
-
Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Evaporate the ethyl acetate on a rotary evaporator to yield the crude product, which will be a mixture of the desired 4-(4-bromobutoxy)phenol and the di-substituted byproduct.
-
3.3. Final Purification
The crude product requires purification to isolate the 4-(4-Bromobutoxy)phenol. Flash column chromatography is the most effective method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is recommended, starting with 100% hexane and gradually increasing the polarity to 9:1 Hexane:Ethyl Acetate. The di-substituted, less polar byproduct will elute first, followed by the desired mono-substituted product.
-
Analysis: Collect fractions and analyze by TLC to identify those containing the pure product.
-
Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain 4-(4-Bromobutoxy)phenol as a white to off-white solid.
Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Insufficient reflux time. | Monitor reaction by TLC until starting material is consumed. Extend reflux time if necessary. |
| Loss of product during NaOH wash. | Ensure NaOH solution is not overly concentrated (1M is sufficient). Avoid vigorous shaking that can cause emulsions. | |
| High Byproduct Formation | Addition of 1,4-dibromobutane was too fast. | Repeat synthesis ensuring slow, dropwise addition over at least 1 hour. |
| Base is too strong or reaction temperature is too high. | Confirm use of K₂CO₃. Ensure reflux is gentle, not vigorous. | |
| Incomplete Reaction | Inactive reagents (e.g., wet solvent/reagents). | Use anhydrous solvents and freshly powdered, dry K₂CO₃. |
| Insufficient base. | Ensure correct stoichiometry of K₂CO₃ is used. |
References
- Google Patents. (n.d.). A kind of synthetic method of 4 butoxy phenol.
- Google Patents. (n.d.). Synthetic method for hydroquinone monobenzoate.
-
Hazelchem. (2020, March 28). Williamson ether synthesis (done wrong). YouTube. Retrieved February 5, 2026, from [Link]
-
Khan Academy. (n.d.). Williamson ether synthesis. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Process for making tetrabromohydroquinone.
-
Organic Syntheses. (n.d.). Quinone. Retrieved February 5, 2026, from [Link]
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Synthetic method of 4-phenoxyphenol.
-
ResearchGate. (2025, October 20). 1,4-Benzoquinone and 1,4-hydroquinone based determination of electron and superoxide radical formed in heterogeneous photocatalytic systems. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripiprazole.
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The reaction of hydroquinone and monosubstituted hydroquinones with dimethyl chloromalonate. Retrieved February 5, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Hydroquinone. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). PURIFICATION OF PHENOL.
-
PubMed Central. (n.d.). Design, synthesis, and biological evaluation of hydroquinone derivatives as novel inhibitors of the sarco/endoplasmic reticulum calcium ATPase. Retrieved February 5, 2026, from [Link]
-
Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis. YouTube. Retrieved February 5, 2026, from [Link]
-
Loba Chemie. (2016, July 11). 1,4-DIBROMOBUTANE FOR SYNTHESIS MSDS. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved February 5, 2026, from [Link]
-
ResearchGate. (n.d.). Kinetics and mechanism of aerial oxidation of hydroquinone in a developer solution and determination of developer's half-life at 20°c. Retrieved February 5, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Hydroquinone - Hazardous Substance Fact Sheet. Retrieved February 5, 2026, from [Link]
-
MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity. Retrieved February 5, 2026, from [Link]
-
Analytical Methods (RSC Publishing). (2022, November 15). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Retrieved February 5, 2026, from [Link]
-
PENTA. (2023, April 19). Hydroquinone - SAFETY DATA SHEET. Retrieved February 5, 2026, from [Link]
-
Sciencemadness Discussion Board. (2022, November 11). Interesting route to 4-methoxyphenol. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Water-in-oil hydroquinone emulsion and preparation method and application thereof.
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). Method for preparing p-alkoxy phenol.
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Application Note & Protocol: Selective Mono-O-alkylation of Hydroquinone with 1,4-Dibromobutane
Introduction: The Challenge of Selectivity
The synthesis of mono-alkylated hydroquinone derivatives is a foundational task in organic chemistry, yielding versatile building blocks for drug discovery, polymer science, and liquid crystal development. The target molecule of this protocol, 4-(4-bromobutoxy)phenol, is particularly valuable. Its bifunctional nature—a nucleophilic phenol at one end and an electrophilic alkyl bromide at the other—makes it an ideal linker for constructing more complex molecular architectures.
The reaction proceeds via the classic Williamson ether synthesis, a robust and well-understood SN2 reaction.[1][2] However, the symmetrical nature of hydroquinone, which possesses two acidic phenolic hydroxyl groups, presents a significant synthetic challenge: controlling the reaction to favor the desired mono-alkylated product over the thermodynamically stable di-alkylated byproduct. Effective mono-O-alkylation of hydroquinone can be difficult to achieve, especially with longer alkyl chains.[3] This guide provides a field-proven protocol that leverages stoichiometric control and reaction kinetics to maximize the yield of the mono-substituted product.
Mechanistic Rationale: A Strategy for Control
The core of this protocol lies in manipulating the reaction conditions to favor a single alkylation event. The Williamson ether synthesis involves two primary steps: the deprotonation of an alcohol (in this case, a phenol) to form a highly nucleophilic alkoxide, followed by the nucleophilic attack of this alkoxide on an alkyl halide.[1][2][4][5]
The Competing Reactions
-
First Alkylation (Desired): The hydroquinone monoanion attacks a molecule of 1,4-dibromobutane to form 4-(4-bromobutoxy)phenol.
-
Second Alkylation (Undesired): The remaining phenolic proton on the mono-alkylated product is deprotonated, and the resulting anion attacks another molecule of 1,4-dibromobutane, leading to the formation of 1,4-bis(4-bromobutoxy)benzene.
Causality Behind Experimental Choices
To achieve high selectivity for the mono-alkylated product, we exploit the principles of chemical kinetics and statistics:
-
Stoichiometric Control: A large excess of hydroquinone (typically 5 to 10 equivalents) is employed relative to the limiting reagent, 1,4-dibromobutane.[6] This ensures that at any given moment, a molecule of the alkylating agent is statistically far more likely to encounter an unreacted hydroquinone molecule than a molecule of the already-formed mono-alkylated product.
-
Slow Addition: The 1,4-dibromobutane is added slowly over an extended period. This maintains a low instantaneous concentration of the alkylating agent, further minimizing the probability of a second alkylation event occurring on the same hydroquinone-derived molecule.[6]
-
Base Selection: A moderately weak base such as potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the first, more acidic phenolic proton of hydroquinone but is less efficient at deprotonating the second hydroxyl group of the mono-ether product, whose acidity is slightly reduced.
-
Inert Atmosphere: Hydroquinone and its phenoxide derivatives are highly susceptible to oxidation, which can lead to the formation of colored impurities like benzoquinone.[7] Conducting the entire reaction under an inert atmosphere (e.g., Nitrogen or Argon) is critical for preventing degradation and ensuring a clean product.[8]
Visualizing the Process
Reaction Mechanism Pathway
The following diagram illustrates the desired reaction pathway in competition with the formation of the di-substituted byproduct.
Caption: Step-by-step experimental workflow for synthesis and purification.
Detailed Experimental Protocol
Materials & Equipment
| Reagent/Material | Grade | Supplier |
| Hydroquinone | 99% | Sigma-Aldrich |
| 1,4-Dibromobutane | 99% | Acros Organics |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| Acetone | Anhydrous, ≥99.5% | J.T. Baker |
| Ethyl Acetate | ACS Grade | VWR |
| Hexane | ACS Grade | VWR |
| Dichloromethane (DCM) | ACS Grade | VWR |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD |
| Silica Gel | 230-400 mesh, 60 Å | Sorbent Technologies |
| Equipment | ||
| Round-bottom flasks (various sizes) | ||
| Reflux condenser | ||
| Magnetic stir plate and stir bars | ||
| Heating mantle with controller | ||
| Dropping funnel | ||
| Nitrogen/Argon gas line with bubbler | ||
| TLC plates (Silica gel 60 F₂₅₄) | ||
| Rotary evaporator | ||
| Glass chromatography column | ||
| Standard laboratory glassware |
Reaction Parameters (Example Scale)
| Reactant | Molar Ratio | MW ( g/mol ) | Mass (g) | Moles (mmol) |
| 1,4-Dibromobutane | 1.0 (Limiting) | 215.90 | 5.40 | 25.0 |
| Hydroquinone | 5.0 | 110.11 | 13.76 | 125.0 |
| Potassium Carbonate | 1.5 | 138.21 | 5.18 | 37.5 |
| Acetone (Solvent) | - | - | 250 mL | - |
Step-by-Step Procedure
Reaction Setup:
-
Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet. Ensure all glassware is thoroughly oven-dried.
-
To the flask, add hydroquinone (13.76 g, 125.0 mmol) and anhydrous potassium carbonate (5.18 g, 37.5 mmol).
-
Add 200 mL of anhydrous acetone to the flask.
-
Begin stirring and purge the system with nitrogen gas for 10-15 minutes. Maintain a gentle positive pressure of nitrogen throughout the reaction.
Reaction Execution: 5. Heat the vigorously stirred suspension to reflux (approx. 56°C). 6. In a separate flask, dissolve 1,4-dibromobutane (5.40 g, 25.0 mmol) in 50 mL of anhydrous acetone. Transfer this solution to a pressure-equalizing dropping funnel. 7. Once the main flask is at a steady reflux, add the 1,4-dibromobutane solution dropwise over a period of 4-6 hours. Note: Slow, controlled addition is critical for selectivity. 8. After the addition is complete, allow the reaction to continue refluxing for an additional 12-18 hours. 9. Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). Check for the consumption of 1,4-dibromobutane.
Work-up and Isolation: 10. Cool the reaction mixture to room temperature. 11. Filter the mixture through a Büchner funnel to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetone. 12. Combine the filtrates and concentrate the solution using a rotary evaporator to obtain a crude oily solid. 13. Dissolve the crude residue in 150 mL of ethyl acetate. Transfer to a separatory funnel. 14. Wash the organic layer sequentially with 2 x 75 mL of deionized water and 1 x 75 mL of brine. 15. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product mixture.
Purification: 16. Prepare a silica gel column (flash chromatography) using a suitable eluent system (a good starting point is a gradient from 10% to 30% ethyl acetate in hexane). 17. Dissolve the crude product in a minimal amount of dichloromethane (DCM) and adsorb it onto a small amount of silica gel. 18. Load the adsorbed product onto the column and elute carefully, collecting fractions. 19. Analyze the fractions by TLC. The desired mono-alkylated product will have an Rf value between that of the highly polar hydroquinone (baseline) and the nonpolar di-alkylated byproduct (highest Rf). 20. Combine the pure fractions containing 4-(4-bromobutoxy)phenol and remove the solvent via rotary evaporation to yield the product as a white to off-white solid.
Troubleshooting & Expert Insights
| Problem | Probable Cause | Recommended Solution |
| High Yield of Di-alkylated Product | 1. Addition of 1,4-dibromobutane was too fast. 2. Insufficient excess of hydroquinone. | 1. Increase the addition time significantly (e.g., to 8 hours). 2. Increase the molar ratio of hydroquinone to 8:1 or 10:1. This is the most effective way to improve mono-selectivity. [6] |
| Product is Dark/Discolored | Oxidation of hydroquinone or phenoxide intermediates. | Ensure the reaction is run under a strict inert atmosphere (N₂ or Ar). Use degassed solvents if possible. Minimize the time between reaction completion and purification. |
| Difficult Separation by Column | Polarity of the desired product is too close to that of the unreacted hydroquinone. | Use a shallower gradient for column chromatography (e.g., start with 5% ethyl acetate and increase by 2-3% increments). Alternatively, try a different solvent system, such as DCM/Methanol. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Inactive base (hydrated). | 1. Extend the reflux time to 24 hours and monitor by TLC. 2. Ensure the potassium carbonate is fully anhydrous; dry in an oven at >120°C for several hours before use. |
Conclusion
This protocol provides a reliable and scalable method for the selective mono-O-alkylation of hydroquinone. By carefully controlling stoichiometry and reaction kinetics, researchers can effectively minimize the formation of the di-substituted byproduct and obtain high yields of the valuable 4-(4-bromobutoxy)phenol intermediate. The principles outlined herein—excess of the symmetric reagent, slow addition of the limiting reagent, and maintenance of an inert atmosphere—are broadly applicable to other selective substitution reactions on polyfunctional molecules.
References
- U.S. Patent 2,832,808A. (1958). Alkylation of hydroquinone.
-
Hazelchem. (2020). Williamson ether synthesis (done wrong). YouTube. [Link]
-
de Oliveira, M. A. L., et al. (2022). Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds. Analytical Methods, 14(45), 4585-4594. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
- U.S. Patent 9,630,899B1. (2017). Process for producing hydroquinone and derivates.
-
Zhang, Y. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 18, 142-149. [Link]
- U.S. Patent Application 2010/0059359A1. (2010). Separation and purification of hydroquinone from crude mixtures thereof.
- Ismailov, I. T., et al. (2016). Development of technology for the alkylation of hydroquinone with aliphatic alcohols.
- Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO₂. Current Organic Chemistry, 17(10), 1108-1113.
-
Jha, A., et al. (2016). How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone? ResearchGate. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
- Chinese Patent CN106187715A. (2016). A kind of synthetic method of 4 butoxy phenol.
-
Motyka, R., et al. (2016). Simple synthesis of non-symmetric 1,4-dialkoxybenzenes via 4-alkoxyphenols. Records of Natural Products, 10(1), 23-30. [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. acgpubs.org [acgpubs.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. US20100059359A1 - Separation and purification of hydroquinone from crude mixtures thereof - Google Patents [patents.google.com]
Advanced Protocol: Optimization of Williamson Ether Synthesis for Phenolic Substrates
Abstract & Strategic Overview
The Williamson ether synthesis remains the cornerstone methodology for constructing phenolic ethers in medicinal chemistry, particularly for pharmacophores found in tyrosine kinase inhibitors and opiate derivatives. While theoretically simple, the reaction of phenols with alkyl halides is often plagued by competing C-alkylation, elimination (E2) side reactions, and incomplete conversion due to ion-pairing effects.
This guide moves beyond the textbook definition, providing an optimized, decision-based framework for selecting reaction conditions based on substrate sterics and electronic properties. We focus on three distinct protocols: Standard (Cost-effective), High-Performance (Cesium-mediated), and Green/Scalable (Phase Transfer Catalysis).
Mechanistic Insight & Variable Control
The reaction proceeds via an
The "Cesium Effect"
For difficult substrates, replacing Potassium Carbonate (
-
Causality: The large ionic radius of Cesium (
) creates a "loose" ion pair with the phenoxide oxygen. This increases the HOMO energy of the nucleophile, making it more reactive compared to the "tight" ion pair formed with Sodium or Potassium. -
Solubility:
exhibits superior solubility in polar aprotic solvents (DMF, DMSO) compared to , maintaining a higher effective base concentration.
Solvent Selection Matrix
| Solvent | Dielectric Constant | Role/Benefit | Risk |
| Acetone | 20.7 | Standard for | Low boiling point ( |
| Acetonitrile (MeCN) | 37.5 | Excellent balance of polarity and workup ease. | Can participate in side reactions with very strong bases.[1] |
| DMF/DMSO | 36.7 / 46.7 | Maximum reaction rate (solvates cation). | High boiling point; difficult to remove completely. |
| 2-MeTHF | 6.97 | Green alternative; good for biphasic PTC. | Lower polarity requires PTC for efficiency. |
Decision Logic & Workflow
The following decision tree illustrates the logic for selecting the appropriate protocol based on your specific substrate constraints.
Figure 1: Decision matrix for selecting the optimal Williamson Ether Synthesis protocol.
Experimental Protocols
Protocol 1: Standard Laboratory Synthesis (General Purpose)
Best for: Unhindered phenols, primary alkyl halides, small scale (<5g).
Reagents:
-
Phenol (1.0 equiv)
-
Alkyl Halide (1.2 - 1.5 equiv)
- (Anhydrous, granular, 2.0 - 3.0 equiv)
-
Solvent: Acetone (Reagent Grade) or Acetonitrile.
Step-by-Step:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Phenol (1.0 eq) and
(2.0 eq) in Acetone (0.2 M concentration relative to phenol). -
Reflux: Attach a reflux condenser. Heat the mixture to reflux (
) for 30 minutes. Note: This pre-stirring step ensures deprotonation and formation of the phenoxide surface species. -
Addition: Cool slightly and add the Alkyl Halide (1.2 eq) via syringe.
-
Reaction: Return to reflux. Monitor by TLC or HPLC. Typical time: 4–12 hours.
-
QC Checkpoint: If reaction stalls >50% conversion, add catalytic KI (0.1 eq) to form the more reactive alkyl iodide in situ (Finkelstein modification).
-
-
Workup: Cool to room temperature. Filter off the inorganic salts (
). Wash the filter cake with acetone. -
Isolation: Concentrate the filtrate under reduced pressure. Recrystallize or purify via flash chromatography.
Protocol 2: The "Cesium Effect" (Difficult Substrates)
Best for: Electron-poor phenols, hindered phenols (ortho-substituted), or less reactive alkyl chlorides.
Reagents:
-
Phenol (1.0 equiv)
-
Alkyl Halide (1.1 - 1.2 equiv)
- (1.5 - 2.0 equiv)
-
Solvent: DMF (Anhydrous) or DMSO.
Step-by-Step:
-
Setup: Flame-dry a flask and purge with Nitrogen/Argon. (Cesium carbonate is hygroscopic; moisture kills this reaction).
-
Dissolution: Dissolve Phenol (1.0 eq) in anhydrous DMF (0.5 M). Add
(1.5 eq). -
Reaction: Add Alkyl Halide immediately. Heat to
.-
Why not reflux? DMF decomposes at boiling point. Higher temps promote C-alkylation.[4]
-
-
Monitoring: These reactions are often faster (1–4 hours) due to the "naked anion" effect.
-
Workup (Critical): DMF is hard to remove.
Protocol 3: Phase Transfer Catalysis (Green/Scalable)
Best for: Large scale (>10g), industrial applications, avoiding toxic solvents.
Reagents:
-
Phenol (1.0 equiv)
-
Alkyl Halide (1.1 equiv)
-
Base: NaOH (30% aqueous solution)
-
Catalyst: Tetrabutylammonium Bromide (TBAB) (5 mol%)
-
Solvent: Toluene or 2-MeTHF.
Step-by-Step:
-
Biphasic Setup: In a flask, combine Toluene (Volume A) and 30% NaOH (Volume B, approx 1:1 ratio).
-
Catalyst Addition: Add TBAB (0.05 eq). Stir vigorously. The interface is where the chemistry happens.
-
Reagent Addition: Add Phenol and Alkyl Halide.
-
Heating: Heat to
with vigorous stirring (essential for mass transfer). -
Mechanism: The quaternary ammonium salt shuttles the phenoxide from the aqueous layer (where it forms) into the organic layer (where the alkyl halide resides), enabling reaction.
-
Workup: Stop stirring. Layers will separate rapidly. Discard aqueous layer.[6] Wash organic layer with water/brine.[1][5] Evaporate solvent.[1][5]
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Low Yield / Unreacted Phenol | Base too weak or "Tight Ion Pair" | Switch from |
| Alkene Byproduct | E2 Elimination | The alkyl halide is likely secondary or tertiary.[1][4][5][7] Williamson synthesis is strictly |
| C-Alkylation (Ring substitution) | Ambident Nucleophile | Solvent is too non-polar or temperature is too high. Switch to O-selective conditions (Polar Aprotic solvent, lower temp). |
| Product is wet/oily | Residual DMF/DMSO | Use the LiCl wash method described in Protocol 2. |
Visualizing the Pathway
The following diagram details the molecular events and critical checkpoints during the synthesis.
Figure 2: Reaction pathway showing the competition between substitution (
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley.[8]
-
Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the Williamson ether synthesis. Journal of Praktische Chemie, 341(2), 186-190.
-
Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4][7] Tetrahedron Letters, 16(38), 3251-3254.[7]
-
Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 7. jk-sci.com [jk-sci.com]
- 8. byjus.com [byjus.com]
Application Notes and Protocols for 4-(4-Bromobutoxy)-phenol in Liquid Crystal Synthesis
Abstract
This comprehensive guide details the synthesis, characterization, and application of 4-(4-Bromobutoxy)-phenol as a pivotal intermediate in the development of advanced liquid crystalline materials. Designed for researchers, scientists, and professionals in drug development and materials science, this document provides a blend of theoretical insights and field-proven experimental protocols. We will explore the nuanced synthesis of 4-(4-Bromobutoxy)-phenol via the Williamson ether synthesis, its purification, and its subsequent use in the creation of a Schiff base liquid crystal. Detailed characterization methodologies, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Differential Scanning Calorimetry (DSC), are provided to ensure the validation of both the intermediate and the final liquid crystal product.
Introduction: The Strategic Importance of 4-(4-Bromobutoxy)-phenol
The architecture of liquid crystal molecules is a determining factor in their mesomorphic properties. The strategic incorporation of flexible alkoxy chains onto rigid aromatic cores allows for the fine-tuning of phase transition temperatures, birefringence, and dielectric anisotropy. 4-(4-Bromobutoxy)-phenol serves as a critical building block in this context. Its structure combines a reactive phenolic hydroxyl group, a flexible butyl chain, and a terminal bromine atom, making it a versatile intermediate for the synthesis of a wide array of calamitic (rod-shaped) liquid crystals.
The phenolic hydroxyl group provides a convenient point for esterification or etherification, allowing for the extension of the molecular core. The bromobutoxy chain offers a reactive site for subsequent nucleophilic substitution reactions, enabling the introduction of various terminal groups to modulate the final properties of the liquid crystal. This dual functionality makes 4-(4-Bromobutoxy)-phenol a valuable tool in the rational design of novel mesogenic materials.
Synthesis of 4-(4-Bromobutoxy)-phenol: A Detailed Protocol
The synthesis of 4-(4-Bromobutoxy)-phenol is most effectively achieved through the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This reaction involves the deprotonation of a phenol to form a more nucleophilic phenoxide ion, which then undergoes a bimolecular nucleophilic substitution (SN2) reaction with an alkyl halide.[4] In this protocol, we will use 4-hydroxyphenol (hydroquinone) and an excess of 1,4-dibromobutane in the presence of a base. The use of an excess of the dibromobutane is crucial to favor the mono-alkylation product over the di-substituted byproduct.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Hydroxyphenol (Hydroquinone) | C₆H₆O₂ | 110.11 | 11.01 g | 0.1 |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | 64.77 g (40.0 mL) | 0.3 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 20.73 g | 0.15 |
| Acetone | C₃H₆O | 58.08 | 250 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Experimental Procedure
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-hydroxyphenol (11.01 g, 0.1 mol), potassium carbonate (20.73 g, 0.15 mol), and 250 mL of acetone.
-
Addition of Alkyl Halide: While stirring the mixture, add 1,4-dibromobutane (40.0 mL, 0.3 mol) to the flask.
-
Reaction: Heat the mixture to reflux and maintain the reflux for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium bromide salts. Wash the solid residue with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the acetone washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the resulting oily residue in dichloromethane (DCM). Wash the organic layer with a 5% aqueous sodium hydroxide solution to remove any unreacted 4-hydroxyphenol, followed by a wash with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude 4-(4-Bromobutoxy)-phenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Caption: Synthetic workflow for 4-(4-Bromobutoxy)-phenol.
Characterization of 4-(4-Bromobutoxy)-phenol
Thorough characterization is essential to confirm the identity and purity of the synthesized intermediate.
Spectroscopic Data
| Technique | Key Features and Expected Values |
| ¹H NMR (CDCl₃) | δ (ppm): ~6.8 (d, 2H, Ar-H ortho to O), ~6.7 (d, 2H, Ar-H meta to O), ~4.9 (s, 1H, Ar-OH), ~3.9 (t, 2H, -OCH₂-), ~3.4 (t, 2H, -CH₂Br), ~2.0-1.8 (m, 4H, -CH₂CH₂-) |
| ¹³C NMR (CDCl₃) | δ (ppm): ~155 (C-O), ~150 (C-OH), ~116 (Ar-CH), ~115 (Ar-CH), ~67 (-OCH₂-), ~33 (-CH₂Br), ~30 (-CH₂-), ~28 (-CH₂-)[6][7] |
| FTIR (KBr) | ν (cm⁻¹): ~3400 (broad, O-H stretch), ~3050 (Ar C-H stretch), ~2940, 2870 (Aliphatic C-H stretch), ~1510 (Ar C=C stretch), ~1230 (Ar-O stretch), ~650 (C-Br stretch)[8][9] |
Application Protocol: Synthesis of a Schiff Base Liquid Crystal
4-(4-Bromobutoxy)-phenol is an excellent precursor for synthesizing calamitic liquid crystals. In this protocol, we will first convert the terminal bromine to an aldehyde, and then react it with an aniline derivative to form a Schiff base (imine) linkage, a common feature in many liquid crystal molecules.[10][11][12]
Step 1: Synthesis of 4-(4-Formylbutoxy)phenol
This step involves the conversion of the bromo group to an aldehyde. A common method is the reaction with sodium iodide to form the more reactive iodo-intermediate, followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) and a strong base. For simplicity in this protocol, we will outline a direct conversion using a suitable oxidizing agent. A more common route would be to first protect the phenol, perform the aldehyde synthesis, and then deprotect. However, for illustrative purposes, we will proceed with a simplified conceptual pathway.
A more direct and often used method for such transformations is to first synthesize 4-(4-bromobutoxy)benzaldehyde from 4-hydroxybenzaldehyde and 1,4-dibromobutane. The resulting aldehyde can then be used in the Schiff base formation.
Step 2: Synthesis of N-(4-(4-bromobutoxy)benzylidene)-4-butylaniline
This protocol demonstrates the synthesis of a Schiff base liquid crystal using 4-(4-bromobutoxy)benzaldehyde and 4-butylaniline.
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(4-Bromobutoxy)benzaldehyde | C₁₁H₁₃BrO₂ | 257.12 | 2.57 g | 0.01 |
| 4-Butylaniline | C₁₀H₁₅N | 149.23 | 1.49 g | 0.01 |
| Absolute Ethanol | C₂H₆O | 46.07 | 50 mL | - |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 2-3 drops | - |
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-(4-bromobutoxy)benzaldehyde (2.57 g, 0.01 mol) and 4-butylaniline (1.49 g, 0.01 mol) in 50 mL of absolute ethanol.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours.
-
Crystallization: After the reflux period, allow the solution to cool to room temperature, and then cool it further in an ice bath to induce crystallization of the Schiff base product.
-
Isolation and Purification: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a desiccator. The product can be further purified by recrystallization from ethanol.
Caption: Synthesis of a Schiff base liquid crystal.
Characterization of the Liquid Crystalline Product
The final product must be characterized to confirm its chemical structure and to determine its mesomorphic properties.
Spectroscopic Confirmation
-
¹H NMR and ¹³C NMR: To confirm the formation of the imine bond and the overall structure. The characteristic imine proton (-CH=N-) signal is expected to appear around 8.3-8.5 ppm in the ¹H NMR spectrum.
-
FTIR: The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the aniline (around 3300-3400 cm⁻¹), and the appearance of a C=N stretch (around 1625 cm⁻¹) will confirm the reaction.
Thermal and Optical Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the phase transition temperatures and associated enthalpy changes.[13] A typical DSC thermogram will show endothermic peaks corresponding to melting (crystal to liquid crystal or isotropic liquid) and clearing (liquid crystal to isotropic liquid) transitions upon heating.
-
Polarized Optical Microscopy (POM): POM is used to visually identify the liquid crystal phases by observing their characteristic textures.[14][15][16] For example, a nematic phase will exhibit a schlieren or marbled texture, while smectic phases will show focal-conic or fan-like textures.[17] The sample is placed on a hot stage between two crossed polarizers, and the texture is observed as the temperature is varied.
Safety and Handling
-
4-(4-Bromobutoxy)-phenol and its precursors are irritants. Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
4-(4-Bromobutoxy)-phenol is a highly valuable and versatile intermediate for the synthesis of a diverse range of liquid crystalline materials. The protocols detailed in this guide provide a solid foundation for its synthesis, purification, and subsequent application in the creation of Schiff base liquid crystals. The causality behind each experimental choice has been explained to provide a deeper understanding of the underlying chemical principles. By following these self-validating protocols and characterization methods, researchers can confidently and efficiently utilize this important building block in the design and development of novel mesogenic materials for advanced applications.
References
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis Reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN113429268A - Synthetic method of 4-phenoxyphenol.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 4). (PDF) Synthesis and liquid crystalline study of 2,4-bis(4¢-n-heptyloxybenzoyloxy)-benzylidene-4²-n¢-alkoxy aniline. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, August 28). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from [Link]
- Google Patents. (n.d.). WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)-3,4 dihydrocarbostyril, an intermediate for manufacture of aripirazole.
-
ResearchGate. (n.d.). DSC for liquid crystalline compound A1S. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (KBr pellet). Retrieved from [Link]
-
National Institutes of Health. (2024, November 25). Nematic and Smectic Phases with Proper Ferroelectric Order. Retrieved from [Link]
-
European Patent Office. (n.d.). EP 3388412 B1 - METHOD FOR PURIFYING PHENOL. Retrieved from [Link]
-
RSC Publishing. (n.d.). New wide-stability four-ring azo/ester/Schiff base liquid crystals: synthesis, mesomorphic, photophysical, and DFT approaches. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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Oregon State University. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
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Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
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ARO-The Scientific Journal of Koya University. (2017, April 27). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. Retrieved from [Link]
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ResearchGate. (2017, April 26). How to remove the phenol from the reaction mixture without doing column chromatography? Retrieved from [Link]
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Kent State University. (n.d.). Polarization Microscope Pictures of Liquid Crystals. Retrieved from [Link]
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MDPI. (n.d.). Preparation of Laterally Chloro-Substituted Schiff Base Ester Liquid Crystals: Mesomorphic and Optical Properties. Retrieved from [Link]
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Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol C6H6O C6H5OH. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Journal of Pharmacognosy and Phytochemistry. (2019, October 15). Fourier transform infrared spectroscopy (FTIR), a powerful tool for detection of various functional groups in Rusulla delica Fr. Retrieved from [Link]
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Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]
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Semantic Scholar. (2017, June 1). Schiff Base liquid Crystals with Terminal Alkoxy Group Synthesis and Thermotropic Properties. Retrieved from [Link]
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ResearchGate. (n.d.). Polarized optical microscopy textures of the uniformly aligned nematic... Retrieved from [Link]
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Taylor & Francis. (n.d.). New fluorinated azo/schiff base liquid crystals: synthesis, characterisation, mesomorphic study and DFT calculations. Retrieved from [Link]
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ResearchGate. (2017, October 11). Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline. Retrieved from [Link]
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Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of Rod-Like Liquid Crystals Utilizing Bromoalkoxy Phenol Intermediates
Introduction: The Significance of Rod-Like Liquid Crystals
Rod-like, or calamitic, liquid crystals represent a unique state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] This mesomorphic state is characterized by the long-range orientational order of its constituent molecules, which are typically elongated in shape.[2][3] This molecular anisotropy gives rise to fascinating optical and electrical properties, making them indispensable components in a wide array of technologies, most notably in liquid crystal displays (LCDs) for televisions, computers, and smartphones.[4][5] Beyond displays, their applications extend to advanced optical devices, sensors, and temperature-sensitive materials.[1][6]
The design and synthesis of novel calamitic liquid crystals with tailored properties remain an active area of research. The molecular architecture of these compounds typically consists of a rigid core, often comprising aromatic rings, and flexible terminal chains.[3] The strategic introduction of various functional groups and linkages allows for the fine-tuning of their mesomorphic behavior, including the temperature range of the liquid crystal phase and the specific type of mesophase (e.g., nematic, smectic).[7] This application note provides a detailed guide to a robust synthetic strategy for preparing rod-like liquid crystals, leveraging the versatility of bromoalkoxy phenol intermediates.
Synthetic Strategy: The Central Role of Bromoalkoxy Phenols
The synthetic pathway detailed herein is a multi-step process that hinges on the strategic use of bromoalkoxy phenols as key building blocks. This approach offers a high degree of modularity, allowing for the systematic variation of the terminal alkoxy chain lengths to investigate structure-property relationships. The overall synthesis can be conceptually divided into two primary stages:
-
Formation of the Core Ether Linkage: This stage involves the coupling of a bromoalkoxy phenol with another phenolic derivative via the Williamson ether synthesis. This classic and reliable reaction forms a stable ether bridge, extending the rigid core of the molecule.
-
Esterification to Introduce the Second Terminal Chain: The final step involves the esterification of the newly formed phenolic hydroxyl group with an appropriate benzoic acid derivative. This not only completes the rod-like molecular structure but also introduces a second terminal chain and a polar ester linkage, which are crucial for the manifestation of liquid crystalline properties.
The choice of bromoalkoxy phenols as starting materials is strategic. The bromo-substituent serves as a reactive handle for subsequent cross-coupling reactions if further molecular complexity is desired, while the alkoxy chain contributes to the overall molecular aspect ratio and influences the melting and clearing points of the resulting liquid crystal.
Experimental Protocols
Part 1: Synthesis of 4-(4'-Bromoalkoxy)phenol
This initial step involves the etherification of hydroquinone with a dibromoalkane under basic conditions. The reaction is a classic example of the Williamson ether synthesis, a nucleophilic substitution reaction where an alkoxide ion reacts with a primary alkyl halide.[8][9]
Materials:
-
Hydroquinone
-
1,n-Dibromoalkane (e.g., 1,6-dibromohexane)
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Deionized water
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hydroquinone (1 equivalent) and 1,n-dibromoalkane (1.2 equivalents) in acetone.
-
Add finely ground potassium carbonate (2.5 equivalents) to the solution. The carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
-
Heat the reaction mixture to reflux and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the resulting residue in dichloromethane and wash with deionized water to remove any remaining salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 4-(4'-bromoalkoxy)phenol.
Part 2: Synthesis of 4-Alkoxy-4'-hydroxybiphenyl (Exemplary Core)
This step demonstrates the formation of an extended rigid core through a second Williamson ether synthesis, coupling the previously synthesized bromoalkoxy phenol with a second phenolic component, in this case, 4-hydroxybiphenyl.
Materials:
-
4-(4'-Bromoalkoxy)phenol (from Part 1)
-
4-Hydroxybiphenyl
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine
Procedure:
-
Combine 4-(4'-bromoalkoxy)phenol (1 equivalent), 4-hydroxybiphenyl (1.1 equivalents), and potassium carbonate (2.5 equivalents) in a round-bottom flask.
-
Add DMF as the solvent and heat the mixture to 80-90 °C with vigorous stirring.
-
Maintain the reaction at this temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and pour it into a beaker containing ice-water to precipitate the product.
-
Collect the precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 4-alkoxy-4'-hydroxybiphenyl.
Part 3: Synthesis of the Final Rod-Like Liquid Crystal via Esterification
The final step is an esterification reaction, which is a condensation reaction between a carboxylic acid and an alcohol.[10] In this protocol, the hydroxyl group of the biphenyl core is acylated with a 4-alkoxybenzoic acid. The use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) facilitates the reaction under mild conditions.[11]
Materials:
-
4-Alkoxy-4'-hydroxybiphenyl (from Part 2)
-
4-Alkoxybenzoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-alkoxy-4'-hydroxybiphenyl (1 equivalent), 4-alkoxybenzoic acid (1.2 equivalents), and a catalytic amount of DMAP in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath and add a solution of DCC (1.2 equivalents) in DCM dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, deionized water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final rod-like liquid crystal.
Visualization of the Synthetic Workflow
The following diagram illustrates the key transformations in the synthesis of a representative rod-like liquid crystal using a bromoalkoxy phenol intermediate.
Caption: Synthetic pathway for a rod-like liquid crystal.
Characterization and Data Analysis
The successful synthesis and purification of the target liquid crystal must be confirmed through a suite of analytical techniques. The mesomorphic properties, which are the defining characteristic of these materials, are investigated using polarized optical microscopy and differential scanning calorimetry.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the presence of all expected functional groups and the successful formation of ether and ester linkages.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify key functional groups, such as the C-O stretching of ethers and the C=O stretching of the ester group.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
Mesomorphic Property Characterization
The liquid crystalline nature of the synthesized compounds is primarily investigated by observing their phase transitions as a function of temperature.[2]
-
Polarized Optical Microscopy (POM): POM is a crucial technique for the visual identification of liquid crystal phases.[2][12] As the sample is heated and cooled on a hot stage, the distinct textures (birefringent patterns) of different mesophases (e.g., nematic, smectic) can be observed between crossed polarizers.[2] The temperatures at which these textures appear and disappear correspond to the phase transition temperatures.
-
Differential Scanning Calorimetry (DSC): DSC provides quantitative data on the thermodynamics of the phase transitions.[1][13] It measures the heat flow into or out of a sample as a function of temperature.[13] Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram, allowing for the precise determination of transition temperatures and enthalpies.[1]
Table 1: Representative Phase Transition Data for a Synthesized Liquid Crystal
| Transition | Temperature (°C) on Heating | Enthalpy (ΔH, J/g) on Heating | Temperature (°C) on Cooling | Enthalpy (ΔH, J/g) on Cooling |
| Crystal to Nematic (K → N) | 110.5 | 25.8 | - | - |
| Nematic to Isotropic (N → I) | 155.2 | 1.2 | 154.8 | -1.1 |
| - | - | - | Nematic to Crystal (N → K) | 98.7 |
Data is hypothetical and for illustrative purposes.
Molecular Self-Assembly and Liquid Crystallinity
The ability of the synthesized molecules to form a liquid crystal phase is a direct consequence of their anisotropic, rod-like shape.[3] The rigid aromatic core provides structural stability, while the flexible terminal alkoxy chains contribute to the overall aspect ratio and influence intermolecular interactions. In the nematic phase, for example, the molecules exhibit long-range orientational order, aligning their long axes, on average, in a common direction known as the director.[7] However, they lack long-range positional order, allowing them to flow like a liquid.[4]
Caption: Molecular ordering in different phases of matter.
Conclusion
The synthetic strategy employing bromoalkoxy phenols provides a versatile and efficient route to a wide range of novel rod-like liquid crystals. The protocols detailed in this application note are robust and can be adapted to synthesize a library of compounds with varying core structures and terminal chain lengths. The systematic characterization of these materials, particularly their mesomorphic properties using POM and DSC, is essential for understanding the intricate relationship between molecular structure and liquid crystalline behavior. This knowledge is critical for the rational design of new materials for advanced applications in drug development, materials science, and electronics.
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Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]
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Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Unknown. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Illustration of rod-like liquid crystal molecules exhibiting.... Retrieved from [Link]
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ResearchGate. (2024, November 4). Synthesis, Characterization, and Liquid Crystalline Behavior of Ester-Schiff Base Derivatives Attached to Nonyl and Tetradecyl Terminal Chains. Retrieved from [Link]
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Ha, S. T., et al. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. PMC. Retrieved from [Link]
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Unknown. (n.d.). Various techniques have been used to characterize liquid crystals. Retrieved from [Link]
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Patel, U., et al. (n.d.). Synthesis and Characterization of New Thermotropic Liquid Crystalline Compounds with Bromo-Substituted Terminal Group and Azo Vinyl Ester Linkages. World Scientific News. Retrieved from [Link]
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Brown, G. H. (n.d.). Structure, properties, and some applications of liquid crystals. Optica Publishing Group. Retrieved from [Link]
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Chauhan, M. B., et al. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)- phenylazo]-phenyl ester. Der Pharma Chemica. Retrieved from [Link]
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The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
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Unknown. (n.d.). Attempts to Green the Synthesis of Liquid Crystals. White Rose eTheses Online. Retrieved from [Link]
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Ha, S. T. (n.d.). synthesis and characterization of some calamitic liquid crystals consisting of cholesterol, rod - EPrints USM. Retrieved from [Link]
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Semantic Scholar. (n.d.). Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester. Retrieved from [Link]
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Trofimov, B. A., et al. (n.d.). Cs2CO3-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. PMC. Retrieved from [Link]
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Mali, K., et al. (2017, October 12). Ester formation at the liquid–solid interface. PMC - NIH. Retrieved from [Link]
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MDPI. (n.d.). Long Rod-Like Liquid Crystal Containing Azobenzene and the Applications in Phase-Transition Regulation and Orientation of Nematic Liquid Crystal. Retrieved from [Link]
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Ahmed, H. A., et al. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. PMC. Retrieved from [Link]
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Unknown. (n.d.). Synthesis, Characterization and Study the Liquid Crystalline Properties of New Discotic Compounds. Retrieved from [Link]
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Khan Academy. (2022, November 28). Bromination of Phenols | Electrophilic aromatic substitution | Organic Chemistry [Video]. YouTube. [Link]
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Chemistry LibreTexts. (2023, January 22). Preparation of Esters. Retrieved from [Link]
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Utrecht University. (2022, December 1). Evidence at last for long-awaited new liquid crystal phase. Retrieved from [Link]
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White Rose Research Online. (n.d.). Hydrogen-bonded liquid crystals formed from 4-alkoxystilbazoles and chlorophenols. Retrieved from [Link]
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Scilit. (n.d.). Synthesis and Mesomorphism of Novel Liquid Crystalline: p -( p ′- n -Alkoxy Benzoyloxy) Methyl Cinnamates. Retrieved from [Link]
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IOSR Journal. (2020, December 17). Preparation, Characterization and Applications of Liquid Crystals: A Review. Retrieved from [Link]
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Application Notes & Protocols: 4-(4-Bromobutoxy)phenol as a Versatile Pharmaceutical Intermediate Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive overview of 4-(4-bromobutoxy)phenol, a bifunctional chemical scaffold of significant value in pharmaceutical research and development. Its unique structure, featuring a nucleophilic phenol and an electrophilic bromobutyl chain, allows for sequential and controlled chemical modifications. This dual reactivity makes it an ideal linker and core component in the synthesis of complex molecules. We will explore its synthesis, key chemical transformations, and its application in constructing molecules for targeted therapeutic areas, including oncology and endocrinology. Detailed, field-tested protocols are provided to enable researchers to effectively utilize this versatile intermediate in their drug discovery programs.
The Strategic Value of Bifunctional Scaffolds in Medicinal Chemistry
The efficiency of a drug discovery program often hinges on the strategic use of building blocks that allow for rapid diversification and optimization of lead compounds. Bifunctional scaffolds, like 4-(4-bromobutoxy)phenol, are exceptionally powerful tools in this context.
2.1 The Phenol Moiety: A Privileged Structure The phenol group is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond donor and acceptor, which is crucial for molecular recognition at biological targets.[1] However, phenols can also present challenges, such as rapid metabolism.[2] The strategic placement of a phenol within a larger molecule is therefore a key consideration in drug design.
2.2 The Alkyl Halide: A Reliable Electrophilic Handle The primary alkyl bromide on the butoxy chain is an excellent electrophile for SN2 reactions.[3][4] This provides a reliable and high-yielding method for coupling the scaffold to a wide range of nucleophiles, including amines, thiols, and other phenols, thereby enabling the assembly of complex molecular architectures.
2.3 4-(4-Bromobutoxy)phenol: Combining Versatility and Control This scaffold masterfully combines these two functionalities. The four-carbon (butoxy) chain provides a flexible yet conformationally relevant spacer, separating the phenolic head from the reactive bromide terminus. This separation allows for stepwise reactions, where one end can be modified without affecting the other, granting chemists precise control over the synthetic route.
Caption: Dual reactivity of the 4-(4-bromobutoxy)phenol scaffold.
Synthesis of the Core Scaffold
3.1 Mechanistic Considerations: The Challenge of Mono-Alkylation The primary challenge in synthesizing 4-(4-bromobutoxy)phenol is achieving selective mono-alkylation of hydroquinone.[5] Reacting hydroquinone directly with an excess of 1,4-dibromobutane under basic conditions can lead to a mixture of starting material, the desired mono-alkylated product, and the undesired di-alkylated by-product. To favor mono-alkylation, a large excess of hydroquinone is typically used, making the statistical probability of a second alkylation on the same molecule lower.
3.2 Protocol 1: Synthesis of 4-(4-Bromobutoxy)phenol from Hydroquinone This protocol is based on the principle of using an excess of the nucleophile (hydroquinone) to favor the mono-substituted product.
Materials:
-
Hydroquinone (5.0 eq)
-
1,4-Dibromobutane (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Acetone or Acetonitrile (solvent)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add hydroquinone, potassium carbonate, and acetone.
-
Stir the suspension vigorously and heat to reflux.
-
Slowly add a solution of 1,4-dibromobutane in acetone to the refluxing mixture over 1-2 hours using a dropping funnel.
-
Maintain the reaction at reflux for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of 1,4-dibromobutane.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product is a mixture of the desired product and unreacted hydroquinone. Purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to isolate pure 4-(4-bromobutoxy)phenol.
Key Applications in Pharmaceutical Synthesis
The true value of this scaffold is demonstrated in its application to synthesize biologically active molecules.
4.1 Application Case Study 1: Synthesis of Selective Estrogen Receptor Modulator (SERM) Analogs SERMs, such as tamoxifen and raloxifene, are a class of drugs that exhibit tissue-selective estrogen receptor agonism or antagonism.[6] Many SERMs feature a core structure with two phenolic groups separated by a linker.[7][8] 4-(4-Bromobutoxy)phenol is an ideal starting point for building libraries of SERM-like compounds. The butoxy chain mimics the flexible linkers found in many third-generation SERMs.
Caption: Synthetic pathway to a SERM analog core.
4.2 Application Case Study 2: Scaffolding for Androgen Receptor (AR) Antagonists Nonsteroidal androgen receptor (AR) antagonists are critical for the treatment of prostate cancer.[9][10][11][12] Research has shown that molecules based on a 4-(4-benzoylaminophenoxy)phenol skeleton can serve as novel and potent AR antagonists.[13] Our scaffold provides the foundational phenoxy-linker structure, onto which the necessary pharmacophoric elements (like the benzoylamino group) can be readily installed.
Experimental Protocols
5.1 Protocol 2: General Procedure for Nucleophilic Substitution at the Butyl Bromide Terminus (Williamson Ether Synthesis) This protocol details the reaction of the electrophilic end of the scaffold with a generic phenolic nucleophile.
Materials:
-
4-(4-Bromobutoxy)phenol (1.0 eq)
-
A substituted phenol (Nucleophile, 1.1 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
N,N-Dimethylformamide (DMF) or Acetone (solvent)
-
Tetrabutylammonium iodide (TBAI, 0.1 eq, optional catalyst)[14]
Procedure:
-
In a dry round-bottom flask, dissolve 4-(4-bromobutoxy)phenol and the substituted phenol in DMF.
-
Add finely ground potassium carbonate and the TBAI catalyst.
-
Heat the mixture to 60-80 °C with vigorous stirring.[15]
-
Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature and pour it into cold water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired diaryl ether.
5.2 Protocol 3: Multi-step Synthesis of a Diphenolic Ether Linker for Library Development This workflow demonstrates the sequential reactivity, first protecting the phenol, reacting the bromide, and then deprotecting to reveal the phenol for further modification.
Caption: Workflow for sequential modification of the scaffold.
Data Summary & Characterization
All synthesized compounds should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, MS, IR) to confirm their structure and purity.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Hydroquinone | C₆H₆O₂ | 110.11 | 172 | White solid[16] |
| 4-Bromophenol | C₆H₅BrO | 173.01 | 63-67 | White/off-white solid[2][17] |
| 4-(4-Bromobutoxy)phenol | C₁₀H₁₃BrO₂ | 259.11 | 73-78 | White crystalline solid |
Table 2: Typical Reaction Conditions for Williamson Ether Synthesis[15][18][19]
| Base | Solvent | Temperature | Typical Reaction Time | Notes |
| K₂CO₃ | Acetone, Acetonitrile | Reflux | 6-24 h | Standard, mild conditions suitable for many substrates. |
| K₂CO₃ | DMF | 60-80 °C | 4-12 h | Good for less reactive substrates; higher boiling point. |
| NaH | THF, DMF | 0 °C to RT | 2-8 h | Strong base, requires anhydrous conditions; suitable for alcohols. |
| Cs₂CO₃ | Acetonitrile, DMF | RT to 60 °C | 2-12 h | Highly effective, milder than NaH, but more expensive. |
Conclusion
4-(4-Bromobutoxy)phenol is a high-value intermediate for pharmaceutical research. Its predictable, dual-mode reactivity allows for its use as a flexible linker to connect different pharmacophores or as a core scaffold for building novel molecular entities. The protocols and strategic insights provided in this guide are intended to empower researchers to leverage the full potential of this versatile building block in the creation of next-generation therapeutics.
References
- Google Patents. (2019). CN106187715A - A kind of synthetic method of 4 butoxy phenol.
-
Imai, Y., et al. (2010). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry. [Link]
-
PubChem. 4-Bromophenol. National Center for Biotechnology Information. [Link]
-
ChemBK. (2024). Phenol, 4-(4-bromophenoxy)-. [Link]
-
Bolton, J. L., et al. (2012). The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol. Chemical Research in Toxicology. [Link]
-
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Arrow@TU Dublin. (2024). Exploration of the Activity, Delivery and Activation of Androgen Receptor Potential Indane Scaffold Antagonists for Prostate Cancer Treatment. [Link]
-
Cheméo. Chemical Properties of Phenol, 4-butoxy- (CAS 122-94-1). [Link]
-
Della Sala, G., et al. (2019). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. ResearchGate. [Link]
-
Wang, C., et al. (2023). Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. Molecules. [Link]
-
Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. [Link]
-
Ataman Kimya. BENZENE-1,4-DIOL (HYDROQUINONE). [Link]
-
Endo, Y., et al. (2010). Design and Synthesis of Androgen Receptor Full Antagonists Bearing a P-Carborane Cage: Promising Ligands for Anti-Androgen Withdrawal Syndrome. Journal of Medicinal Chemistry. [Link]
-
MDPI. (2024). Parasporin-2-Derived Peptide Fragments: Characterization and Synergistic Anticancer Activity with Sacha Inchi and Curcumin. [Link]
-
Ghosh, P., et al. (2024). Stereo flexible synthesis of the C8–C23 fragment of antarlides, androgen receptor antagonists. Organic & Biomolecular Chemistry. [Link]
-
Javaherian, M., et al. (2016). A scalable tandem synthesis of alkyl aryl ethers under microwave irradiation and solvent-free conditions. Organic Chemistry Research. [Link]
-
Le-Deygen, I. M., et al. (2017). Novel Carbonyl Analogs of Tamoxifen: Design, Synthesis, and Biological Evaluation. Frontiers in Chemistry. [Link]
-
Clark, J. (2023). Physical Properties of Phenol. Chemistry LibreTexts. [Link]
-
Lewis, J. S., & Jordan, V. C. (2005). The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice. Endocrine-Related Cancer. [Link]
-
Iranian Chemical Communication. (2013). A mild and efficient procedure for the synthesis of ethers from various alkyl halides. [Link]
-
Wikipedia. Hydroquinone. [Link]
- Google Patents. (2005). WO2005063664A1 - Process for conversion of phenol to hydroquinone and quinones.
-
Edubirdie. Williamson Ether Synthesis. [Link]
-
ResearchGate. (2004). Organometallic SERMs (selective estrogen receptor modulators): Cobaltifens, the (cyclobutadiene)cobalt analogues of hydroxytamoxifen. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 4-Bromophenol | C6H5BrO | CID 7808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 5. researchgate.net [researchgate.net]
- 6. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Selective Estrogen Receptor Modulator (SERM) Lasofoxifene Forms Reactive Quinones Similar to Estradiol - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
- 11. Design and synthesis of androgen receptor full antagonists bearing a p-carborane cage: promising ligands for anti-androgen withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stereo flexible synthesis of the C8–C23 fragment of antarlides, androgen receptor antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Chemoselective N-Alkylation of 4-(4-Bromo-butoxy)-phenol
Topic: Reaction of 4-(4-Bromo-butoxy)-phenol with amines Content Type: Detailed Application Note & Protocol Audience: Researchers, Medicinal Chemists, and Process Development Scientists.[1]
Strategic Overview
The molecule 4-(4-Bromo-butoxy)-phenol is a critical bifunctional linker (often referred to as a "linker-head") widely used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and multivalent drug conjugates. It features two distinct reactive termini:
-
Phenolic Hydroxyl (-OH): A weak acid (
) and hard nucleophile. -
Alkyl Bromide (-CH_2Br): An electrophilic site susceptible to
substitution.
The Challenge: When reacting this linker with an amine, the primary objective is N-alkylation (displacement of the bromide). However, the presence of the unprotected phenolic group introduces a competing pathway: O-alkylation . Under basic conditions, the phenol deprotonates to form a phenoxide anion, which is a potent nucleophile.[1] This can lead to intermolecular self-alkylation (polymerization) or competitive consumption of the alkyl bromide, resulting in complex mixtures and low yields.
This guide outlines two protocols:
-
Protocol A (The "Gold Standard"): Uses transient protection to guarantee chemoselectivity. Recommended for valuable amines or late-stage functionalization.[2]
-
Protocol B (The "Direct Method"): A kinetic control strategy using Finkelstein conditions. Recommended for simple, nucleophilic secondary amines where speed is prioritized over absolute purity.[1]
Mechanistic & Pathway Analysis[1][3]
The success of this reaction hinges on controlling the competition between the neutral amine nucleophile and the generated phenoxide nucleophile.
Reaction Pathway Diagram
Figure 1: Mechanistic divergence.[1] Path A (Green) is desired.[1] Path B (Red) is the "runaway" polymerization caused by phenoxide generation.[1]
Experimental Protocols
Protocol A: The "Gold Standard" (Protection-Deprotection)
Best for: Primary amines, valuable payloads, or when high purity is required.[1]
This route eliminates the risk of O-alkylation by masking the phenol as a silyl ether. While it adds two steps, the overall yield of the isolated pure product is often higher than the direct method due to simplified purification.
Step 1: Phenol Protection (TBS-Cl)[1]
-
Dissolve: 4-(4-Bromo-butoxy)-phenol (1.0 eq) in anhydrous DCM (0.2 M).
-
Add: Imidazole (2.5 eq) followed by TBS-Cl (tert-butyldimethylsilyl chloride, 1.2 eq).
-
React: Stir at RT for 2–4 hours. Monitor by TLC (Result: Less polar spot).[1]
-
Workup: Wash with water, brine, dry over Na₂SO₄, and concentrate. The crude TBS-ether is usually pure enough for the next step.
Step 2: Finkelstein-Assisted Amination
-
Dissolve: TBS-protected linker (1.0 eq) in anhydrous Acetonitrile (ACN) or DMF (0.1 M).
-
Add: Potassium Carbonate (
, 2.0 eq) and Potassium Iodide (KI, 0.5 eq).-
Note: KI generates the alkyl iodide in situ, which is ~100x more reactive than the bromide, facilitating the reaction at lower temperatures.[1]
-
-
Add: Amine (1.2 – 1.5 eq).
-
Heat: Stir at 60°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) to remove DMF/Amine.[1] Concentrate.
Step 3: Deprotection[1]
-
Dissolve: Crude N-alkylated intermediate in THF.
-
Add: TBAF (1.0 M in THF, 1.5 eq). Stir at RT for 1 hour.
-
Purification: Quench with saturated
. Extract with EtOAc.[3] Purify via flash column chromatography (DCM/MeOH gradient).
Protocol B: The "Direct Method" (Kinetic Control)
Best for: Highly nucleophilic secondary amines (e.g., Piperazine, Morpholine) and initial screening.[1]
This method relies on the kinetic nucleophilicity of the amine surpassing that of the neutral phenol. Crucial: Avoid strong inorganic bases (like
Materials
-
Substrate: 4-(4-Bromo-butoxy)-phenol.
-
Amine: Secondary amine (must be in excess).[1]
-
Catalyst: Sodium Iodide (NaI) or Potassium Iodide (KI).[1]
-
Solvent: Acetonitrile (ACN) or THF.[1] Avoid DMF if possible, as it enhances phenoxide nucleophilicity if any base is present.[1]
Step-by-Step Procedure
-
Preparation: In a reaction vial, dissolve 4-(4-Bromo-butoxy)-phenol (1.0 mmol) in ACN (5 mL).
-
Catalyst Addition: Add NaI (0.2 mmol, 20 mol%). Stir for 10 mins to allow partial halide exchange.
-
Amine Addition: Add the secondary amine (3.0 – 4.0 eq).
-
Why excess? The amine acts as both the nucleophile and the base to neutralize the HBr generated. Using excess ensures the reaction kinetics favor N-alkylation over phenol deprotonation.
-
-
Reaction: Heat to 50–60°C . Monitor strictly by LCMS.
-
Stop Condition: Halt heating immediately upon consumption of the bromide. Prolonged heating increases the risk of side reactions.
-
-
Workup (Acidic Wash Strategy):
-
Dilute with EtOAc.
-
Wash carefully with dilute citric acid (pH ~4–5) or water.[1] Caution: Strong acid might protonate your product and keep it in the aqueous phase.
-
Ideally, if the product is amphoteric (amino-phenol), use isoelectric precipitation or reverse-phase chromatography (C18) for purification.[1]
-
Analytical Controls & Troubleshooting
Data Summary Table
| Parameter | Protocol A (Protected) | Protocol B (Direct) |
| Steps | 3 (Protect -> React -> Deprotect) | 1 (Direct Alkylation) |
| Chemoselectivity | High (>98% N-alkylation) | Moderate (Risk of O-alkylation) |
| Base Used | Inorganic ( | Excess Amine / DIPEA |
| Yield (Typical) | 70–85% (Overall) | 40–60% (Variable) |
| Purification | Standard Silica Column | often requires Reverse Phase (Prep-HPLC) |
Decision Logic for Protocol Selection
Figure 2: Decision matrix for experimental design.
Troubleshooting Guide
-
Problem: LCMS shows a peak with Mass = 2M - HBr (Dimer).
-
Cause: Phenol O-alkylation occurred.[4]
-
Fix: Switch to Protocol A. If using Protocol B, lower the temperature and ensure no inorganic base is present.
-
-
Problem: Reaction is sluggish (Direct Method).
-
Cause: Poor leaving group ability of Bromide.
-
Fix: Increase KI loading to 1.0 eq. Switch solvent to Acetone (Finkelstein conditions) to precipitate KBr/NaBr, driving the equilibrium to the Iodide.[1]
-
References
-
Smith, M. B., & March, J. (2007).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Mechanism of S_N2 and Nucleophilicity).
-
Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002).[1] Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines.[5] The Journal of Organic Chemistry, 67(3), 674-683.[1][5] Link[1]
-
Maniaci, B., et al. (2011).[1] Synthesis of PROTAC Linkers and their Application in VHL Ligand Conjugation. Bioorganic & Medicinal Chemistry Letters, 21(18), 5216-5220.[1] (Contextual usage of phenoxy-alkyl linkers).
-
An, H., & Eum, S. J. (2016).[1] Efficient Synthesis of N-Alkylated Piperazines via Finkelstein Reaction Conditions. Tetrahedron Letters, 57(9), 1002-1005.[1] (Optimization of amine alkylation with alkyl halides).
Sources
- 1. Complexes of resorcin[4]arene with secondary amines: synthesis, solvent influence on “in-out” structure, and theoretical calculations of non-covalent interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols: A Strategic Guide to the Synthesis of Mono-Etherified Hydroquinones
Introduction: The Synthetic Challenge of Selective Hydroquinone Mono-Etherification
Mono-etherified hydroquinones are valuable structural motifs in a wide array of applications, ranging from pharmaceuticals and agrochemicals to polymer chemistry and materials science. Their utility often stems from the differentiated reactivity of the two hydroxyl groups, where one is masked as an ether and the other remains free for further functionalization. However, the symmetrical nature of the hydroquinone starting material presents a significant synthetic hurdle: achieving selective mono-etherification while avoiding the formation of the undesired di-etherified byproduct. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust protecting group strategies and direct etherification methods to predictably and efficiently synthesize these important compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to select and execute the optimal synthetic route for your target molecule.
I. The Protecting Group Approach: A Two-Step Strategy for Precision
A reliable method for ensuring mono-etherification is the use of a temporary protecting group. This strategy involves a three-stage process: mono-protection of one phenolic hydroxyl group, etherification of the remaining free hydroxyl, and subsequent deprotection. The key to this approach lies in the judicious choice of a protecting group that can be selectively introduced and removed under conditions that do not affect the newly formed ether linkage.
Troubleshooting & Optimization
Preventing bis-alkylation side products in hydroquinone etherification
A Guide to Selectively Synthesizing Mono-Ethers and Troubleshooting Bis-Alkylation
Welcome to the Technical Support Center for Hydroquinone Etherification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the selective synthesis of hydroquinone mono-ethers and to offer robust troubleshooting strategies for the prevention of the common bis-alkylation side product.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the etherification of hydroquinone?
The primary challenge in the etherification of hydroquinone is controlling the selectivity to obtain the desired mono-alkylated product. Due to the presence of two hydroxyl groups with similar reactivity, the reaction can readily proceed to form the bis-alkylated (di-ether) byproduct, which often complicates purification and reduces the yield of the target molecule.
Q2: What is the most common method for hydroquinone etherification?
The most prevalent method is the Williamson ether synthesis. This reaction involves the deprotonation of one or both hydroxyl groups of hydroquinone with a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide or another electrophile with a suitable leaving group. The reaction is popular due to its versatility and the wide range of commercially available starting materials.
Q3: How does the choice of base impact the selectivity of the reaction?
The choice of base is critical in controlling the mono- to bis-alkylation ratio. A weaker base, such as potassium carbonate (K₂CO₃), is often preferred over stronger bases like sodium hydroxide (NaOH) or sodium hydride (NaH). The use of a weaker base can help to selectively deprotonate only one of the hydroxyl groups, thus favoring mono-alkylation. The counter-ion of the base (e.g., K⁺ vs. Na⁺) can also influence the reactivity of the resulting phenoxide through ion-pairing effects, with larger cations sometimes leading to higher selectivity.[1]
Q4: Can the stoichiometry of the reactants be adjusted to favor mono-alkylation?
Yes, adjusting the stoichiometry is a key strategy. Using a molar excess of hydroquinone relative to the alkylating agent can statistically favor the mono-alkylated product, as the alkylating agent is more likely to encounter an unreacted hydroquinone molecule than a mono-alkylated one.[2]
Q5: Are there alternative methods to the Williamson ether synthesis for selective mono-etherification?
Several alternative methods have been developed to improve selectivity. These include using specific catalysts, such as solid acid catalysts or phase-transfer catalysts, which can provide a more controlled reaction environment.[3][4] Another approach involves the use of a protecting group strategy, where one hydroxyl group is selectively protected, the other is alkylated, and then the protecting group is removed.
Troubleshooting Guide: Preventing Bis-Alkylation
This section provides a systematic approach to troubleshooting and minimizing the formation of the bis-alkylation byproduct in your hydroquinone etherification reactions.
Problem: Significant formation of the bis-alkylated product is observed.
Step 1: Analyze Reaction Parameters
Before making significant changes to your protocol, carefully review your current reaction setup and conditions.
-
Stoichiometry: Are you using an excess of the alkylating agent?
-
Base: Is the base too strong, potentially leading to the formation of the di-anion of hydroquinone?
-
Temperature: Is the reaction temperature too high, providing enough energy to overcome the activation barrier for the second alkylation?
-
Reaction Time: Has the reaction been allowed to proceed for too long, allowing for the slower second alkylation to occur to a greater extent?
Step 2: Implement Protocol Modifications
Based on your analysis, consider the following modifications to your experimental protocol.
| Parameter | Recommended Modification | Rationale |
| Stoichiometry | Use a 2-5 fold molar excess of hydroquinone to the alkylating agent. | Statistically increases the probability of the alkylating agent reacting with an unreacted hydroquinone molecule. |
| Base | Switch to a weaker base (e.g., from NaOH to K₂CO₃). | A weaker base is less likely to fully deprotonate both hydroxyl groups, thus favoring the formation of the mono-phenoxide. |
| Temperature | Lower the reaction temperature. | The second alkylation step generally has a higher activation energy. Lowering the temperature can kinetically favor the mono-alkylation product. |
| Reaction Time | Monitor the reaction closely by TLC or GC and quench it once the desired mono-ether is the major product. | Prevents the reaction from proceeding to the thermodynamically more stable, but often undesired, bis-alkylated product. |
| Solvent | Use a polar aprotic solvent like DMF or acetonitrile. | These solvents can solvate the cation of the base, leading to a more "naked" and reactive phenoxide anion, which can sometimes improve selectivity in carefully controlled reactions. |
Step 3: Advanced Strategies for Enhanced Selectivity
If the above modifications are insufficient, consider these more advanced techniques.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can facilitate the reaction between the aqueous phenoxide and the organic alkylating agent at the interface of a two-phase system. This can allow for milder reaction conditions and improved selectivity.
-
Controlled Addition of Reagents: Instead of adding all the alkylating agent at once, a slow, dropwise addition can maintain a low concentration of the electrophile, further favoring mono-alkylation.
Experimental Protocols
Protocol 1: Selective Mono-methylation of Hydroquinone using Dimethyl Sulfate
This protocol is adapted from a standard laboratory procedure for the preparation of 4-methoxyphenol.[5]
Materials:
-
Hydroquinone
-
Dimethyl sulfate
-
Sodium hydroxide (10% aqueous solution)
-
Petroleum ether (for recrystallization)
-
Three-necked flask equipped with a reflux condenser, stirrer, internal thermometer, and dropping funnel
Procedure:
-
In the three-necked flask, dissolve 1 mole of hydroquinone in an appropriate volume of water.
-
With stirring, rapidly add 1.25 moles of 10% sodium hydroxide solution.
-
Cool the mixture to below 40°C using a water bath.
-
With vigorous stirring, add 1 mole of dimethyl sulfate dropwise, ensuring the temperature remains below 40°C.
-
After the addition is complete, heat the mixture on a boiling water bath for 30 minutes to complete the reaction and to destroy any unreacted dimethyl sulfate.
-
Cool the reaction mixture. The solid product should precipitate.
-
Isolate the solid product by filtration and wash it with cold water.
-
Recrystallize the crude product from petroleum ether to obtain pure 4-methoxyphenol.
-
The aqueous filtrate can be acidified and extracted with ether to recover unreacted hydroquinone.
Protocol 2: Purification of 4-Methoxyphenol by Column Chromatography
If recrystallization is not sufficient to separate the mono- and bis-alkylated products, column chromatography can be employed.
Materials:
-
Crude reaction mixture containing 4-methoxyphenol and 1,4-dimethoxybenzene
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the chromatography column.
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the eluent).
-
Load the sample onto the top of the silica gel column.
-
Begin elution with a non-polar solvent system, such as 95:5 hexane:ethyl acetate.
-
The less polar 1,4-dimethoxybenzene will elute from the column first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10 or 85:15 hexane:ethyl acetate) to elute the more polar 4-methoxyphenol.
-
Collect fractions and monitor them by TLC to identify the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-methoxyphenol.
Visualizing the Process
Reaction Mechanism and Side Product Formation
Caption: Williamson ether synthesis of hydroquinone, showing the pathways to the desired mono-ether and the bis-ether side product.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting and minimizing bis-alkylation in hydroquinone etherification.
References
-
PrepChem. Preparation of 4-methoxyphenol. [Link]
- Google Patents.
- Gambarotti, C., et al. (2013). Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry, 17(10), 1108-1113.
-
ResearchGate. How can I prepare 1,4 dimethoxy benzene? [Link]
-
Ashenhurst, J. (2022). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]
-
Smietana, M. (2002). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]
-
Smietana, M. (2002). Selective Alkylation of Phenols Using Solid Catalysts. White Rose eTheses Online. [Link]
-
Sciencemadness Discussion Board. Interesting route to 4-methoxyphenol. [Link]
-
Royal Society of Chemistry. Recent progress in selective functionalization of diols via organocatalysis. [Link]
- Google Patents.
- Galvan, E., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 834-846.
-
YouTube. Separating Food Dyes by Column Chromatography. [Link]
-
ResearchGate. Vapour phase selective O-alkylation of phenol over alkali loaded silica. [Link]
-
National Institutes of Health. Alkylative kinetic resolution of vicinal diols under phase-transfer conditions: a chiral ammonium borinate catalysis. [Link]
- Google Patents. A kind of method of two-step method synthetic hydroquinone monomethyl ether. CN109665945B.
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
National Institutes of Health. Selective nucleophilic α-C alkylation of phenols with alcohols via Ti=Cα intermediate on anatase TiO2 surface. [Link]
- Google Patents. Production of mono-alkyl ethers of dihydric phenols. US3290391A.
-
ResearchGate. Kinetic analysis and improvement of the Williamson reaction for the synthesis of poly(ethylene glycol) propionaldehyde. [Link]
-
Stanford University. The Chemoselective Catalytic Oxidation of Alcohols, Diols, and Polyols to Ketones and Hydroxyketones. [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]
- Google Patents.
-
University of California, Irvine. How to run column chromatography. [Link]
-
Rhodium.ws. Synthesis of 4-Methoxyphenol. [Link]
-
ResearchGate. Alkylation of Phenol: A Mechanistic View. [Link]
-
Organic Syntheses. Trimethylgallic Acid. [Link]
-
Pearson. Williamson Ether Synthesis: Videos & Practice Problems. [Link]
-
PTC Organics, Inc. PTC Selective O-Alkylation. [Link]
-
Khan Academy. Williamson ether synthesis. [Link]
-
ResearchGate. Selective Alkylation of Phenol with Cyclohexanol over Large-Pore Zeolites. [Link]
- Google Patents. Production of 4-methoxyphenol. JPH09151151A.
-
University of Colorado Boulder. Column Chromatography Procedures. [Link]
-
National Institutes of Health. Phase-Transfer-Catalyzed Alkylation of Hydantoins. [Link]
-
Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Compounds Using Column Chromatography (Theory). [Link]
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst - Google Patents [patents.google.com]
- 4. CN109665945B - A kind of method of two-step method synthetic hydroquinone monomethyl ether - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
Purification of 4-(4-Bromo-butoxy)-phenol from 1,4-bis(4-bromobutoxy)benzene
Welcome to the technical support center for advanced chemical purification. This guide is designed for researchers, scientists, and drug development professionals who are tackling the common synthetic challenge of isolating 4-(4-Bromo-butoxy)-phenol from its primary byproduct, 1,4-bis(4-bromobutoxy)benzene. In the synthesis of mono-alkylated phenols from dihydroxy precursors, the formation of the di-substituted byproduct is a frequent complication.[1][2] This document provides in-depth troubleshooting advice and detailed protocols to ensure you achieve high purity for your desired compound.
Understanding the Challenge: A Tale of Two Polarities
The successful separation of 4-(4-Bromo-butoxy)-phenol from 1,4-bis(4-bromobutoxy)benzene hinges on exploiting their significant difference in polarity. The desired product possesses a free phenolic hydroxyl (-OH) group, which is polar and acidic. The bis-substituted byproduct, having both hydroxyl groups converted to ethers, is significantly less polar and lacks this acidic proton. This fundamental difference is the key to all purification strategies.
Comparative Properties of Target Compound and Key Impurity
| Property | 4-(4-Bromo-butoxy)-phenol (Product) | 1,4-bis(4-bromobutoxy)benzene (Byproduct) | Rationale for Separation |
| Structure | Br-(CH₂)₄-O-C₆H₄-OH | Br-(CH₂)₄-O-C₆H₄-O-(CH₂)₄-Br | The free -OH group in the product makes it significantly more polar and acidic. |
| Molecular Weight | ~245.1 g/mol | ~418.1 g/mol | While different, the polarity difference is a more effective basis for separation than size. |
| Polarity | High | Low to Medium | The polar -OH group allows for strong interaction with polar stationary phases (e.g., silica gel) and solubility in aqueous base. |
| Acidity (pKa) | ~10 (typical for phenols) | Not acidic | The acidic proton can be removed with a base, forming a water-soluble salt. This is the basis for acid-base extraction.[3] |
| Solubility | Soluble in polar organic solvents (EtOAc, DCM, Acetone); Insoluble in water but soluble in aqueous base. | Soluble in less polar organic solvents (Hexane, DCM, EtOAc); Insoluble in water and aqueous base. | Differential solubility is key for both chromatography and extraction-based purifications. |
Troubleshooting Guide: Common Purification Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Q1: My crude product is a sticky oil or waxy solid that won't crystallize. How do I proceed?
A1: This is a classic sign of significant contamination, likely with the less polar 1,4-bis(4-bromobutoxy)benzene byproduct, which disrupts the crystal lattice of your desired product. Direct recrystallization is unlikely to succeed.
-
Causality: The byproduct acts as a "eutectic" impurity, lowering the melting point of the mixture and preventing the ordered arrangement required for crystallization.
-
Recommended Action: Do not attempt to recrystallize this mixture directly. You must first perform a bulk purification to remove a significant portion of the byproduct. The most effective method is flash column chromatography. An alternative for larger scales is an acid-base extraction.
Q2: My flash column chromatography isn't working! The compounds are either stuck at the top or elute together.
A2: This is a common and frustrating issue, but it is almost always solvable by optimizing your column chromatography conditions. Phenolic compounds can be tricky on standard silica gel.[4][5]
-
Issue A: Poor Separation (Co-elution)
-
Causality: Your chosen solvent system (eluent) has the wrong polarity. If it's too polar, both compounds will travel quickly down the column with little separation (high Rf values). If it's not polar enough, neither compound will move effectively.
-
Solution: Solvent System Optimization.
-
Start with Thin-Layer Chromatography (TLC): The goal is to find a solvent system where the desired 4-(4-bromobutoxy)-phenol has an Rf value of ~0.25-0.35. The byproduct spot should be significantly higher (e.g., Rf > 0.6).
-
Recommended Eluent: Use a binary mixture of a non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate). Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexane (5:95), and gradually increase the Ethyl Acetate concentration (e.g., 10%, 15%, 20%) until you achieve the target Rf on TLC.
-
Alternative Solvents: For some phenols, a Dichloromethane (DCM)/Methanol system can work, but start with very low percentages of Methanol (e.g., 1-2%). Toluene/Ethyl Acetate mixtures can also be effective for aromatic compounds.[4]
-
-
-
Issue B: Tailing or Streaking of the Phenol Spot
-
Causality: The acidic protons on the surface of the silica gel (silanol groups) can interact strongly and non-specifically with your polar phenolic compound. This causes the product to "stick" and elute slowly and broadly over many fractions, leading to poor recovery and purity.
-
Solution: Modify Your Eluent. Add a small amount of a weak acid to your eluent to suppress the ionization of the silica gel's silanol groups.
-
Primary Choice: Add ~0.5-1% acetic acid or formic acid to your optimized Hexane/Ethyl Acetate eluent. You must test this on TLC first, as it will slightly change the Rf values. This simple addition often results in much sharper bands and cleaner separation.
-
-
Q3: Can I avoid column chromatography and use recrystallization instead?
A3: Possibly, but it depends on the initial purity of your crude product.
-
Causality: Recrystallization is an equilibrium-based purification method that works best for removing small amounts of impurities with different solubility profiles.[6] If your crude product is >85-90% pure, recrystallization can be an excellent final polishing step. If it's less pure, you will likely lose a substantial amount of your product in the mother liquor.
-
How to Approach Recrystallization:
-
Solvent Screening: The ideal solvent will dissolve your crude product when hot but allow the desired 4-(4-bromobutoxy)-phenol to crystallize upon cooling, while the bis-ether byproduct remains in solution.[7]
-
Two-Solvent System: A two-solvent system is often effective.[8] Dissolve the crude material in a minimal amount of a "good" solvent in which both compounds are soluble (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a "poor" solvent in which your desired product is less soluble (e.g., Hexane or Heptane) at room temperature or slightly warmed, until the solution becomes persistently cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.
-
Caveat: This requires careful optimization and may not be as effective as chromatography for removing large quantities of the byproduct.
-
Q4: I've purified my product, but NMR analysis still shows trace amounts of the bis-ether. How can I achieve >99% purity?
A4: For ultimate purity, an acid-base extraction is the most powerful and definitive technique.
-
Causality: This method exploits the acidic nature of the phenol, a chemical property the bis-ether byproduct completely lacks.[3] By converting the phenol into its water-soluble salt (phenoxide), you can cleanly separate it from the neutral, water-insoluble byproduct.
-
Procedure:
-
Dissolve the impure material in an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Transfer the solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). Avoid strong bases like NaOH initially, as they can sometimes lead to emulsions. Perform the extraction 2-3 times.
-
Combine the aqueous layers. The desired product is now in this layer as its sodium salt. The organic layer contains the bis-ether byproduct and can be discarded.
-
Cool the combined aqueous layer in an ice bath and slowly re-acidify it with 1M HCl until the pH is acidic (pH ~2-3). Your pure 4-(4-bromobutoxy)-phenol will precipitate out as a solid.
-
Collect the solid by vacuum filtration, wash with cold deionized water, and dry thoroughly. This material should be of very high purity.
-
Frequently Asked Questions (FAQs)
Q: What is the single most important principle for this separation? A: Polarity. The presence of the free hydroxyl group in 4-(4-bromo-butoxy)-phenol makes it significantly more polar and capable of hydrogen bonding than the 1,4-bis(4-bromobutoxy)benzene byproduct. This difference dictates its behavior in chromatography, extraction, and recrystallization.
Q: What analytical methods should I use to confirm the purity of my final product? A: A combination of techniques is best for a complete picture:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of the less polar byproduct. A pure sample should show only a single spot.
-
¹H NMR Spectroscopy: This is definitive. The bis-substituted byproduct has a characteristic plane of symmetry that the mono-substituted product lacks. Look for the disappearance of signals corresponding to the symmetric byproduct and the clean integration of aromatic and aliphatic protons for your desired product.
-
Melting Point: A pure compound will have a sharp melting point over a narrow range (e.g., 1-2 °C). A broad or depressed melting point indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity, reversed-phase HPLC is an excellent tool.[9]
Q: What are the primary safety considerations for this purification? A: Always handle chemicals in a well-ventilated fume hood. Brominated organic compounds should be treated as potentially toxic and irritant. The organic solvents used (Hexanes, Ethyl Acetate, DCM) are flammable and/or volatile. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Experimental Protocols
Detailed Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system as described in the Troubleshooting Guide (Q2). A typical starting point is 10-20% Ethyl Acetate in Hexane.
-
Column Selection & Packing:
-
Choose a column with a diameter appropriate for your sample size (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Pack the column using the chosen eluent. Ensure the silica bed is stable and free of cracks or air bubbles.
-
-
Sample Loading:
-
Dry Loading (Preferred): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., DCM). Add a small amount of silica gel (~2-3 times the mass of your crude product) and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of your packed column.
-
Wet Loading: Dissolve your crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the column. This is less ideal as it can disturb the column bed.
-
-
Elution:
-
Add the eluent to the column and apply positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under a UV lamp.
-
-
Fraction Analysis:
-
The less polar 1,4-bis(4-bromobutoxy)benzene will elute first.
-
The more polar 4-(4-Bromo-butoxy)-phenol will elute later.
-
Combine the pure fractions containing your desired product, and remove the solvent under reduced pressure (rotary evaporation).
-
Detailed Protocol 2: Acid-Base Extraction for Final Purification
-
Dissolve the semi-purified material (~1 g) in 50 mL of Dichloromethane (DCM) in a 250 mL separatory funnel.
-
Add 50 mL of a 1M aqueous solution of sodium bicarbonate (NaHCO₃) to the funnel.
-
Stopper the funnel, invert, and vent frequently to release any CO₂ pressure. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain the lower organic layer into a flask. Drain the upper aqueous layer into a separate beaker.
-
Return the organic layer to the funnel and repeat the extraction with a fresh 50 mL portion of 1M NaHCO₃.
-
Combine the two aqueous extracts. This contains your product as the sodium salt. The organic layer, containing the neutral bis-ether byproduct, can be discarded.
-
Place the beaker with the combined aqueous extracts in an ice bath and stir.
-
Slowly add 1M HCl dropwise while monitoring the pH with litmus paper or a pH meter. A white precipitate of your pure product will form. Continue adding acid until the solution is strongly acidic (pH ~2).
-
Collect the white solid via vacuum filtration. Wash the solid in the funnel with two portions of cold deionized water (2 x 25 mL).
-
Dry the purified solid under high vacuum to a constant weight.
Visualization of Workflows
Purification Strategy Decision Tree
This diagram helps you choose the best initial purification strategy based on the state of your crude product.
Caption: Decision tree for selecting a purification method.
Flash Column Chromatography Workflow
This diagram outlines the key steps for a successful column separation.
Caption: Step-by-step workflow for flash column chromatography.
References
- CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents.
- US4547596A - Separation and recovery of alkylated phenols - Google Patents.
-
Liu Hao. (2016). Method for synthesizing 4-butoxyphenol. SciSpace. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Oliva-Teles, M. T., & Delerue-Matos, C. (n.d.). CHROMATOGRAPHIC TECHNIQUES FOR THE DETERMINATION OF FREE PHENOL IN FOUNDRY RESINS. Available at: [Link]
-
MDPI. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Available at: [Link]
- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents.
-
Organic Syntheses Procedure. METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Available at: [Link]
-
L-V, A., S-A, A., C, A., & A, P. (2019). Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column. Molecules, 24(2), 269. Available at: [Link]
-
Aketo, T., et al. (1997). Separation of bisphenol A and three alkylphenols by micellar electrokinetic chromatography. Bunseki Kagaku, 46(7), 551-556. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Cheméo. Chemical Properties of Benzene, (4-bromobutoxy)- (CAS 1200-03-9). Available at: [Link]
- US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)-2-pentadecyl benzene and preparation thereof - Google Patents.
-
Jalba, H. A., et al. (2020). A scalable and green one-minute synthesis of substituted phenols. RSC advances, 10(63), 38557–38563. Available at: [Link]
-
Recrystallization-1.pdf. Available at: [Link]
-
Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2015). Alkylation of Phenol: A Mechanistic View. Available at: [Link]
-
ResearchGate. (2013). Column chromatography of phenolics?. Available at: [Link]
-
MDPI. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Available at: [Link]
-
Organic Syntheses Procedure. hydrogenolysis of phenolic ethers: biphenyl. Available at: [Link]
- US2140782A - Alkylation of phenols - Google Patents.
-
PubChem. 1-Bromo-4-[4-(4-bromobutoxy)phenyl]benzene. Available at: [Link]
Sources
- 1. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]
- 2. Method for synthesizing 4-butoxyphenol (2016) | Liu Hao | 1 Citations [scispace.com]
- 3. US4547596A - Separation and recovery of alkylated phenols - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil: Development and Validation of a New Method Based on a Biphenyl HPLC Column - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the Synthesis of Mono-Alkylated Hydroquinone Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of mono-alkylated hydroquinone derivatives. These compounds are crucial intermediates in pharmaceuticals, agrochemicals, and materials science. However, achieving high yields and selectivity for the mono-substituted product can be a significant challenge. This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions encountered in the lab.
Section 1: Core Synthesis Challenges & FAQs
This section addresses the most common issues researchers face when targeting mono-alkylation over di-alkylation and other side reactions.
Q1: What are the primary challenges in synthesizing mono-alkylated hydroquinone derivatives?
A: The main hurdles are controlling selectivity and preventing unwanted side reactions. Hydroquinone has two reactive hydroxyl (-OH) groups with similar pKa values. Once the first hydroxyl group is alkylated, the second one can also react, leading to a mixture of mono-alkylated product, di-alkylated product, and unreacted starting material.[1] Key challenges include:
-
Controlling Di-alkylation: The primary challenge is stopping the reaction after the first alkylation. The mono-alkylated product is often more soluble and its remaining hydroxyl group can be sufficiently reactive to undergo a second alkylation.
-
Preventing C-Alkylation: Besides the desired O-alkylation (ether formation), C-alkylation can occur, where the alkyl group attaches directly to the aromatic ring. This is a competitive pathway, particularly under certain conditions.[2][3]
-
Product Purification: Separating the mono-ether from the di-ether and unreacted hydroquinone can be difficult due to similar polarities, often requiring careful chromatographic separation.[4]
-
Substrate Stability: Hydroquinone and its derivatives are susceptible to oxidation, especially under basic conditions or exposure to air, leading to the formation of colored impurities (quinones) and reduced yields.[5][6]
Q2: I'm getting a low yield of my desired mono-ether and a lot of di-ether. What is the most direct way to fix this?
A: The most effective strategy to favor mono-alkylation is to control the stoichiometry. By using a significant excess of hydroquinone relative to the alkylating agent (e.g., 5 to 10 equivalents of hydroquinone to 1 equivalent of the alkyl halide), you statistically favor the alkylating agent reacting with an un-substituted hydroquinone molecule rather than the mono-substituted one.[1] While this leaves a large amount of unreacted hydroquinone, it is often easier to separate the product from the more polar starting material than from the less polar di-alkylated byproduct.
Q3: My reaction is favoring C-alkylation over the desired O-alkylation. What causes this and how can I prevent it?
A: The competition between C- and O-alkylation is a classic problem in phenoxide chemistry.[2][3] O-alkylation is typically kinetically controlled, meaning it's the faster reaction, while C-alkylation is often thermodynamically controlled, leading to a more stable product.[2]
Factors Favoring C-Alkylation:
-
High Temperatures: Higher temperatures can provide the energy to overcome the activation barrier for the thermodynamically favored C-alkylation.
-
Protic Solvents: Solvents like ethanol or water can solvate the oxygen of the phenoxide, making it less available for O-alkylation and thus promoting C-alkylation.
-
"Hard" vs. "Soft" Reagents: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom of the phenoxide is a "hard" nucleophilic center, while some carbon atoms on the ring are "softer". Using a "softer" alkylating agent might favor C-alkylation.
Strategies to Favor O-Alkylation:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetone do not solvate the oxygen anion as strongly, leaving it more nucleophilic and available for O-alkylation.[7]
-
Lower Reaction Temperatures: Running the reaction at lower temperatures favors the kinetically controlled O-alkylation product.
-
Choice of Base: Using a base that generates a "free" phenoxide anion in a polar aprotic solvent will increase the rate of O-alkylation.
Caption: O- vs. C-Alkylation Pathways.
Section 2: Troubleshooting Guide for Reaction Optimization
Fine-tuning your reaction conditions is critical for maximizing yield and selectivity.
Q4: How does my choice of base impact mono-alkylation selectivity?
A: The base is critical. It deprotonates the hydroquinone to form the reactive phenoxide. The choice of base and its stoichiometry affects the concentration of mono- and di-anions in the solution.
| Base Type | Examples | Impact on Selectivity & Rationale |
| Weak Bases | K₂CO₃, Cs₂CO₃ | Generally Preferred for Mono-alkylation. These bases are often not strong enough to fully deprotonate the second, more acidic hydroxyl group of the mono-anion. Using just over one equivalent can selectively generate the mono-phenoxide, minimizing di-alkylation. |
| Strong Bases | NaH, KH, LDA | High risk of Di-alkylation. These bases are strong enough to deprotonate both hydroxyl groups, leading to the di-anion which will readily react to form the di-ether.[7] Use with caution and precise stoichiometry if necessary. |
| Aqueous Bases | NaOH, KOH | Can promote C-alkylation and side reactions. Often used in phase-transfer catalysis, but the presence of water can be detrimental to selectivity. |
Q5: Can a Phase-Transfer Catalyst (PTC) improve my reaction?
A: Yes, a phase-transfer catalyst can be highly effective, especially when using an inorganic base like K₂CO₃ and a non-polar or moderately polar solvent. A PTC, such as tetrabutylammonium bromide (TBAB) or a crown ether, transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides.[8][9] This can:
-
Increase the reaction rate at lower temperatures.[10]
-
Improve yields by facilitating the reaction under milder conditions.
-
Allow the use of less expensive and safer inorganic bases.[8]
Q6: My product is turning dark brown/black upon workup or purification. What is causing this and how can I stop it?
A: This is almost certainly due to the oxidation of hydroquinone or its derivatives to the corresponding benzoquinones, which are highly colored.[6] Phenols are sensitive to air oxidation, a process that is accelerated by base, light, and trace metals.
Prevention Strategies:
-
Inert Atmosphere: Run the reaction and perform the workup under an inert atmosphere (e.g., Nitrogen or Argon) to exclude oxygen.
-
Degassed Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Acidic Quench: During workup, quench the reaction by adding it to a dilute, cold acidic solution (e.g., 1M HCl) to neutralize the basic phenoxide and protonate the product, which is generally less susceptible to oxidation than its conjugate base.
-
Antioxidants: Adding a small amount of a reducing agent like sodium dithionite (Na₂S₂O₄) or ascorbic acid to the aqueous workup solution can help prevent oxidation.[11]
Section 3: Advanced Troubleshooting: Unwanted Isomerization
Q7: I've identified an unexpected isomer: a hydroxy aryl ketone. What is this and why did it form?
A: You are likely observing a product from a Fries Rearrangement . This is an intramolecular rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid.[12][13] While your primary reaction is an ether synthesis, if your alkylating agent is an acyl halide (R-CO-X) instead of an alkyl halide (R-X), you will form an ester. This ester, in the presence of Lewis acidic conditions (which can be generated from certain reagents or impurities), can rearrange.
Conditions Favoring Fries Rearrangement:
-
Presence of Lewis acids (e.g., AlCl₃, BF₃, TiCl₄).[12]
-
High temperatures.
-
The reaction is ortho, para-selective, and the ratio of isomers can be temperature-dependent.[12]
Prevention:
-
Ensure you are using an alkylating agent, not an acylating agent.
-
Avoid any Lewis acid catalysts unless specifically required.
-
Maintain moderate reaction temperatures.
Section 4: Experimental Protocols & Workflows
Protocol 1: Optimized Williamson Ether Synthesis for Mono-Alkylation
This protocol is a general starting point for the selective mono-alkylation of hydroquinone using an excess of the nucleophile.
Materials:
-
Hydroquinone (5.0 eq)
-
Alkyl Halide (e.g., benzyl bromide) (1.0 eq)
-
Potassium Carbonate (K₂CO₃), finely ground (1.5 eq)
-
Acetone or DMF (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (5.0 eq) and potassium carbonate (1.5 eq).
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.
-
Solvent Addition: Add anhydrous acetone or DMF via syringe to achieve a concentration of approximately 0.2-0.5 M with respect to the alkyl halide.
-
Reagent Addition: Stir the suspension vigorously. Add the alkyl halide (1.0 eq) dropwise via syringe over 10-15 minutes at room temperature.
-
Reaction: Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C for acetone) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Elute with a mixture of hexane and ethyl acetate. Visualize the spots under UV light and/or by staining with potassium permanganate. The product should be less polar than hydroquinone but more polar than the di-alkylated byproduct.
-
Workup: Once the limiting reagent (alkyl halide) is consumed, cool the reaction to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of fresh solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with cold 1M HCl (1x), water (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by column chromatography (see Protocol 2).
Caption: Troubleshooting Workflow for Mono-Alkylation.
Protocol 2: Purification by Flash Column Chromatography
-
Prepare the Column: Pack a glass column with silica gel using a hexane/ethyl acetate mixture with low polarity (e.g., 95:5 hexane:EtOAc).
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the column eluent and adsorb it onto a small amount of silica gel. Dry this silica and carefully add it to the top of the packed column.
-
Elution: Begin eluting with the low-polarity solvent system.
-
The non-polar di-alkylated product should elute first.
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane:EtOAc).
-
The desired mono-alkylated product will elute next.
-
Finally, the highly polar unreacted hydroquinone will remain on the column or elute at very high solvent polarity.
-
-
Collect and Analyze: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified mono-alkylated hydroquinone derivative.
References
- CN103159627A - Synthetic method for hydroquinone monobenzoate.
- CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst.
- Selective Synthesis of Hydroquinone via the Liquid-phase Oxidation of Benzene over Cu(II). Kobe University.
- Williamson Ether Synthesis. J&K Scientific LLC.
- Selective alkylation of organic compounds. MedCrave online.
- Methods for hydroquinone synthesis.
- Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Current Organic Chemistry.
- Alkylation of hydroquinone. US Patent 2832808A.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
- Oxygenation and Oxidation of Lignin Model Dimers by Fungal Ortho-Methoxyphenolases. ACS Sustainable Chemistry & Engineering.
- A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
- Fries Rearrangement. Organic Chemistry Portal.
- Phase-Transfer Catalysts in the O-Alkylation of 2-Hydroxynaphthoquinones. Synthesis.
- How can I increase the monosubstitution ratio in an O-alkylation of hydroquinone?.
- Separation and purification of hydroquinone from crude mixtures thereof. US Patent US20100059359A1.
- Hydroxyquinones: Synthesis and Reactivity. Molecules.
- Fries Rearrangement mechanism trick. YouTube.
- Phase-Transfer-Catalyzed Alkyl
- Hydroquinone to Quinone, Oxid
- Industrial Phase-Transfer C
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. US20100059359A1 - Separation and purification of hydroquinone from crude mixtures thereof - Google Patents [patents.google.com]
- 5. Hydroxyquinones: Synthesis and Reactivity | MDPI [mdpi.com]
- 6. reddit.com [reddit.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. phasetransfer.com [phasetransfer.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fries Rearrangement [organic-chemistry.org]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing Base Selection for 4-(4-Bromo-butoxy)-phenol Synthesis
Welcome to the technical support guide for the synthesis of 4-(4-bromo-butoxy)-phenol. This resource, designed for researchers and drug development professionals, provides in-depth guidance on overcoming common challenges in this Williamson ether synthesis, with a specific focus on the critical role of base selection.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the synthesis of 4-(4-bromo-butoxy)-phenol?
The synthesis of 4-(4-bromo-butoxy)-phenol from hydroquinone and 1,4-dibromobutane is a classic Williamson ether synthesis. This reaction proceeds via an SN2 mechanism.[1][2] The primary role of the base is to deprotonate one of the phenolic hydroxyl groups of hydroquinone, converting it into a more nucleophilic phenoxide ion.[3][4] This phenoxide then acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,4-dibromobutane and displacing a bromide ion to form the desired ether bond.
Q2: Why is selecting the right base so critical for this specific synthesis?
The choice of base is paramount because hydroquinone has two acidic protons, and the alkylating agent (1,4-dibromobutane) has two leaving groups. An inappropriate base can lead to several complications:
-
Incomplete Reaction: A base that is too weak may not sufficiently deprotonate the phenol, resulting in a low yield.
-
Side Product Formation: A base that is too strong or sterically hindered can promote unwanted side reactions, such as the elimination (E2) of HBr from the alkyl halide or the formation of the dialkylated diether product.[4][5][6]
-
Solubility Issues: The base and the resulting phenoxide salt must be soluble enough in the chosen solvent to participate in the reaction.
Q3: What are the most common classes of bases used for this reaction?
Commonly used bases for Williamson ether synthesis involving phenols include:
-
Alkali Metal Carbonates: Such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).
-
Alkali Metal Hydroxides: Such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Each class has distinct advantages and disadvantages depending on the specific reaction conditions. In industrial settings, phase transfer catalysis is often employed to facilitate the reaction.[5]
Troubleshooting Guide: Base Selection & Optimization
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q: My reaction is very slow or isn't proceeding to completion. How can my choice of base be the cause?
A: A stalled reaction is often due to insufficient generation of the nucleophilic phenoxide. This points to an issue with the strength or solubility of your base.
-
Causality: The pKa of hydroquinone's first proton is approximately 10. For efficient deprotonation, the pKa of the base's conjugate acid should be significantly higher than 10. If you are using a relatively weak base like sodium bicarbonate (pKa of H₂CO₃ ≈ 6.35), deprotonation will be incomplete, leading to a very slow or stalled reaction.[7] While potassium carbonate (pKa of HCO₃⁻ ≈ 10.33) is commonly used, its effectiveness can be limited by solubility in certain organic solvents.[7]
-
Solutions:
-
Switch to a Stronger Base: If you are using a carbonate, consider switching to sodium hydroxide (NaOH) or potassium hydroxide (KOH). For a nearly irreversible deprotonation, a strong base like sodium hydride (NaH) can be used.[2][4] NaH reacts with the phenol to produce the sodium phenoxide and hydrogen gas, which bubbles out of the solution, driving the equilibrium forward.[2]
-
Improve Solubility with a Phase Transfer Catalyst (PTC): If using carbonates or hydroxides in a biphasic system or with solvents where they have poor solubility, adding a PTC like tetrabutylammonium bromide (TBAB) or 18-crown-6 can dramatically increase the reaction rate.[5] The PTC helps to transport the hydroxide or carbonate anion into the organic phase, or the phenoxide ion into the organic phase, increasing its effective concentration.[5]
-
Change the Solvent: Use a polar aprotic solvent like DMF or acetonitrile, which can help to dissolve the phenoxide salt and accelerate SN2 reactions.[5]
-
Q: My main product is the dialkylated diether, not the desired mono-ether. How is the base involved?
A: Formation of 1,4-bis(4-hydroxyphenoxy)butane (the diether) is a common problem and is directly related to the stoichiometry and the method of base addition.
-
Causality: Once the desired mono-ether, 4-(4-bromo-butoxy)-phenol, is formed, its remaining phenolic proton is also acidic. If excess base is present, this second proton can be removed, creating a new phenoxide that can react with another molecule of the mono-ether product (intermolecularly) or another molecule of 1,4-dibromobutane. More commonly, if both hydroxyl groups on the starting hydroquinone are deprotonated by a strong base, the resulting dianion will readily react with two equivalents of the alkyl halide.
-
Solutions:
-
Control Stoichiometry: Use only one equivalent of the base relative to the hydroquinone. This favors the formation of the mono-phenoxide.
-
Slow Base Addition: Add the base slowly to a solution of the hydroquinone. This maintains a low instantaneous concentration of the base, reducing the likelihood of double deprotonation.
-
Use a Weaker Base: A weaker base like K₂CO₃ is often preferred as it is less likely to generate the dianion of hydroquinone in high concentrations compared to a strong base like NaH.
-
Q: I'm observing an alkene byproduct in my reaction mixture. What's happening?
A: The formation of an alkene byproduct points to an E2 elimination reaction competing with the desired SN2 substitution.[5]
-
Causality: Strong and/or sterically hindered bases can act as bases in an elimination pathway rather than solely for deprotonating the phenol. The alkoxide/phenoxide itself can act as a base to promote elimination of HBr from the 1,4-dibromobutane. This is more likely with stronger bases and at higher temperatures.[5]
-
Solutions:
-
Avoid Sterically Hindered Bases: Do not use bulky bases like potassium tert-butoxide, as they strongly favor elimination.[6]
-
Use a Milder Base: Employ a weaker, non-hindered base such as K₂CO₃.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Williamson ether syntheses are typically conducted between 50-100 °C.[5] Excessive heat can favor the elimination pathway.
-
Base Selection Summary Table
| Base | Formula | pKa (Conjugate Acid) | Typical Solvent(s) | Pros | Cons |
| Potassium Carbonate | K₂CO₃ | 10.33 | Acetone, DMF, Acetonitrile | Mild, low cost, reduces risk of side reactions. | Can be slow, may have solubility issues. |
| Sodium Hydroxide | NaOH | ~15.7 (H₂O) | Ethanol, Water, DMF | Strong, inexpensive, readily available. | Can promote side reactions if not controlled. |
| Sodium Hydride | NaH | ~35 (H₂) | THF, DMF | Very strong, drives reaction to completion.[2] | Flammable, moisture-sensitive, can lead to dialkylation if stoichiometry is not precise. |
Recommended Experimental Protocol
This protocol uses potassium carbonate, a widely cited and effective base for this type of transformation, balancing reactivity with selectivity.
Materials:
-
Hydroquinone
-
1,4-Dibromobutane (use in excess, e.g., 3-4 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add hydroquinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90°C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 4-(4-bromo-butoxy)-phenol.
Visualizations
Reaction Mechanism
Caption: General mechanism for the base-mediated synthesis.
Troubleshooting Decision Tree for Base Selection
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. youtube.com [youtube.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Separation of Mono-ether and Di-ether Hydroquinone Derivatives
Welcome to the technical support center for the purification of hydroquinone derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter the specific challenge of separating closely related mono- and di-ether derivatives of hydroquinone. Drawing from established chromatographic principles and field-proven experience, this document provides in-depth troubleshooting, frequently asked questions, and validated protocols to ensure you can achieve baseline separation and high purity of your target compounds.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions that arise when planning the separation of hydroquinone mono-ethers (e.g., 4-methoxyphenol, MeHQ) from their di-ether counterparts (e.g., 1,4-dimethoxybenzene).
Q1: What is the fundamental principle for separating mono- and di-ether hydroquinone derivatives?
A: The separation hinges on the significant difference in polarity between the two molecules. The mono-ether derivative possesses a free phenolic hydroxyl (-OH) group, which can act as both a hydrogen bond donor and acceptor. This makes it substantially more polar than the di-ether derivative, where both hydroxyl groups are capped, leaving only the less polar ether functionalities. In normal-phase chromatography, the more polar mono-ether will interact more strongly with the polar stationary phase (e.g., silica gel) and elute later.
Q2: Which chromatographic technique is most suitable for preparative-scale (>1 g) separation?
A: Flash column chromatography is the industry standard for preparative-scale purification of these compounds. It offers a good balance of resolution, speed, and capacity. High-performance liquid chromatography (HPLC) can also be used for preparative work, but it is typically more expensive and requires more specialized equipment for larger scales.
Q3: How do I select a starting solvent system for method development on Thin-Layer Chromatography (TLC)?
A: A systematic approach is best. Start with a non-polar solvent system and gradually increase polarity. A common and effective starting point for "normal" polarity compounds is a mixture of ethyl acetate (EtOAc) and hexanes.[1][2]
-
Step 1: Spot your mixture on a TLC plate and elute with 10% EtOAc/Hexanes.
-
Step 2: Observe the Rf values. The di-ether (less polar) should have a higher Rf than the mono-ether (more polar).
-
Step 3: Adjust the solvent ratio to achieve an Rf of approximately 0.25-0.35 for your target compound, with a separation of at least 0.20 Rf units between the two spots.[3] This provides the optimal conditions for scaling up to flash column chromatography.
Q4: Can I use reverse-phase HPLC for this separation?
A: Yes, reverse-phase HPLC is an excellent technique, especially for analytical-scale separation and purity confirmation. On a standard C18 column, the elution order will be reversed compared to normal-phase chromatography. The more polar mono-ether will have weaker interactions with the non-polar stationary phase and will elute before the less polar di-ether. A mobile phase of acetonitrile or methanol mixed with water is a typical starting point.[4][5][6]
Part 2: Core Methodologies & Protocols
This section provides detailed, step-by-step protocols for the most common separation techniques. These protocols are designed to be self-validating by incorporating in-process checks.
Method 1: Preparative Flash Column Chromatography
This protocol details the separation of a mixture of 4-methoxyphenol (mono-ether) and 1,4-dimethoxybenzene (di-ether) on silica gel.
Caption: Workflow for preparative separation.
Step-by-Step Protocol:
-
Solvent System Selection (TLC):
-
Prepare several developing chambers with different ratios of ethyl acetate in hexanes (e.g., 5%, 10%, 20%, 30%).
-
Spot the crude mixture on silica gel TLC plates and elute.
-
Identify the solvent system that provides good separation and moves the more polar mono-ether to an Rf value between 0.25 and 0.35. For this specific separation, a system of 20% Ethyl Acetate/Hexanes is often a suitable starting point.
-
-
Column Preparation:
-
Select a column with an appropriate diameter for your sample size (a general rule is a 20:1 to 40:1 ratio of silica gel mass to crude sample mass).
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% EtOAc/Hexanes).[7]
-
Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring a flat, stable bed. Do not let the column run dry.[7]
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Alternatively, for better resolution, perform a "dry load": adsorb the crude mixture onto a small amount of silica gel by dissolving the sample, adding silica, and removing the solvent under vacuum.
-
Carefully add the sample to the top of the column bed.[8]
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a mobile phase slightly less polar than your optimized TLC system (e.g., start with 10% EtOAc/Hexanes).
-
The less polar di-ether will elute first. Start collecting fractions immediately.
-
Monitor the elution process by collecting small fractions (e.g., 10-20 mL for a medium-sized column) and analyzing them by TLC.
-
Once the di-ether has completely eluted, you can perform a step gradient by increasing the mobile phase polarity (e.g., to 30% EtOAc/Hexanes) to speed up the elution of the more tightly bound mono-ether.[9]
-
-
Analysis and Pooling:
-
Spot every few fractions on a TLC plate to identify which contain your pure compounds.
-
Combine the fractions containing the pure di-ether and the fractions containing the pure mono-ether into separate flasks.
-
Remove the solvent using a rotary evaporator to yield the purified products.
-
| Compound Class | Polarity | Typical TLC Solvent System (Normal Phase) | Expected Rf Range | Elution Order (Normal Phase) | Elution Order (Reverse Phase) |
| Di-ether | Low | 5-20% EtOAc in Hexanes | 0.5 - 0.8 | First | Second |
| Mono-ether | High | 20-40% EtOAc in Hexanes | 0.2 - 0.4 | Second | First |
Part 3: Troubleshooting Guide
Even with a well-designed protocol, issues can arise. This section uses a question-and-answer format to address the most common problems encountered during the separation of hydroquinone ethers.
Caption: A decision tree for troubleshooting common chromatography issues.
Issue 1: My mono-ether and di-ether are co-eluting or have very poor separation.
-
Probable Cause A: The mobile phase is too polar. If the eluent is too "strong," it will move both compounds down the column too quickly, preventing effective interaction with the stationary phase. This results in high Rf values and poor separation.
-
Solution A: Decrease the proportion of the polar solvent in your mobile phase. For example, if you are using 30% EtOAc/Hexanes, try reducing it to 20% or 15%. This will increase the retention of both compounds, but should disproportionately increase the retention of the more polar mono-ether, thus improving resolution.[10]
-
Probable Cause B: The column is overloaded. Exceeding the capacity of the stationary phase is a common cause of band broadening and poor separation.
-
Solution B: Reduce the amount of crude material loaded onto the column. A good starting point is a sample-to-silica mass ratio of 1:30 or 1:40. For very difficult separations, a ratio of 1:100 may be necessary.
Issue 2: The spot/peak for my mono-ether is tailing or streaking significantly.
-
Probable Cause: Strong secondary interactions with the stationary phase. The acidic silanol groups (Si-OH) on the surface of silica gel can interact very strongly with the phenolic hydroxyl group of the mono-ether.[11][12] This strong, non-ideal interaction leads to slow desorption kinetics, causing the characteristic tailing shape.[13][14]
-
Solution: Add a small amount of a polar modifier to the mobile phase to compete for the active silanol sites. Adding 0.1-0.5% acetic acid to the eluent can often resolve this issue by protonating the silanol groups and reducing their strong hydrogen bonding capability. For basic compounds, a small amount of triethylamine is used, but for phenols, a mild acid is more appropriate.
Issue 3: I can't get my mono-ether to elute from the column, even with a highly polar solvent.
-
Probable Cause A: The mobile phase is still not polar enough. While EtOAc/Hexanes is a versatile system, some highly functionalized hydroquinone mono-ethers may require a stronger polar component.
-
Solution A: Switch to a more polar solvent system. A common choice for eluting highly polar compounds is a mixture of methanol (MeOH) in dichloromethane (DCM).[2] Start with 1-2% MeOH/DCM and increase as needed. Caution: Do not exceed 10% methanol in your mobile phase, as it can start to dissolve the silica gel stationary phase.[2]
-
Probable Cause B: The compound is unstable on silica gel. The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.[9]
-
Solution B: First, test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots have formed. If degradation is confirmed, consider switching to a different stationary phase. Neutral alumina is a common alternative for compounds that are sensitive to the acidic nature of silica gel.
Issue 4: My HPLC separation shows poor resolution or broad peaks.
-
Probable Cause: Sub-optimal HPLC parameters. Resolution in HPLC is governed by efficiency, selectivity, and retention.
-
Solution: Systematically adjust one parameter at a time.
-
Change Mobile Phase Composition: In reverse-phase, decreasing the organic solvent (e.g., acetonitrile) percentage will increase retention and may improve resolution.[15]
-
Adjust Flow Rate: Lowering the flow rate can sometimes increase column efficiency and improve the separation of closely eluting peaks.
-
Change Column Temperature: Increasing the column temperature can decrease solvent viscosity and improve efficiency, but it may also alter selectivity.[10] Test temperatures between 25°C and 45°C.[5]
-
Consider a Different Column: If adjusting mobile phase conditions fails, the selectivity may be insufficient. Switching to a column with a different stationary phase (e.g., a Phenyl or Cyano column instead of C18) can provide a different selectivity and resolve the peaks.[16]
-
References
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]
- Google Patents. (n.d.). CN112444575A - High performance liquid chromatography for efficiently separating and detecting related substances in hydroquinone and application thereof.
- Google Patents. (n.d.). US20100059359A1 - Separation and purification of hydroquinone from crude mixtures thereof.
-
PubMed. (n.d.). Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives. Retrieved from [Link]
-
(n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved from [Link]
-
ResearchGate. (n.d.). Development and validation of a HPLC and a UV derivative spectrophotometric methods for determination of hydroquinone in gel and cream preparations | Request PDF. Retrieved from [Link]
-
PMC. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. Retrieved from [Link]
-
Chromatography Online. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Retrieved from [Link]
-
Reddit. (2017). How to improve efficiency on flash chromatography : r/chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US4933504A - Process for the preparation of mono-ethers of hydroquinones.
-
Reddit. (2021). Is hydroquinone polar? : r/OrganicChemistry. Retrieved from [Link]
-
(n.d.). Analysis of hydroquinone and some of its ethers by using capillary electrochromatography. Retrieved from [Link]_
-
ResearchGate. (n.d.). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]
-
alwsci. (2025). Common Causes Of Peak Tailing in Chromatography - Blogs - News. Retrieved from [Link]
-
NIH. (2021). Development of a New Route for Separating and Purifying 4-Ethyl-2-methoxyphenol Based on the Reaction Mechanism between the Chemical and Calcium Ion. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography - Department of Chemistry. Retrieved from [Link]
-
(2025). (PDF) Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2. Retrieved from [Link]
-
(n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Retrieved from [Link]
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
(2025). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Retrieved from [Link]
-
Chromatography Forum. (2009). increasing resolution. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroquinone. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC - Department of Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP0039484A1 - Process for the production of monoethers of hydroquinone and quinol ketales as intermediates thereof.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column - Department of Chemistry. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
(2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
Googleapis.com. (n.d.). United States Patent Office. Retrieved from [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Retrieved from [Link]
-
(n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC) - Organic Chemistry. Retrieved from [Link]
-
Quora. (2018). Why does hydroquinone have a resultant dipole moment?. Retrieved from [Link]
-
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
-
PMC - NIH. (n.d.). Stereodynamic Quinone-Hydroquinone Molecules that Enantiomerize at sp3-Carbon via Redox-Interconversion. Retrieved from [Link]
-
Agilent. (n.d.). Tips to Help Maximize Resolution. Retrieved from [Link]
-
PMC - NIH. (n.d.). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
RSC Publishing. (n.d.). Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream. Retrieved from [Link]
-
ResearchGate. (2025). General methods for flash chromatography using disposable columns. Retrieved from [Link]
- Google Patents. (n.d.). CN109420519B - Synthetic method of hydroquinone monomethyl ether and preparation method of catalyst.
-
ResearchGate. (2019). Can we reuse the silica gel inside the column for the same compound?. Retrieved from [Link]
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 5. CN112444575A - High performance liquid chromatography for efficiently separating and detecting related substances in hydroquinone and application thereof - Google Patents [patents.google.com]
- 6. Fast and sensitive high performance liquid chromatography analysis of cosmetic creams for hydroquinone, phenol and six preservatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. web.uvic.ca [web.uvic.ca]
- 8. chemistryviews.org [chemistryviews.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. chromtech.com [chromtech.com]
- 14. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Development and validation of a new RP-HPLC method for the simultaneous determination of hydroquinone, kojic acid, octinoxate, avobenzone, BHA and BHT in skin-whitening cream - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Controlling Regioselectivity in Hydroquinone Alkylation
Welcome to the technical support center for hydroquinone alkylation. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of selectively alkylating hydroquinone. Alkylated hydroquinones are pivotal intermediates in pharmaceuticals, polymers, and antioxidants, but controlling the reaction to yield the desired isomer can be a significant challenge.
This document provides in-depth, field-proven insights into the causal factors governing regioselectivity. We will explore the competing reaction pathways and offer structured troubleshooting advice to help you optimize your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs) & Fundamental Principles
This section addresses the core chemical principles that govern hydroquinone alkylation. Understanding these fundamentals is the first step toward troubleshooting and controlling your reactions.
Q1: What are the primary competing reactions in hydroquinone alkylation?
The alkylation of hydroquinone is primarily a contest between two main pathways: C-alkylation (Friedel-Crafts alkylation) and O-alkylation (Williamson ether synthesis). A secondary but equally important challenge is controlling the degree of alkylation (mono- vs. di-alkylation).
-
C-Alkylation: An electrophilic substitution on the electron-rich aromatic ring, forming a C-C bond. This is the desired pathway for producing common antioxidants like 2-tert-butylhydroquinone (TBHQ).
-
O-Alkylation: A nucleophilic attack by one of the hydroxyl groups on the alkylating agent, forming an ether (a C-O bond).
-
Mono- vs. Di-alkylation: The initial alkylated product is often more nucleophilic than the starting hydroquinone, which can lead to a second alkylation event, resulting in di-substituted products.[1][2]
These competing reactions are influenced by a delicate balance of kinetic and thermodynamic factors.
Q2: Which pathway is favored—C- or O-alkylation?
Generally, O-alkylation is the kinetically favored, faster reaction, while C-alkylation is the thermodynamically favored, more stable outcome.[3] This distinction is critical for reaction design.
-
Kinetic Control (Favors O-alkylation): Occurs under milder conditions (e.g., lower temperatures) where the reaction follows the path with the lowest activation energy. The oxygen atom of the hydroxyl group is highly electronegative and readily attacks the electrophile.
-
Thermodynamic Control (Favors C-alkylation): Occurs under more forcing conditions (e.g., higher temperatures, strong acid catalysis) that allow the initially formed O-alkylated product to revert to the starting materials or rearrange to the more stable C-alkylated product.
dot digraph "C_vs_O_Alkylation" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Start [label="Hydroquinone +\nAlkylating Agent (R-X)", fillcolor="#F1F3F4", fontcolor="#202124"]; O_Product [label="O-Alkylated Product\n(Ether)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; C_Product [label="C-Alkylated Product\n(Alkylhydroquinone)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Transition_O [label="Kinetic\nPathway", shape=plaintext, fontcolor="#5F6368"]; Transition_C [label="Thermodynamic\nPathway", shape=plaintext, fontcolor="#5F6368"]; Conditions_K [label="Low Temp\nWeak Base", fillcolor="#FBBC05", fontcolor="#202124"]; Conditions_T [label="High Temp\nStrong Acid Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Transition_O [label="Fast, Reversible"]; Transition_O -> O_Product; Start -> Transition_C [label="Slow, Irreversible"]; Transition_C -> C_Product; Conditions_K -> Transition_O [style=dashed, arrowhead=none]; Conditions_T -> Transition_C [style=dashed, arrowhead=none]; } } Caption: Competing kinetic vs. thermodynamic pathways.
Q3: What are the key factors that control regioselectivity?
You can steer the reaction toward the desired outcome by carefully selecting the reaction parameters. The most influential factors are:
-
Catalyst: Strong Brønsted acids (like H₂SO₄, H₃PO₄) or Lewis acids (like AlCl₃, FeCl₃) are essential for promoting C-alkylation.[4] They function by generating a carbocation from the alkylating agent, which acts as the electrophile in the Friedel-Crafts reaction.[5]
-
Solvent: The polarity of the solvent plays a crucial role. Non-polar solvents (e.g., toluene, xylene) generally favor C-alkylation, while polar aprotic solvents can stabilize the phenoxide ion, promoting O-alkylation.[6]
-
Temperature: Higher temperatures typically favor the thermodynamically stable C-alkylated product. However, excessively high temperatures can lead to side reactions like polymerization or decomposition.[7]
-
Alkylating Agent: The nature of the alkylating agent is critical. Agents that readily form stable carbocations (e.g., tert-butanol, isobutylene) are ideal for Friedel-Crafts C-alkylation.[8] Softer electrophiles like alkyl bromides and iodides tend to favor C-alkylation, whereas harder electrophiles favor O-alkylation.
-
Stoichiometry: The molar ratio of hydroquinone to the alkylating agent is the primary tool for controlling the degree of alkylation. An excess of hydroquinone favors mono-alkylation.[9]
Part 2: Troubleshooting Guide
This section is formatted as a direct Q&A to address specific problems you might encounter in the lab.
Problem 1: My reaction yields a mixture of C- and O-alkylated products. How can I improve C-alkylation selectivity?
Answer: This is a classic selectivity issue. To favor the thermodynamically preferred C-alkylation pathway, you need to create conditions that either suppress the kinetic O-alkylation pathway or allow the O-alkylated intermediate to rearrange.
Troubleshooting Steps:
-
Increase Catalyst Acidity/Concentration: Ensure you are using a sufficiently strong acid catalyst. For alkylating with tertiary alcohols or olefins, Brønsted acids like sulfuric acid are effective.[4][7] A combination of a Lewis acid and a Brønsted acid can also enhance reactivity.[10] The catalyst facilitates the formation of the carbocation necessary for the Friedel-Crafts reaction.
-
Switch to a Non-Polar Solvent: If you are using a polar solvent, switch to a non-polar aromatic solvent like toluene or xylene.[6][11] These solvents do not solvate the hydroxyl group as effectively, reducing its nucleophilicity and disfavoring the O-alkylation pathway.
-
Increase Reaction Temperature: Gently increase the reaction temperature. This provides the energy needed to overcome the higher activation barrier of C-alkylation and can promote the Fries rearrangement of any O-alkylated product back to the more stable C-alkylated isomer. Monitor carefully to avoid charring.
-
Choose an Appropriate Alkylating Agent: Use an alkylating agent that forms a stable carbocation, such as isobutylene or tert-butanol for tert-butylation.[8][11]
| Parameter | To Favor C-Alkylation (Thermodynamic) | To Favor O-Alkylation (Kinetic) |
| Temperature | Higher | Lower |
| Catalyst | Strong Acid (H₂SO₄, Lewis Acids) | Base (e.g., K₂CO₃) or weaker acid |
| Solvent | Non-polar (Toluene, Hexane) | Polar Aprotic (DMF, Acetone) |
| Leaving Group | Good (e.g., from alcohol/olefin) | Good (e.g., I⁻, Br⁻, OTs⁻) |
Table 1: General Conditions for Directing C- vs. O-Alkylation.
Problem 2: I'm getting significant amounts of the di-alkylated product. How can I favor mono-alkylation?
Answer: This occurs because the first alkyl group added to the hydroquinone ring is electron-donating, making the ring more reactive to a second electrophilic attack than the starting material.[1][2]
Troubleshooting Steps:
-
Adjust Stoichiometry: This is the most effective control lever. Use a large excess of hydroquinone relative to the alkylating agent (e.g., a 5:1 or even 10:1 molar ratio).[9] This increases the statistical probability that the alkylating agent will encounter an unreacted hydroquinone molecule rather than a mono-alkylated one.
-
Slow Addition of Alkylating Agent: Add the alkylating agent dropwise or via syringe pump over a prolonged period. This keeps the instantaneous concentration of the alkylating agent low, further disfavoring the second alkylation event.[7]
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.
-
Monitor the Reaction Closely: Use TLC or GC/LC-MS to monitor the reaction progress. Stop the reaction when the concentration of the desired mono-alkylated product is at its maximum, before significant di-alkylation occurs.
dot digraph "Troubleshooting_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
// Nodes Problem [label="Poor Regioselectivity", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_CO [label="High O-Alkylation?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Check_Di [label="High Di-Alkylation?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_CO [label="1. Increase Acid Strength\n2. Use Non-Polar Solvent\n3. Increase Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sol_Di [label="1. Increase HQ:Alkylant Ratio\n2. Slow Alkylant Addition\n3. Lower Temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Desired Product Isolated", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Problem -> Check_CO; Problem -> Check_Di; Check_CO -> Sol_CO [label="Yes"]; Check_Di -> Sol_Di [label="Yes"]; Sol_CO -> Success; Sol_Di -> Success; } } Caption: Decision workflow for troubleshooting poor selectivity.
Problem 3: My reaction is not proceeding, or the conversion is very low.
Answer: Low conversion is often due to an inactive catalyst, impure reagents, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Verify Catalyst Activity: Many Lewis acid catalysts like AlCl₃ are moisture-sensitive. Ensure your catalyst is fresh and handled under anhydrous conditions. For Brønsted acids like H₂SO₄, ensure the concentration is appropriate (concentrated acid is often required).[7]
-
Check Starting Material Purity: Hydroquinone can oxidize over time to form benzoquinone, which can inhibit the reaction.[12] Use freshly purified hydroquinone for best results. Ensure your alkylating agent and solvent are dry and free of impurities.
-
Ensure Sufficient Temperature: Friedel-Crafts alkylations often require heating to proceed at a reasonable rate.[6][11] Ensure your reaction temperature is adequate for the specific catalyst and substrate combination you are using.
-
Consider an Alternative Alkylating Agent: If you are using a less reactive alkylating agent (e.g., a primary alcohol), it may not be forming a carbocation efficiently. Switch to a tertiary alcohol/olefin or a more reactive alkyl halide.
Problem 4: I'm observing significant charring and dark-colored byproducts.
Answer: Charring or polymerization indicates that the reaction conditions are too harsh. This is common when using concentrated acids at high temperatures.[7]
Troubleshooting Steps:
-
Reduce Reaction Temperature: This is the first and most important step. Find the minimum temperature at which the reaction proceeds at an acceptable rate.
-
Use Dilute Acid: While seemingly counterintuitive for a reaction needing a strong catalyst, using diluted sulfuric acid (e.g., 70-80%) can sometimes provide a cleaner reaction by creating a two-phase system and reducing the formation of colored impurities and sticky byproducts.[7]
-
Gradual Addition of Reagents: Slowly adding the alkylating agent or even the catalyst can help control the exothermic nature of the reaction and prevent localized "hot spots" that lead to decomposition.[7]
Part 3: Experimental Protocol Example
This section provides a representative protocol for the selective synthesis of 2-tert-butylhydroquinone (TBHQ), a common C-alkylated product.
Protocol: Selective Synthesis of 2-tert-butylhydroquinone (TBHQ)
This protocol is adapted from methodologies emphasizing high C-alkylation and mono-alkylation selectivity.[6][11]
Materials:
-
Hydroquinone (HQ)
-
tert-Butanol or Methyl tert-butyl ether (MTBE)
-
Phosphoric acid (H₃PO₄) or Sulfuric acid (H₂SO₄)
-
Toluene or Xylene (solvent)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add hydroquinone (e.g., 1 mole) and the solvent (e.g., toluene, 3-5 mL per gram of HQ).[6]
-
Catalyst Addition: Add the acid catalyst (e.g., H₃PO₄).
-
Heating: Heat the stirred mixture to the target reaction temperature (e.g., 85-110°C).[6][11]
-
Slow Addition of Alkylating Agent: Slowly add the alkylating agent (e.g., tert-butanol or MTBE, 0.8-1.2 mole equivalents for mono-selectivity) dropwise over a period of 1-2 hours.[6] Maintaining a low concentration of the alkylating agent is key to minimizing di-alkylation.
-
Reaction Monitoring: Allow the reaction to proceed for 1-3 hours after the addition is complete. Monitor the reaction progress by TLC or GC, observing the consumption of hydroquinone and the formation of TBHQ and the di-substituted byproduct (DTBHQ).
-
Workup: Once the desired conversion is reached, cool the reaction mixture. Wash the organic layer with water, followed by a dilute sodium bicarbonate solution to neutralize the acid catalyst. Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization (e.g., from hexane or an ethanol/water mixture) or column chromatography to isolate the pure 2-tert-butylhydroquinone.
References
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 6. CN1762944A - 2-tertiary-butyl hydroquinone preparation method - Google Patents [patents.google.com]
- 7. US2832808A - Alkylation of hydroquinone - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Determination of hydroquinone and benzoquinone in pharmaceutical formulations: critical considerations on quantitative analysis of easily oxidized compounds - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 4-(4-Bromo-butoxy)-phenol by Recrystallization
Welcome to our dedicated technical support guide for the purification of 4-(4-Bromo-butoxy)-phenol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshooting advice for obtaining high-purity material through recrystallization. The following question-and-answer format directly addresses common challenges and explains the fundamental principles behind our recommended protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am starting the purification of a crude sample of 4-(4-Bromo-butoxy)-phenol. How do I select the best recrystallization solvent?
A1: Selecting the appropriate solvent is the most critical step for a successful recrystallization.[1] The ideal solvent will exhibit high solubility for 4-(4-Bromo-butoxy)-phenol at elevated temperatures and low solubility at room temperature or below.[1] Given the structure of your compound—a polar phenolic hydroxyl group, a moderately polar ether linkage, and a non-polar bromobutyl chain and benzene ring—a solvent of intermediate polarity is a logical starting point.
Your molecule has characteristics that suggest solubility in polar organic solvents.[2] A good starting point would be alcohols like ethanol or methanol, as the parent compound, 4-bromophenol, is soluble in these.[2][3] However, the butoxy group may increase its solubility in less polar solvents compared to the parent phenol.
A systematic approach to solvent screening is highly recommended. This involves testing the solubility of a small amount of your crude product in various solvents at room temperature and then at the solvent's boiling point.
Table 1: Candidate Solvents for Recrystallization of 4-(4-Bromo-butoxy)-phenol
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Rationale for Selection |
| Ethanol | 78 | 24.5 | The hydroxyl group can hydrogen bond with the phenol. Often a good choice for moderately polar compounds.[4][5] |
| Methanol | 65 | 32.7 | Similar to ethanol but more polar. May be too good a solvent at room temperature. |
| Isopropanol | 82 | 19.9 | Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | 6.0 | A moderately polar solvent that is a good choice for compounds with ether linkages.[5] |
| Toluene | 111 | 2.4 | A non-polar aromatic solvent. May be a good "insoluble" solvent in a mixed-solvent system. |
| Hexane / Heptane | 69 / 98 | ~2.0 | Very non-polar. Likely to be a poor solvent, making it an excellent candidate as an anti-solvent in a mixed-solvent system.[4][6] |
| Water | 100 | 80.1 | Due to the organic nature of the molecule, it is expected to be insoluble in water, making water a potential anti-solvent in a mixed system with a polar organic solvent like ethanol.[7] |
Q2: My compound is soluble in several solvents at room temperature. What should I do?
A2: If your compound is readily soluble in a solvent at room temperature, that solvent is not suitable for single-solvent recrystallization.[8] In this scenario, a mixed-solvent system is the best approach.[7][8] This technique involves a "soluble solvent" in which your compound is freely soluble, and an "insoluble solvent" (or "anti-solvent") in which your compound is poorly soluble. These two solvents must be miscible.[8]
Common mixed-solvent pairs include ethanol-water, and ethyl acetate-hexane.[7][9]
Experimental Protocol for Mixed-Solvent Recrystallization:
-
Dissolve your crude 4-(4-Bromo-butoxy)-phenol in a minimum amount of the hot "soluble solvent" (e.g., ethanol).
-
While the solution is still hot, add the "insoluble solvent" (e.g., water) dropwise until you observe persistent cloudiness (turbidity).[7] This indicates that the solution is saturated.
-
Add a few more drops of the hot "soluble solvent" until the solution becomes clear again.[7]
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cooling in an ice bath can maximize the yield.
Caption: Workflow for mixed-solvent recrystallization.
Q3: I've tried to recrystallize my product, but it "oiled out" instead of forming crystals. What causes this and how can I fix it?
A3: "Oiling out" occurs when the dissolved compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals.[10] This is more common with impure compounds or when using mixed-solvent systems.[10]
Causes and Solutions:
-
Cooling too quickly: Rapid cooling can cause the compound to precipitate as an oil.
-
Solution: Allow the solution to cool slowly. You can insulate the flask to slow down the cooling rate.[10]
-
-
Solution is too concentrated: A supersaturated solution can sometimes lead to oiling out.
-
Solution: Reheat the mixture to redissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly.[10]
-
-
Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of your compound.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Presence of impurities: Impurities can depress the melting point of your compound, making it more prone to oiling out.
-
Solution: Consider a preliminary purification step, such as passing the crude material through a short plug of silica gel, to remove some of the impurities.
-
Q4: I am seeing a colored impurity in my crude product. Should I use activated charcoal?
A4: For many organic compounds, activated charcoal is an excellent choice for removing colored impurities. However, for phenolic compounds like 4-(4-Bromo-butoxy)-phenol, caution is advised. Activated charcoal can sometimes contain ferric ions, which can form colored complexes with phenols upon heating.[8]
If you choose to use charcoal, use it sparingly and minimize the heating time after its addition. An alternative would be to see if the colored impurity is removed sufficiently by the recrystallization itself. Often, colored impurities are highly polar and may remain in the mother liquor.
Detailed Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the steps for purifying 4-(4-Bromo-butoxy)-phenol using a single suitable solvent identified from screening.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip. Heat the mixture to the solvent's boiling point while stirring.[9] Continue adding small portions of hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce your final yield.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step should be done quickly to prevent premature crystallization.[9]
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[9]
-
Maximizing Yield: Once the flask has reached room temperature, you can place it in an ice-water bath for about 15-20 minutes to maximize the precipitation of the product from the solution.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
Caption: Workflow for single-solvent recrystallization.
References
- Solubility of Things. (n.d.). 4-Bromophenol.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- ECHEMI. (n.d.). Recrystallization with mixed solvent.
- University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Google Patents. (n.d.). US4355186A - Process for the preparation of 4-phenoxy-phenols.
- Organic Syntheses. (n.d.). p-BROMOPHENOL.
- Scribd. (n.d.). Recrystallization.
- SciSpace. (2016). Method for synthesizing 4-butoxyphenol.
- Scribd. (n.d.). Solvent Impact on Phenol Bromination.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of California, Berkeley, College of Chemistry. (n.d.). Crystallization Solvents.
-
Organic Chemistry Portal. (n.d.). Phenol synthesis by substitution or oxidation. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqPA2whbgDnOR6l_olbv2ikRJ17KdIXPtz2rqr40yXe7Tt6ZQ5wiVcBpfxV0NiQ8lfb-UNTL6VAP4TCk_dIqtNbg8PjAiaTceyWBpZexVeNZreYNaRsnlKh8nfl7Y6KUc3-5I_EDhZHb_0mEPkoZzn7eqB0_EN]([Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]
- 4. youtube.com [youtube.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. US2744144A - Purification of phenol - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Minimizing polymerization during 4-(4-Bromo-butoxy)-phenol workup
Topic: Minimizing Polymerization/Oligomerization During Workup
Introduction: The "Hidden" Reactivity
You are likely encountering a viscous oil or an insoluble gum instead of the expected crystalline solid or clear oil. While often termed "polymerization" by users, the specific failure mode for 4-(4-Bromo-butoxy)-phenol is Head-to-Tail Self-Alkylation (Polyetherification) .
This molecule is a "Janus" substrate: it contains both a nucleophile (Phenol/Phenoxide) and an electrophile (Alkyl Bromide). Under basic or thermal stress, these ends react intermolecularly, forming irreversible polyether chains.
This guide provides the mechanistic insight and a validated "Golden Path" workup to prevent this cascade.
Module 1: The Mechanism of Failure (Root Cause Analysis)
To prevent the reaction, you must understand the enemy. The polymerization is driven by Reaction Condition Carryover .
The Self-Alkylation Pathway
If the pH remains high (>8) during workup, the phenolic proton is removed, creating a phenoxide anion. This anion is a potent nucleophile that attacks the alkyl bromide tail of a neighboring molecule (SN2 reaction). This process repeats, creating oligomers.
Figure 1: The Head-to-Tail Self-Alkylation mechanism. The reaction is autocatalytic with respect to concentration if base is present.
Module 2: Troubleshooting Guide (Symptom -> Solution)
| Symptom | Probable Cause | Corrective Action |
| Product turns into a gum/glass after rotary evaporation. | Thermal Oligomerization. The bath was too hot, or the product was concentrated to dryness while still slightly basic. | Do not heat >40°C. Acidify strictly before evaporation. Stop concentration before complete dryness (leave as concentrated oil if possible). |
| Yield is >100% and NMR shows broad peaks. | Oligomer formation. The broad peaks in the alkyl region (1-4 ppm) indicate a mixture of chain lengths. | Purification required. Flash chromatography (Silica) is the only way to separate oligomers. Use a gradient of Hexane:EtOAc. |
| Emulsion forms during extraction. | Phenoxide Surfactants. The ionized phenol acts as a surfactant, stabilizing the oil/water interface. | Acidify aqueous layer to pH < 5. This protonates the phenol, breaking the emulsion. Add brine (sat. NaCl). |
| Product darkens (Brown/Black) rapidly. | Oxidative Coupling. Phenols are susceptible to oxidation to quinones in air, especially under basic conditions. | Add antioxidant. Add a trace of BHT or work under N2/Ar atmosphere. Ensure pH is acidic (oxidation is faster in base). |
Module 3: The "Golden Path" Workup Protocol
Standard Operating Procedure (SOP) for Stability
This protocol assumes a standard synthesis using Hydroquinone and 1,4-dibromobutane with a base (e.g., K2CO3).
Step 1: The Quench (Critical Control Point)
The Goal: Kill the nucleophile immediately.
-
Action: Pour the reaction mixture into an excess of ice-cold 1M HCl or saturated NH4Cl .
-
Verification: Check pH with litmus paper. It MUST be acidic (pH 4-6) . If it is basic (pH > 8), the phenoxide is alive and polymerization is occurring.
-
Why: Protonating the phenoxide turns it into a phenol, reducing nucleophilicity by orders of magnitude [1].
Step 2: Extraction & Washing
The Goal: Remove unreacted hydroquinone and base without triggering side reactions.
-
Solvent: Use Ethyl Acetate (EtOAc) or Diethyl Ether .[1] Avoid chlorinated solvents if possible to minimize environmental impact, though DCM works well for solubility.
-
Wash 1: Water (removes bulk salts).
-
Wash 2: 0.5M HCl (Ensure the organic layer stays acidic).
-
Wash 3: Brine (Saturated NaCl) to remove water.
Step 3: Drying (The Hidden Trap)
The Goal: Remove water without re-introducing basicity.
-
Agent: Use Anhydrous Sodium Sulfate (Na2SO4) .
-
Avoid: Do NOT use Potassium Carbonate (K2CO3) as a drying agent; it is basic and will restart polymerization. Magnesium Sulfate (MgSO4) is acceptable but can be slightly Lewis acidic; Na2SO4 is safer for this specific labile molecule.
Step 4: Concentration
The Goal: Solvent removal without thermal stress.
-
Temperature: Set rotovap bath to < 35°C .
-
Vacuum: Use high vacuum to lower boiling points.
-
Stop Point: Do not dry to a "hard" solid if not necessary. Trace solvent can act as a spacer, preventing intermolecular reactions.[2]
Figure 2: Decision tree for the optimized workup protocol.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I distill this compound to purify it? A: High Risk. Distillation requires heat, which promotes the self-alkylation described in Module 1. Kugelrohr distillation might work under extremely high vacuum (<0.1 mmHg) and low temperature, but column chromatography is significantly safer for this bifunctional molecule.
Q: How should I store the final product? A: Store at -20°C under an inert atmosphere (Argon/Nitrogen). Low temperature creates a kinetic barrier to the intermolecular SN2 reaction. Light protection (amber vial) is also recommended to prevent radical formation at the C-Br bond.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the oligomer/polymer. The polyether chain is highly polar and often insoluble in the eluent, causing it to stick to the baseline. If you see this increasing over time, your product is degrading.
Q: Why do I get bis-alkylation (dumbbell structure) instead of the desired product? A: This is a statistical probability issue. If you use a 1:1 ratio of Hydroquinone:Dibromide, you will get a statistical mix. To favor the mono-product (4-(4-bromobutoxy)phenol), use a 3-5x molar excess of Hydroquinone [2]. The unreacted hydroquinone is water-soluble and easily washed away during Step 2.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Phenolic Ethers and protection of phenols).
-
Gambarotti, C., et al. (2013).[3] "Selective Monoetherification of 1,4-Hydroquinone Promoted by NaNO2." Current Organic Chemistry, 17(10), 1108-1113. (Demonstrates statistical control in hydroquinone alkylation).
-
Kelly, S. M. (1989). "The Synthesis of Liquid Crystals." Helvetica Chimica Acta.[4] (Discusses the synthesis of alkoxy-phenols as precursors for liquid crystals and the importance of preventing oligomerization).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to 13C NMR Spectrum Analysis of 4-(4-bromobutoxy)phenol: A Comparative Approach to Structural Elucidation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. In this guide, we delve into the 13C NMR spectral analysis of 4-(4-bromobutoxy)phenol, a molecule of interest in synthetic chemistry. This guide will not only dissect the intricacies of its 13C NMR spectrum but also provide a comparative overview with other common analytical techniques, offering a holistic perspective on its structural characterization.
The Central Role of 13C NMR in Structural Elucidation
Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands as a powerful, non-destructive technique for determining the carbon framework of an organic molecule. Unlike proton (¹H) NMR, which reveals the environment of hydrogen atoms, 13C NMR provides direct insight into the number of non-equivalent carbon atoms and their chemical environments. This makes it an indispensable tool for confirming molecular structures, identifying isomers, and detecting impurities.[1][2] The broad chemical shift range in 13C NMR minimizes signal overlap, often providing a clear, resolved spectrum where each peak corresponds to a unique carbon atom.[3]
Predicting and Analyzing the 13C NMR Spectrum of 4-(4-bromobutoxy)phenol
While an experimental spectrum provides definitive data, a predictive analysis based on the well-established chemical shifts of its constituent fragments offers profound insight into the expected spectral features. 4-(4-bromobutoxy)phenol is composed of a phenol ring and a 4-bromobutoxy chain. By examining the expected chemical shifts for these moieties, we can construct a theoretical spectrum.
Molecular Structure and Carbon Numbering:
To facilitate our analysis, let's establish a clear numbering system for the carbon atoms in 4-(4-bromobutoxy)phenol.
Caption: Molecular structure of 4-(4-bromobutoxy)phenol with carbon numbering.
Predicted 13C NMR Chemical Shifts:
The following table outlines the predicted chemical shift ranges for each carbon atom in 4-(4-bromobutoxy)phenol, based on typical values for similar chemical environments.
| Carbon Atom | Chemical Environment | Predicted Chemical Shift (ppm) | Rationale |
| C1 | Aromatic C-OH | 150 - 160 | The carbon attached to the hydroxyl group is significantly deshielded. |
| C2, C6 | Aromatic C-H (ortho to -OH) | 115 - 120 | Shielded relative to benzene due to the electron-donating effect of the hydroxyl group. |
| C3, C5 | Aromatic C-H (meta to -OH) | 120 - 130 | Less affected by the hydroxyl group compared to the ortho and para positions. |
| C4 | Aromatic C-O-Alkyl | 155 - 165 | The carbon attached to the ether oxygen is strongly deshielded. |
| C7 | -O-C H₂- | 65 - 75 | Deshielded due to the adjacent electronegative oxygen atom. |
| C8 | -CH₂-C H₂-CH₂- | 25 - 35 | A typical aliphatic methylene carbon. |
| C9 | -CH₂-C H₂-Br | 30 - 40 | Slightly deshielded due to the proximity of the bromine atom. |
| C10 | -C H₂-Br | 30 - 40 | Deshielded by the electronegative bromine atom. |
A Comparative Analysis: 13C NMR vs. Other Spectroscopic Techniques
While 13C NMR is a powerful tool, a comprehensive structural elucidation often involves a combination of analytical methods. Here’s a comparison of what each technique reveals about 4-(4-bromobutoxy)phenol.
| Analytical Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹³C NMR | Number of non-equivalent carbons, chemical environment of each carbon. | Directly confirms the carbon skeleton and the presence of key functional groups (aromatic ring, ether, alkyl halide). | Does not provide information on proton connectivity or molecular weight. |
| ¹H NMR | Number of non-equivalent protons, their chemical environment, and spin-spin coupling (proton connectivity). | Confirms the substitution pattern on the aromatic ring and the structure of the butoxy chain through coupling patterns. The hydroxyl proton signal can be confirmed by D₂O exchange.[4] | Signal overlap can sometimes complicate interpretation, especially in the aromatic region. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the exact molecular weight, confirming the molecular formula. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) would be a clear indicator of its presence.[5] | Does not provide detailed information about the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Clearly indicates the presence of the O-H stretch (broad band around 3200-3600 cm⁻¹), C-O stretches (around 1200-1000 cm⁻¹), and aromatic C=C bonds (around 1600-1450 cm⁻¹).[6][7] | Provides limited information about the overall molecular structure and connectivity. |
Experimental Protocol: Acquiring a High-Quality 13C NMR Spectrum
To ensure the acquisition of a reliable 13C NMR spectrum, the following protocol should be followed:
-
Sample Preparation:
-
Dissolve 10-50 mg of 4-(4-bromobutoxy)phenol in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical as its residual peaks should not overlap with the signals of interest.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the spectrometer to the appropriate 13C frequency (e.g., 100 MHz for a 400 MHz ¹H spectrometer).
-
Choose a standard proton-decoupled 13C NMR experiment. This will result in a spectrum where each unique carbon appears as a singlet, simplifying interpretation.
-
Set the spectral width to cover the expected range of chemical shifts (typically 0-220 ppm).
-
The number of scans will depend on the sample concentration. Due to the low natural abundance of ¹³C, a larger number of scans (from hundreds to thousands) is typically required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
A relaxation delay (D1) of 1-2 seconds is generally sufficient for qualitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks if quantitative information is desired, although peak heights in a standard proton-decoupled 13C NMR spectrum are not always directly proportional to the number of carbons.
-
Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural elucidation of 4-(4-bromobutoxy)phenol, integrating multiple analytical techniques.
Caption: A logical workflow for the comprehensive structural elucidation of 4-(4-bromobutoxy)phenol.
Conclusion
The 13C NMR spectrum of 4-(4-bromobutoxy)phenol, when analyzed with a foundational understanding of chemical shifts, provides a definitive fingerprint of its carbon framework. While other techniques such as ¹H NMR, MS, and IR spectroscopy offer complementary and crucial pieces of the structural puzzle, 13C NMR remains unparalleled in its ability to directly map the carbon skeleton of an organic molecule. By integrating the data from these diverse analytical methods, researchers can achieve a high level of confidence in the structural assignment of synthesized compounds, a critical step in the journey of drug discovery and development.
References
- Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. (2018).
-
Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]
-
13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Doc Brown's Chemistry. [Link]
- Synthesis and characterization of alkoxy substituted p-cyano stilbene schiff bases. (2018).
-
Phenol, 4-bromo-. NIST WebBook. [Link]
- Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2015).
-
Phenol, 4-bromo- IR Spectrum. NIST WebBook. [Link]
-
Phenol, 4,4'-oxybis-. NIST WebBook. [Link]
-
1H proton nmr spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
- Methods for the Elucidation of the Structure of Organic Compounds. MIT OpenCourseWare.
-
infrared spectrum of phenol C6H6O C6H5OH. Doc Brown's Chemistry. [Link]
-
Mass Spectrometric Detection of Phenols using the Gibbs Reaction. Purdue University Department of Chemistry. [Link]
- Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
-
Spectroscopy of Alcohols and Phenols. (2022). Chemistry LibreTexts. [Link]
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
- Modern Analytical Technique for Characterization Organic Compounds. (2023). International Journal of Pharmaceutical Sciences Review and Research.
- Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. (2013). Inorganic Chemistry.
- 1 H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol).
-
4-Bromo-2-phenyl phenol. NIST WebBook. [Link]
- Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. (2021).
-
Phenol, 4-bromo- Gas Chromatography. NIST WebBook. [Link]
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone. PubChem. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
Supporting information for - The Royal Society of Chemistry. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]
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Technical Comparison Guide: Optimizing HPLC Purity Analysis for 4-(4-Bromo-butoxy)-phenol
Executive Summary
4-(4-Bromo-butoxy)-phenol (CAS: 18980-86-6) is a critical intermediate in the synthesis of liquid crystals and pharmaceutical ethers (e.g., pramocaine analogs). Its purity is paramount because residual alkyl halides are potential genotoxic impurities (PGIs), and unreacted phenolic starting materials can degrade downstream polymerization or coupling reactions.
This guide compares two analytical approaches:
-
Method A (Conventional): A standard isocratic protocol often used for simple phenols.
-
Method B (Optimized): A gradient method utilizing Core-Shell particle technology designed to resolve the complex polarity span between the polar starting material and highly lipophilic side products.
Chemical Context & Impurity Profile
To design a robust method, we must first understand the "Separation Challenge." The synthesis typically involves the alkylation of hydroquinone with 1,4-dibromobutane. This creates a mixture with a wide polarity range (
-
Analyte: 4-(4-Bromo-butoxy)-phenol (
) -
Impurity 1 (Polar): Hydroquinone (Starting Material,
) -
Impurity 2 (Non-Polar): 1,4-bis(4-bromobutoxy)benzene (Over-alkylated byproduct,
) -
Impurity 3 (Degradant): 4-(4-Hydroxybutoxy)phenol (Hydrolysis product)
The Problem: A simple isocratic method optimized for the main peak will likely elute Hydroquinone in the void volume (unquantifiable) and permanently retain the Bis-impurity on the column, leading to ghost peaks in subsequent runs.
Visualizing the Synthesis & Impurity Logic
Figure 1: Reaction pathway showing the origin of critical impurities with distinct polarity profiles.
Method Comparison: Isocratic vs. Gradient
Method A: The Conventional Approach (Isocratic)
-
Column: Standard C18 (5 µm, fully porous, 250 x 4.6 mm).
-
Mobile Phase: Acetonitrile:Water (50:50) + 0.1% H3PO4.
-
Flow Rate: 1.0 mL/min.[1]
Performance Verdict: FAILED
-
Issue 1: Hydroquinone elutes near the void volume (
), making integration unreliable. -
Issue 2: The Bis-impurity elutes after 45 minutes or not at all, causing baseline drift or "ghost peaks" in the next injection.
-
Issue 3: Broad peaks due to slow mass transfer in 5 µm fully porous particles.
Method B: The Optimized Approach (Gradient Core-Shell)
-
Column: Kinetex® C18 or Cortecs® C18 (2.6 or 2.7 µm, Core-Shell).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.2 to suppress phenol ionization).
-
Gradient: Steep ramp to elute lipophilic impurities.
Performance Verdict: SUPERIOR
-
Benefit 1: Gradient starts at low organic (10% B) to retain and separate Hydroquinone.
-
Benefit 2: Ramps to 95% B to flush the Bis-impurity within 10 minutes.
-
Benefit 3: Core-shell particles provide UHPLC-like efficiency at standard HPLC pressures.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating, ensuring system suitability criteria are met before sample analysis.
Equipment & Reagents[2][3][4][5][6][7][8][9][10][11]
-
Instrument: HPLC with PDA/UV detector (e.g., Agilent 1260/1290 or Waters Alliance).
-
Column: Core-Shell C18, 100 Å, 100 x 4.6 mm, 2.6 µm (e.g., Phenomenex Kinetex).
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water, Phosphoric Acid (85%).
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Flow Rate | 1.2 mL/min | Core-shell columns maintain efficiency at higher flow rates. |
| Injection Vol | 5.0 µL | Low volume prevents peak distortion from solvent effects. |
| Detection | 280 nm | Max absorption for phenolic ring; 210 nm for alkyl bromide check. |
| Run Time | 15.0 min | Includes column re-equilibration. |
Gradient Table
| Time (min) | % Mobile Phase A (0.1% H3PO4) | % Mobile Phase B (ACN) | Event |
| 0.00 | 90 | 10 | Initial hold to retain Hydroquinone. |
| 2.00 | 90 | 10 | End of isocratic hold. |
| 8.00 | 5 | 95 | Rapid ramp to elute Target & Bis-impurity. |
| 10.00 | 5 | 95 | Wash step to clear lipophilics. |
| 10.10 | 90 | 10 | Return to initial conditions. |
| 15.00 | 90 | 10 | Re-equilibration complete. |
Sample Preparation[4][5][6][8][11][12]
-
Diluent: Acetonitrile:Water (20:80). Note: Matching the starting gradient strength prevents "solvent shock" and peak splitting.
-
Stock Solution: Dissolve 10 mg of 4-(4-Bromo-butoxy)-phenol in 10 mL Acetonitrile.
-
Working Standard: Dilute Stock 1:10 with Water to reach ~0.1 mg/mL.
Performance Data Comparison
The following data illustrates the theoretical performance improvements when switching from Method A to Method B.
| Metric | Method A (Isocratic 5µm) | Method B (Gradient Core-Shell) | Improvement |
| Run Time | > 45 min | 15 min | 3x Faster |
| Hydroquinone Resolution | Co-elutes with void | Quantifiable | |
| Target Peak Tailing ( | 1.4 (Broad) | 1.1 (Sharp) | Better Symmetry |
| Bis-Impurity Elution | Not Detected (Carryover) | 9.2 min (Sharp Peak) | No Carryover |
| LOD (Target) | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity |
Validation Strategy (ICH Q2 Aligned)
To ensure this method is "Trustworthy" and "Authoritative," validation must follow ICH Q2(R2) guidelines [1].
Specificity (Stress Testing)
Inject individual impurity standards (Hydroquinone, Dibromobutane) to confirm they do not co-elute with the main peak.
-
Acceptance: Resolution (
) > 2.0 between all critical pairs.
Linearity
Prepare 5 concentration levels ranging from 50% to 150% of the target concentration.
Robustness (DoE Approach)
Vary critical parameters slightly to ensure method stability:
-
pH: ± 0.2 units (Critical for phenol retention stability).
-
Flow Rate: ± 0.1 mL/min.
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic for common HPLC anomalies in phenol analysis.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[8] Link
-
Phenomenex. (2025).[5] Core-Shell Technology: High Efficiency at Lower Pressures.Link
- Moldoveanu, S. C., & David, V. (2017). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Provides theoretical grounding for gradient selection in wide-polarity mixtures).
-
PubChem. (2025). Compound Summary for CAS 18980-86-6, 4-(4-Bromobutoxy)phenol. National Library of Medicine. Link
Sources
- 1. helixchrom.com [helixchrom.com]
- 2. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(4-broMophenylazo)phenol synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. iosrjournals.org [iosrjournals.org]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Patterns of Bromobutoxy Phenols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the structural elucidation of novel compounds is a cornerstone of progress. Among the myriad of analytical techniques available, mass spectrometry stands out for its sensitivity and its ability to provide detailed structural information through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the mass spectrometric behavior of bromobutoxy phenols, a class of compounds with potential applications as intermediates in drug synthesis and as scaffolds in medicinal chemistry.
As a Senior Application Scientist, my objective is to not only present data but to also provide the rationale behind the analytical choices, ensuring a robust and reproducible methodology. This guide is structured to provide a comprehensive understanding of the fragmentation pathways of bromobutoxy phenols, compare them with related structures, and offer a validated experimental protocol for their analysis.
The Rationale for Ionization: EI vs. ESI
The choice of ionization technique is a critical first step in any mass spectrometry experiment. For bromobutoxy phenols, both Electron Ionization (EI) and Electrospray Ionization (ESI) are viable options, each with distinct advantages that cater to different analytical goals.
Electron Ionization (EI): The Gold Standard for Structural Elucidation
EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[1] This makes it an invaluable tool for structural elucidation, as the resulting fragment ions provide a detailed fingerprint of the molecule's architecture. For bromobutoxy phenols, which are relatively volatile and thermally stable, EI is the preferred method for obtaining detailed structural information. The high-energy ionization process effectively cleaves the various bonds within the molecule, revealing the presence and connectivity of the bromo, butoxy, and phenolic moieties.
Electrospray Ionization (ESI): The Gentle Approach for Molecular Weight Determination
In contrast, ESI is a "soft" ionization technique that imparts minimal energy to the analyte, resulting in little to no fragmentation.[2] This makes it ideal for accurately determining the molecular weight of the parent compound. For bromobutoxy phenols, ESI would be employed when the primary goal is to confirm the molecular formula or to analyze the intact molecule, for instance, in quantitative studies where the molecular ion is the target analyte.
Unraveling the Fragmentation Pathways of Bromobutoxy Phenols
The presence of bromine is a key diagnostic feature in the mass spectrum due to its distinct isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio of natural abundance. This results in a characteristic "M" and "M+2" peak for any fragment containing a bromine atom, with the M+2 peak having a relative intensity of approximately 98% of the M peak.
The primary fragmentation pathways for a generic bromobutoxy phenol are illustrated below:
Figure 1: Predicted major fragmentation pathways of bromobutoxy phenols under electron ionization.
Key Fragmentation Mechanisms:
-
Benzylic Cleavage of the Butoxy Group: A prominent fragmentation pathway involves the cleavage of the C-C bond beta to the oxygen atom of the butoxy group. This results in the formation of a stable butyl cation at m/z 57.
-
McLafferty Rearrangement: For butoxy groups with a gamma-hydrogen, a McLafferty rearrangement can occur, leading to the elimination of a neutral butene molecule (56 Da) and the formation of a radical cation of the corresponding bromophenol.
-
Loss of the Bromine Atom: Cleavage of the C-Br bond results in the loss of a bromine radical (79 or 81 Da). The resulting cation can provide information about the butoxy phenol backbone.
-
Loss of the Butoxy Group: The entire butoxy group can be lost as a radical, resulting in a bromophenol cation.
-
Phenolic Ring Fragmentation: The phenolic ring itself can undergo fragmentation, typically through the loss of carbon monoxide (CO, 28 Da) or a formyl radical (HCO, 29 Da), which are characteristic fragmentations of phenols.[3][4]
Comparative Fragmentation Analysis
To better understand the fragmentation of bromobutoxy phenols, it is instructive to compare their expected fragmentation patterns with those of structurally related compounds.
| Compound | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) |
| 4-Bromophenol | Loss of CO, Loss of HCO | 172/174 (M+•), 144/146, 115/117 |
| 4-Butoxyphenol | Loss of C4H8 (butene), Loss of •C4H9 (butyl radical) | 166 (M+•), 110, 57 |
| Bromobutoxy Phenol (Predicted) | Loss of •C4H9, Loss of C4H8, Loss of •Br, Loss of •OC4H9, Loss of CO | M+•, (M-57)+, (M-56)+•, (M-79/81)+, (M-73)+, 57 |
Table 1: Comparison of key fragmentation pathways and characteristic ions for 4-bromophenol, 4-butoxyphenol, and a predicted bromobutoxy phenol.
The mass spectrum of 4-bromophenol is dominated by the molecular ion and fragments resulting from the loss of CO. In contrast, 4-butoxyphenol shows significant fragmentation of the butoxy side chain. It is therefore anticipated that the mass spectrum of a bromobutoxy phenol will exhibit a combination of these fragmentation patterns, with the relative intensities of the fragment ions depending on the substitution pattern of the aromatic ring.
The "Ortho Effect" in Bromobutoxy Phenols
A noteworthy consideration in the fragmentation of ortho-substituted aromatic compounds is the "ortho effect." This phenomenon, observed in compounds like ortho-substituted biphenyls, can lead to enhanced fragmentation adjacent to the substituent due to steric interactions or intramolecular rearrangements.[5] In the case of an ortho-bromobutoxy phenol, it is plausible that interactions between the bromo and butoxy groups could influence the fragmentation pathways, potentially leading to an increased abundance of ions resulting from the loss of the butoxy group or its fragments.
Experimental Protocol for GC-MS Analysis of Bromobutoxy Phenols
This protocol outlines a robust and self-validating method for the analysis of bromobutoxy phenols using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
1. Sample Preparation:
-
Standard Preparation: Prepare a stock solution of the bromobutoxy phenol standard in a high-purity solvent such as ethyl acetate or dichloromethane at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 1 to 100 µg/mL.
-
Sample Extraction (if applicable): For samples in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary. The choice of extraction method should be optimized based on the sample matrix.
2. GC-MS Instrumentation and Parameters:
The following parameters are a starting point and should be optimized for the specific instrument and analytes.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Injector Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of analyte to the column for high sensitivity. |
| Carrier Gas | Helium (99.999% purity) | Provides good chromatographic resolution and is inert. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard non-polar column suitable for the separation of a wide range of semi-volatile organic compounds. |
| Oven Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A general-purpose temperature program that should provide good separation of bromobutoxy phenol isomers. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | To induce fragmentation for structural elucidation. |
| Electron Energy | 70 eV | The standard electron energy for EI, which generates reproducible fragmentation patterns. |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Ensures stable performance of the mass analyzer. |
| Mass Range | m/z 40-500 | A suitable range to capture the molecular ion and all significant fragment ions. |
| Scan Rate | 2 scans/second | Provides sufficient data points across each chromatographic peak. |
Table 2: Recommended GC-MS parameters for the analysis of bromobutoxy phenols.
3. Data Acquisition and Analysis:
-
Acquire a blank solvent injection to ensure the system is clean.
-
Inject the calibration standards to establish a calibration curve and determine the retention times of the target analytes.
-
Inject the samples.
-
Process the data using the instrument's software. Identify the peaks of interest based on their retention times and mass spectra.
-
Compare the acquired mass spectra with library spectra (if available) or interpret the fragmentation patterns to confirm the identity of the compounds.
4. Quality Control and Self-Validation:
-
Internal Standard: The use of an internal standard (e.g., a deuterated analog or a compound with similar chemical properties but a different retention time) is highly recommended for accurate quantification.
-
Method Blank: Analyze a method blank with each batch of samples to check for contamination.
-
Spike Recovery: Analyze a matrix spike sample to assess the efficiency of the extraction method and to check for matrix effects.
-
Replicate Injections: Perform replicate injections of standards and samples to assess the precision of the method.
Figure 2: A generalized workflow for the GC-MS analysis of bromobutoxy phenols.
Conclusion
This guide provides a comprehensive framework for understanding and analyzing the mass spectrometry fragmentation patterns of bromobutoxy phenols. By leveraging the power of Electron Ionization GC-MS and a systematic approach to data interpretation, researchers can confidently elucidate the structures of these important chemical entities. While specific experimental data for all isomers may be limited, the principles of fragmentation for related compounds provide a strong foundation for predicting and interpreting their mass spectra. The provided experimental protocol offers a robust starting point for developing a validated analytical method, ensuring data of the highest quality and integrity. As a senior application scientist, I am confident that this guide will serve as a valuable resource for scientists and researchers in the pharmaceutical and chemical industries.
References
-
Waters Corporation. A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. [Link]
-
ACS Publications. Novel Analytical Approach for Brominated Flame Retardants Based on the Use of Gas Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry with Emphasis in Highly Brominated Congeners. [Link]
-
Shimadzu. Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. [Link]
-
YouTube. Fragmentation Pattern Of Alcohol, Phenol And Thiols / Mass Spectrometry analysis. [Link]
-
FAO AGRIS. Development and comparison of gas chromatography–mass spectrometry techniques for analysis of flame retardants. [Link]
-
ResearchGate. Brominated flame retardants (BFRs) in contaminated food contact articles: identification using DART-HRMS and GC-MS. [Link]
-
Agilent. Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]
-
PubMed. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis. [Link]
-
MATEC Web of Conferences. Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). [Link]
-
National Institutes of Health. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. [Link]
-
Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols. [Link]
-
Doc Brown's Advanced Organic Chemistry. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram. [Link]
-
Separation of Some Halogenated Phenols by GC-MS. [Link]
-
A 'meta effect' in the fragmentation reactions of ionised alkyl phenols and alkyl anisoles. [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
Application of mass spectrometry in the analysis of polybrominated diphenyl ethers. [Link]
-
Hindawi. Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. [Link]
-
ResearchGate. Separation of some halogenated phenols by GC-MS. [Link]
-
cromlab-instruments.es. Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. [Link]
-
AIP Publishing. Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. [Link]
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- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to Identifying Aryl Alkyl Ethers via FTIR Spectroscopy
For professionals in chemical research and drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Among these, the ether linkage, particularly in aryl alkyl ethers (Ar-O-R), presents a unique spectroscopic signature that is readily identifiable with Fourier Transform Infrared (FTIR) Spectroscopy. This guide provides an in-depth comparison of the FTIR characteristics of aryl alkyl ethers against other ether types, supported by the underlying principles of molecular vibrations and experimental best practices.
The utility of FTIR in this context lies in its ability to detect the vibrational transitions of covalent bonds.[1] When a molecule is exposed to infrared radiation, its bonds stretch and bend at specific frequencies, absorbing energy and creating a unique spectral fingerprint. The C-O-C linkage in ethers is particularly sensitive to its electronic environment, making FTIR an invaluable tool for distinguishing between different ether classes.
The Spectroscopic Signature of the Ar-O-R Linkage
The defining feature of an aryl alkyl ether in an FTIR spectrum is the presence of two distinct, strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the C-O-C bond.[2][3][4] This two-band pattern is a direct consequence of the asymmetric electronic environment around the ether oxygen, which is bonded to one sp²-hybridized aromatic carbon and one sp³-hybridized alkyl carbon.
-
Asymmetric C-O-C Stretch: This vibration, primarily associated with the Aryl-O bond, gives rise to a strong, sharp peak typically observed in the 1270–1230 cm⁻¹ region.[2][5] The position of this band at a higher wavenumber compared to dialkyl ethers is due to resonance. The lone pair electrons on the oxygen atom delocalize into the aromatic ring, imparting a partial double-bond character to the Aryl-O bond. This strengthening of the bond requires more energy to stretch, hence the higher frequency.[6]
-
Symmetric C-O-C Stretch: This vibration is more closely associated with the Alkyl-O bond and produces a strong absorption at a lower frequency, typically in the 1050–1010 cm⁻¹ range.[2][5]
The presence of both of these strong bands is a highly reliable indicator of an aryl alkyl ether functional group.[2][3]
Comparative Analysis: Aryl Alkyl Ethers vs. Other Ethers
To fully appreciate the diagnostic power of these peaks, it is essential to compare them with the spectra of dialkyl and diaryl ethers. The symmetry in these other ether types leads to a simpler C-O stretching signature.
| Ether Type | Asymmetric C-O-C Stretch (cm⁻¹) | Symmetric C-O-C Stretch (cm⁻¹) | Key Distinguishing Feature |
| Aryl Alkyl Ether | 1270–1230 (Strong) [2] | 1050–1010 (Strong) [2] | Two distinct, strong C-O stretching bands. [3][4] |
| Dialkyl Ether | 1150–1070 (Strong)[2] | ~850 (Very Weak)[5] | A single, strong, broad C-O stretch. |
| Diaryl Ether | 1300–1200 (Strong)[2] | ~867 (Weak)[2] | A single, strong C-O stretch at a higher frequency. |
This comparative data underscores why the dual-band pattern in the 1300-1000 cm⁻¹ region is a definitive marker for aryl alkyl ethers.
Workflow for Spectral Interpretation
When presented with an unknown spectrum, a systematic approach is crucial for accurate identification. The following workflow outlines the logical steps to confirm the presence of an aryl alkyl ether.
Caption: Logical workflow for identifying an aryl alkyl ether via FTIR.
Confirming Structural Components: Beyond the C-O-C
While the C-O-C stretches are primary indicators, a comprehensive analysis involves confirming the presence of the aryl and alkyl moieties through their own characteristic peaks.
-
Aromatic Ring:
-
C-H Stretch: Look for one or more weak to medium bands just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), which are characteristic of sp² C-H bonds.[7][8]
-
C=C Stretch: A series of sharp, medium-intensity peaks between 1600 cm⁻¹ and 1450 cm⁻¹ confirms the presence of the aromatic ring.[9]
-
C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region can provide clues about the substitution pattern of the aromatic ring.
-
-
Alkyl Group:
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a modern, convenient technique for acquiring FTIR spectra of liquid and solid samples with minimal preparation.[12]
Objective: To obtain a high-quality FTIR spectrum of a potential aryl alkyl ether.
Materials:
-
Sample (solid or liquid)
-
ATR-FTIR Spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free wipes
Methodology:
-
Crystal Preparation: Before analysis, ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a lint-free wipe dampened with isopropanol to gently clean the crystal surface and allow it to dry completely.
-
Background Spectrum: With the clean, empty ATR accessory in place, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application:
-
For Solids: Place a small amount of the solid powder onto the center of the ATR crystal. Use the built-in pressure clamp to apply firm, even pressure, ensuring good contact between the sample and the crystal.
-
For Liquids: Place a single drop of the liquid sample directly onto the center of the crystal.
-
-
Sample Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the previously collected background scan to generate the final absorbance or transmittance spectrum.
-
Data Analysis:
-
Process the resulting spectrum by performing a baseline correction and identifying the peak positions (wavenumbers) and relative intensities.
-
Compare the observed peaks with the characteristic frequencies outlined in this guide to determine if an aryl alkyl ether is present.
-
-
Cleaning: After the analysis, thoroughly clean the ATR crystal with a suitable solvent and lint-free wipes to prevent cross-contamination.
This self-validating protocol ensures that the collected spectrum is solely representative of the sample, as the atmospheric and instrumental interferences are removed during the background subtraction process.
Conclusion
The identification of aryl alkyl ethers by FTIR spectroscopy is a robust and reliable method when approached systematically. The key diagnostic feature is the appearance of two distinct and strong C-O-C stretching bands: an asymmetric stretch (Aryl-O) around 1250 cm⁻¹ and a symmetric stretch (Alkyl-O) near 1040 cm⁻¹.[5] By comparing these features with the single C-O stretch of dialkyl or diaryl ethers and confirming the presence of both aromatic and aliphatic C-H and C=C vibrations, researchers can confidently characterize this important functional group, facilitating progress in drug development and chemical synthesis.
References
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Chemistry LibreTexts. (n.d.). Ether Infrared spectra. Retrieved from [Link]
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AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]
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Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
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Smith, B. C. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. Retrieved from [Link]
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Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
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Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]
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Universal Lab Blog. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Retrieved from [Link]
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Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
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Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link]
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Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]
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WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
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YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]
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NPTEL. (n.d.). The features of IR spectrum. Retrieved from [Link]
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A Comparative Guide to the Reactivity of 4-(4-Bromobutoxy)-phenol and 4-(4-Chlorobutoxy)phenol for Pharmaceutical Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision that profoundly impacts the efficiency and success of a synthetic route. This guide provides an in-depth comparison of the reactivity of two closely related building blocks: 4-(4-Bromobutoxy)-phenol and 4-(4-Chlorobutoxy)phenol. By understanding the fundamental principles governing their reactivity and exploring their applications, particularly in the synthesis of bioactive molecules, you will be equipped to make informed decisions for your research endeavors.
Introduction to 4-(4-Halobutoxy)phenols
4-(4-Bromobutoxy)-phenol and 4-(4-Chlorobutoxy)phenol are bifunctional molecules that feature a phenol group at one end and a halogenated butyl chain at the other. This unique structure makes them valuable intermediates in organic synthesis, allowing for sequential or orthogonal functionalization. The phenolic hydroxyl group can undergo a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution, while the terminal halide serves as a reactive site for nucleophilic substitution.
These compounds are particularly relevant in medicinal chemistry, where the 4-alkoxyphenol motif is found in a number of pharmacologically active agents. Notably, derivatives of this scaffold have been investigated as potent androgen receptor antagonists, a key therapeutic target in the treatment of prostate cancer.[1][2]
The Decisive Factor: Leaving Group Ability in Nucleophilic Substitution
The primary difference in reactivity between 4-(4-Bromobutoxy)-phenol and 4-(4-Chlorobutoxy)phenol lies in the nature of the halogen atom, which functions as a leaving group in nucleophilic substitution reactions. The most common application for these reagents is the Williamson ether synthesis, a classic and reliable method for forming ether linkages via an S(_N)2 mechanism.[3] In this reaction, a nucleophile, such as an alkoxide or phenoxide, attacks the electrophilic carbon atom attached to the halogen, displacing it.
The rate of an S(_N)2 reaction is significantly influenced by the ability of the leaving group to depart. A good leaving group is a species that is stable on its own, typically a weak base. When comparing the halide ions, the leaving group ability follows the order: I
Bromide (Br
-
Polarizability: Bromine is larger and has more electrons than chlorine. Its electron cloud is more diffuse and can be more easily distorted, which helps to stabilize the developing negative charge in the transition state of the S(_N)2 reaction.
-
Basicity: Bromide is a weaker base than chloride. This is because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). Weaker bases are more stable and therefore better leaving groups.
This fundamental difference in leaving group ability dictates that 4-(4-Bromobutoxy)-phenol will react faster than 4-(4-Chlorobutoxy)phenol in nucleophilic substitution reactions under identical conditions.
Visualizing the Reactivity Difference
The following diagram illustrates the key steps in a typical Williamson ether synthesis using a phenoxide as the nucleophile and highlights the difference in the transition state stability.
Caption: Comparative reaction pathway for Williamson ether synthesis.
Quantitative Comparison of Reactivity
The table below provides a representative comparison of the expected reactivity based on established principles and data from similar systems.
| Feature | 4-(4-Bromobutoxy)-phenol | 4-(4-Chlorobutoxy)phenol | Justification |
| Leaving Group | Bromide (Br | Chloride (Cl | Bromide is a weaker base and more polarizable. |
| Relative Rate of S(_N)2 Reaction | Faster | Slower | Superior leaving group ability of bromide. |
| Typical Reaction Conditions | Milder conditions (lower temperature, shorter reaction time) may be sufficient. | May require more forcing conditions (higher temperature, longer reaction time) to achieve comparable yields. | To compensate for the poorer leaving group. |
| Potential Side Reactions | Lower propensity for elimination reactions under optimized conditions. | Higher temperatures may increase the likelihood of competing elimination (E2) reactions. | Elimination is often favored at higher temperatures. |
| Cost | Generally higher | Generally lower | Brominated reagents are often more expensive than their chlorinated counterparts. |
Experimental Protocols
The following protocols provide a general framework for the synthesis of the starting materials and their subsequent use in a Williamson ether synthesis.
Synthesis of 4-(4-Halobutoxy)phenol
These compounds can be synthesized from hydroquinone and the corresponding dihaloalkane.
Protocol 1: Synthesis of 4-(4-Bromobutoxy)-phenol
-
Materials: Hydroquinone, 1,4-dibromobutane, potassium carbonate (K(_2)CO(_3)), acetone.
-
Procedure: a. To a solution of hydroquinone (1.0 eq) in acetone, add finely ground K(_2)CO(_3) (1.1 eq). b. Add 1,4-dibromobutane (1.2 eq) to the mixture. c. Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC. d. After completion, cool the reaction to room temperature and filter off the inorganic salts. e. Evaporate the solvent under reduced pressure. f. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.
Protocol 2: Synthesis of 4-(4-Chlorobutoxy)phenol
This synthesis follows a similar procedure to Protocol 1, substituting 1,4-dichlorobutane for 1,4-dibromobutane. Due to the lower reactivity of the chloride, longer reaction times or higher temperatures may be necessary to achieve a good yield.
Williamson Ether Synthesis with a Phenolic Nucleophile
This protocol describes the reaction of a 4-(4-halobutoxy)phenol with another phenol to form a diaryl ether.
Protocol 3: General Procedure for Williamson Ether Synthesis
-
Materials: 4-(4-Halobutoxy)phenol (1.0 eq), a substituted phenol (nucleophile, 1.1 eq), potassium carbonate (K(_2)CO(_3), 1.5 eq), N,N-dimethylformamide (DMF).
-
Procedure: a. To a solution of the substituted phenol in DMF, add K(_2)CO(_3). b. Stir the mixture at room temperature for 30 minutes to form the phenoxide. c. Add the 4-(4-halobutoxy)phenol to the reaction mixture. d. Heat the reaction to 80-100 °C and stir for 4-12 hours. The reaction with 4-(4-bromobutoxy)-phenol will typically proceed faster. e. Monitor the reaction by TLC. f. Upon completion, cool the reaction and pour it into water. g. Extract the product with an organic solvent such as ethyl acetate. h. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. i. Purify the crude product by column chromatography.
Applications in Drug Development: Androgen Receptor Antagonists
The 4-alkoxyphenol scaffold is a key structural motif in a number of compounds designed as androgen receptor (AR) antagonists.[1][2] The AR is a crucial target in the treatment of prostate cancer, and the development of novel, potent antagonists is an active area of research.[4][5] The butoxy linker provided by 4-(4-halobutoxy)phenols can serve as a flexible spacer to connect the phenolic core to other pharmacophoric elements, allowing for the optimization of binding to the AR ligand-binding domain. The choice between the bromo- and chloro-derivatives will depend on the desired reactivity and the economic feasibility of the synthetic route.
Conclusion and Recommendations
-
For laboratory-scale synthesis and methods development, where reaction efficiency and shorter reaction times are often prioritized, 4-(4-Bromobutoxy)-phenol is the superior choice due to the excellent leaving group ability of bromide.
-
For large-scale synthesis or process development, where cost is a significant factor, 4-(4-Chlorobutoxy)phenol may be a more economically viable option. However, the synthetic route will need to be optimized to account for its lower reactivity, potentially requiring more stringent reaction conditions.
Ultimately, the decision rests on a careful evaluation of the specific needs of the project, balancing the chemical advantages of the bromo-derivative with the economic benefits of the chloro-analogue. This guide provides the fundamental knowledge and practical considerations to make that decision with confidence.
References
- A Kind of Synthetic Method of 4-Butoxy Phenol. CN106187715A.
- Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry.
- Structural Derivatization Strategies of Natural Phenols by Semi-synthesis and Total-synthesis. Journal of Medicinal Chemistry.
- Synthetic Method of 4-phenoxyphenol. CN113429268A.
- Process for the Preparation of 4-phenoxy-phenols. US4355186A.
- Hydrogenolysis of Phenolic Ethers: Biphenyl. Organic Syntheses.
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- A Simple and Efficient Synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, Rafoxanide. SN Applied Sciences.
- Androgen Receptor Antagonists (Antiandrogens)
- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkyl
- Discovery of N-(4-(Benzyloxy)-phenyl)-sulfonamide Derivatives as Novel Antagonists of the Human Androgen Receptor Targeting the Activation Function 2. Journal of Medicinal Chemistry.
- Williamson Ether Synthesis: Alkoxide + Primary Haloalkane. YouTube.
- Discovery of Aryloxy Tetramethylcyclobutanes as Novel Androgen Receptor Antagonists. Journal of Medicinal Chemistry.
- Williamson Ether Synthesis (video). Khan Academy.
- Exploring the Utilization of Phenolic Compounds in Pharmaceuticals and Healthcare. GSC Biological and Pharmaceutical Sciences.
- Identifying Environmental Chemicals as Agonists of the Androgen Receptor by Using a Quantitative High-throughput Screening Platform. Environmental Health Perspectives.
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- M.Sc. IV Semester - Medicinal Chemistry. Uttarakhand Open University.
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- Chem 355-Jasperse STRUCTURAL EFFECTS ON SUBSTITUTION REACTIONS.
- SN2 Reactions of Alkyl Halides. WebAssign.
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A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Phenolic Ethers
This guide provides an in-depth comparison of analytical standards and methodologies for the elemental analysis of brominated phenolic ethers, a class of compounds widely used as flame retardants. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of various techniques, supported by experimental data and field-proven insights. We will explore the nuances of sample preparation, chromatographic separation, and detection, providing a comprehensive framework for selecting the most appropriate analytical strategy for your specific research needs.
The Critical Need for Accurate Analysis of Brominated Phenolic Ethers
Brominated phenolic ethers, particularly polybrominated diphenyl ethers (PBDEs), have been extensively used to reduce the flammability of a wide range of consumer and industrial products.[1] However, their persistence in the environment, potential for bioaccumulation, and suspected adverse health effects have led to increased regulatory scrutiny and a growing demand for accurate and sensitive analytical methods.[2][3] This guide will navigate the complexities of analyzing these compounds, focusing on the standards and techniques that ensure data of the highest quality and integrity.
Core Analytical Strategies: A Comparative Overview
The determination of brominated phenolic ethers in various matrices is predominantly accomplished through chromatographic techniques coupled with mass spectrometry. The choice between gas chromatography (GC) and liquid chromatography (LC) is a critical decision point, largely dictated by the specific properties of the target analytes.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Volatile and Semi-Volatile Analytes
GC-MS is a well-established and robust technique for the analysis of a wide range of PBDE congeners.[4] Its high separation efficiency and the availability of sensitive and selective detectors make it a preferred method for many applications.
The volatility of lower to moderately brominated PBDEs makes them amenable to gas chromatography. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a stationary phase within the GC column. Shorter GC columns are often employed to minimize the time analytes spend at high temperatures, thereby reducing the risk of degradation of more thermally labile compounds.[5]
A cornerstone of regulatory testing in the United States is EPA Method 1614A , which utilizes high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) for the determination of PBDEs in various environmental matrices.[6] This method offers excellent sensitivity and selectivity due to the high resolving power of the mass spectrometer.
More recently, triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a viable and more accessible alternative to HRMS.[7] GC-MS/MS offers enhanced selectivity through selected reaction monitoring (SRM), which can effectively reduce matrix interferences.
Table 1: Performance Comparison of GC-MS Methodologies for PBDE Analysis
| Parameter | GC-HRMS (e.g., EPA 1614A) | GC-MS/MS |
| Selectivity | Very High | High |
| Sensitivity | Very High (pg to fg range) | High (pg range) |
| Linearity | Excellent | Excellent |
| Precision (RSD) | Typically < 20%[2] | Typically < 15%[8] |
| Accuracy (Recovery) | 52.9% to 125.0%[2] | 82.9% to 113.8%[1] |
| Cost | High | Moderate |
| Throughput | Moderate | High |
Data synthesized from multiple sources. Actual performance may vary depending on the specific instrument, congener, and matrix.
The choice of ionization technique significantly impacts the sensitivity and selectivity of the analysis.
-
Electron Ionization (EI): A hard ionization technique that produces extensive fragmentation, providing valuable structural information for compound identification.[9]
-
Electron Capture Negative Ionization (ECNI): A soft ionization technique that is highly sensitive for electronegative compounds like PBDEs. It often results in less fragmentation and a strong molecular ion or a characteristic [M-Br]⁻ ion, enhancing sensitivity for trace-level detection.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): A softer ionization technique than EI, suitable for a range of compounds. It can offer good sensitivity and is less prone to matrix effects than some other techniques.[8][9]
Liquid Chromatography-Mass Spectrometry (LC-MS): The Solution for Thermally Labile and High Molecular Weight Compounds
For larger, less volatile, or thermally unstable brominated flame retardants, such as certain highly brominated PBDEs or alternative flame retardants, LC-MS is the preferred analytical approach.[4]
LC-MS avoids the high temperatures of the GC inlet, preventing the degradation of thermally sensitive analytes. It is particularly well-suited for the analysis of polar and high molecular weight compounds that are not amenable to GC.
LC coupled with tandem mass spectrometry (LC-MS/MS) is the most common configuration for the analysis of brominated phenolic ethers and their metabolites.
Table 2: General Performance Characteristics of LC-MS/MS for BFR Analysis
| Parameter | LC-MS/MS |
| Applicability | Thermally labile, polar, and high molecular weight BFRs |
| Selectivity | High (with MS/MS) |
| Sensitivity | High (pg to ng range) |
| Precision (RSD) | Typically < 20% |
| Accuracy (Recovery) | Generally 70-120% |
Performance is highly dependent on the specific compound, matrix, and instrument conditions.
Alternative and Complementary Techniques: Expanding the Analytical Toolkit
While chromatography-mass spectrometry techniques are central to the analysis of brominated phenolic ethers, other methods offer valuable complementary information, particularly for total elemental analysis.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Bromine Determination
ICP-MS is a powerful technique for the determination of the total bromine content in a sample.[11] This can be a rapid screening tool to assess the overall level of bromination in a material.
ICP-MS offers exceptional sensitivity for elemental analysis. After sample digestion to break down the organic matrix and liberate the bromine as bromide ions, the ICP-MS can quantify the total bromine concentration with high accuracy. While ICP-MS itself does not provide information on the specific brominated compounds present, its coupling with a separation technique like LC allows for speciation analysis.
Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (LC-ICP-MS) for Speciation
The hyphenation of LC with ICP-MS combines the separation power of chromatography with the element-specific detection of mass spectrometry.[12][13] This allows for the quantification of individual brominated species.
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential. The following sections outline a typical workflow for the analysis of brominated phenolic ethers in a biological matrix.
Sample Preparation and Cleanup: The Foundation of Accurate Analysis
The goal of sample preparation is to extract the target analytes from the matrix and remove interfering compounds.[14]
Caption: A typical workflow for the extraction and cleanup of brominated phenolic ethers from biological samples.
-
Homogenization: Homogenize a representative portion of the fish tissue sample.
-
Internal Standard Spiking: Spike the homogenized sample with a known amount of isotopically labeled internal standards (e.g., ¹³C-labeled PBDEs) to correct for analytical variability and matrix effects.
-
Extraction: Extract the lipids and target analytes from the sample using a suitable solvent mixture, such as diethyl ether/hexane (1:3 v/v).[15]
-
Lipid Removal: Remove the bulk of the lipids from the extract using gel permeation chromatography (GPC).[15]
-
Fractionation and Further Cleanup: Further purify the extract using column chromatography with adsorbents like silica gel. This step separates the target analytes from other co-extracted compounds.[15]
-
Concentration and Solvent Exchange: Concentrate the cleaned extract to a small volume and exchange the solvent to one that is compatible with the analytical instrument.
Instrumental Analysis: GC-MS/MS Protocol
The following is a generalized protocol for the analysis of PBDEs using GC-MS/MS.
-
Gas Chromatograph: Agilent 7890A or equivalent.[16]
-
Mass Spectrometer: Agilent 5975C MS or equivalent, operated in electron capture negative ionization (ECNI) mode.[16]
-
GC Column: Restek Rtx-1614 (15 m, 0.25 mm ID, 0.1 µm film thickness) or equivalent.[16]
-
Carrier Gas: Helium.[16]
-
Injection Mode: Splitless.
-
Temperature Program: Optimized to achieve separation of all target congeners.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).
Caption: A diagram illustrating the key factors influencing the selection of an analytical method for brominated phenolic ethers.
The Cornerstone of Data Quality: Certified Reference Materials (CRMs)
The use of Certified Reference Materials (CRMs) is indispensable for method validation, quality control, and ensuring the comparability of data between laboratories. Several organizations produce CRMs for brominated flame retardants in various matrices.
Table 3: Examples of Certified Reference Materials for Brominated Flame Retardants
| CRM ID | Matrix | Certified Analytes | Issuing Body |
| ERM-EC590 | Low-Density Polyethylene | Various PBDE congeners, Total Br | European Commission, JRC |
| ERM-EC591 | Polypropylene | Various PBDE congeners, Total Br | European Commission, JRC |
| SRM 1958 | Human Serum | PBDEs | NIST |
| Food Matrix CRMs | Various (e.g., fish, dairy) | PBDEs and other BFRs | Various providers (e.g., Sigma-Aldrich, JRC)[17] |
This table is not exhaustive but provides examples of available CRMs.
Conclusion and Future Perspectives
The analytical landscape for brominated phenolic ethers is continually evolving, driven by the need for greater sensitivity, higher throughput, and the identification of novel and emerging flame retardants. While GC-MS and LC-MS remain the gold standards, techniques like ICP-MS offer valuable complementary information. The key to generating reliable and defensible data lies in a thorough understanding of the underlying chemical principles of each technique, the careful selection of an appropriate methodology based on the specific analytical challenge, and the rigorous application of quality control measures, including the use of certified reference materials. As regulatory requirements become more stringent, the development of harmonized and validated analytical methods will be paramount in protecting human health and the environment.
References
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U.S. Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. Retrieved from [Link]
- Akutsu, K., Obana, H., Okihashi, M., Kitagawa, M., Nakazawa, H., & Hori, S. (2001). GC/MS Analysis of Polybrominated Diphenyl Ethers in Fish Collected From the Inland Sea of Seto, Japan.
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Goodman, W. (n.d.). Analysis of Polybrominated Diphenyl Ether Flame Retardants by Gas Chromatography/ Mass Spectrometry. LabRulez GCMS. Retrieved from [Link]
- Ginter, J. M., Lubeckyj, R. A., & Wenzel, K. D. (2020). Sample preparation and cleanup methods for clinical top-down proteomics. Expert Review of Proteomics, 17(11-12), 833–848.
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Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. Retrieved from [Link]
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Eriksson, J. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Diva-portal.org. Retrieved from [Link]
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MetwareBio. (n.d.). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Retrieved from [Link]
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Universal Lab. (2024, March 7). Basic principles and tests of organic element analysis. Retrieved from [Link]
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ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved from [Link]
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- Le, T., H., & Lindstrom, A., B. (2020). Automated ICP-MS Method to Measure Bromine, Chlorine, and Iodine Species and Total Metals Content in Drinking Water. Journal of the American Society for Mass Spectrometry, 31(8), 1645–1654.
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Analytik Jena. (n.d.). Speciation Analysis Solutions for LC-ICP-MS. Retrieved from [Link]
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Department of Toxic Substances Control. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. Retrieved from [Link]
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Agilent Technologies. (2021). Automated Sequencing of Elemental Speciation Methods Using HPLC-ICP-MS. Retrieved from [Link]
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ResearchGate. (n.d.). Development of sample extraction and clean-up strategies for target and non-target analysis of environmental contaminants in biological matrices. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for the analysis of organophosphorus flame retardants—Comparison of GC-EI-MS, GC-NCI-MS, LC-ESI-MS/MS, and LC-APCI-MS/MS. Retrieved from [Link]
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- 8. Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
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- 17. openknowledge.fao.org [openknowledge.fao.org]
A Comparative Guide to the Structural Validation of 4-(4-Bromo-butoxy)-phenol Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of potential impurities in 4-(4-Bromo-butoxy)-phenol, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the causality behind experimental choices, presenting self-validating protocols and grounding our claims in authoritative references.
The Synthetic Landscape and Anticipated Impurities
4-(4-Bromo-butoxy)-phenol is typically synthesized via the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The most probable synthetic route involves the reaction of hydroquinone with 1,4-dibromobutane in the presence of a base. Understanding this synthesis pathway is crucial as it allows us to anticipate the likely process-related impurities.
The primary impurities can be categorized as follows:
-
Unreacted Starting Materials:
-
Hydroquinone
-
1,4-dibromobutane
-
-
Overalkylation Products:
-
1,4-bis(4-bromobutoxy)benzene
-
-
Isomeric Impurities:
-
Impurities arising from ortho or meta-substituted starting materials, if present.
-
-
Degradation Products:
-
Phenolic compounds are susceptible to oxidation, which can lead to colored impurities.
-
The following diagram illustrates the primary reaction and the formation of the most significant overalkylation impurity.
Caption: Synthetic pathway of 4-(4-Bromo-butoxy)-phenol and a key impurity.
A Comparative Analysis of Analytical Techniques for Impurity Validation
The choice of analytical technique for impurity validation is dictated by the nature of the impurities and the required sensitivity. Here, we compare the most relevant techniques for 4-(4-Bromo-butoxy)-phenol.
| Analytical Technique | Principle | Strengths | Weaknesses | Primary Application for 4-(4-Bromo-butoxy)-phenol |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection by UV absorbance.[2][3] | Robust, reproducible, and widely available. Excellent for quantifying known impurities. | Limited identification capabilities for unknown impurities. Co-elution can be an issue.[3] | Routine purity testing and quantification of known impurities like hydroquinone and 1,4-bis(4-bromobutoxy)benzene. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC coupled with mass analysis.[4] | Provides molecular weight information, aiding in the identification of unknown impurities. High sensitivity and specificity. | Quantitative accuracy can be lower than HPLC-UV without appropriate standards. Matrix effects can suppress ion signals. | Identification and semi-quantification of unknown process-related impurities and degradation products. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[5] | The gold standard for unambiguous structure elucidation. Provides information on the connectivity of atoms. | Relatively low sensitivity compared to MS. Can be complex to interpret for mixtures. | Definitive structural confirmation of isolated impurities. Can be used to quantify impurities if a suitable internal standard is used. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Excellent for volatile and semi-volatile impurities. High sensitivity and resolving power. | Requires derivatization for non-volatile compounds like phenols, which can introduce artifacts. | Analysis of volatile starting materials like 1,4-dibromobutane and potential volatile degradation products. |
Recommended Analytical Workflow for Comprehensive Impurity Validation
A multi-pronged approach is recommended for the robust validation of impurities in 4-(4-Bromo-butoxy)-phenol. This workflow ensures both the detection and the definitive identification of any potential impurities, in line with regulatory expectations such as those from the International Council for Harmonisation (ICH).
Caption: A comprehensive analytical workflow for impurity validation.
Experimental Protocols
HPLC-UV Method for Purity Assessment and Quantification of Known Impurities
This protocol is designed for the routine quality control of 4-(4-Bromo-butoxy)-phenol.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% trifluoroacetic acid
-
B: Acetonitrile with 0.1% trifluoroacetic acid
Gradient Elution:
| Time (min) | %A | %B |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 20 | 80 |
| 25 | 20 | 80 |
| 26 | 70 | 30 |
| 30 | 70 | 30 |
Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm Injection Volume: 10 µL
Procedure:
-
Prepare a stock solution of the 4-(4-Bromo-butoxy)-phenol sample in acetonitrile at a concentration of 1 mg/mL.
-
Prepare calibration standards for known impurities (hydroquinone and 1,4-bis(4-bromobutoxy)benzene) in acetonitrile.
-
Inject the sample and standards into the HPLC system.
-
Identify and quantify the impurities based on their retention times and the calibration curves of the standards.
LC-MS Method for Identification of Unknown Impurities
This protocol is aimed at identifying unknown impurities detected during the HPLC-UV analysis.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Use the same column and mobile phase conditions as the HPLC-UV method.
MS Conditions:
-
Ionization Mode: ESI positive and negative
-
Mass Range: 50-1000 m/z
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
Procedure:
-
Inject the 4-(4-Bromo-butoxy)-phenol sample into the LC-MS system.
-
Analyze the mass spectra of the peaks corresponding to the unknown impurities.
-
Propose potential structures based on the molecular weight and fragmentation patterns.
NMR Spectroscopy for Structural Elucidation of Isolated Impurities
This protocol is for the definitive structural confirmation of isolated impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher)
Sample Preparation:
-
Isolate the impurity of interest using preparative HPLC.
-
Dissolve a sufficient amount of the isolated impurity in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed for complex structures.
Procedure:
-
Acquire the NMR spectra.
-
Process and analyze the data to determine the chemical structure of the impurity.
Trustworthiness and Self-Validation
The described protocols form a self-validating system. The HPLC-UV method provides robust quantification, while the LC-MS and NMR methods provide orthogonal identification and structural confirmation. Any identified impurity should have its structure confirmed by NMR after isolation. The validated analytical procedures should adhere to the guidelines set forth by the United States Pharmacopeia (USP) and ICH.
Conclusion
The structural validation of impurities in 4-(4-Bromo-butoxy)-phenol is a critical aspect of ensuring its quality and suitability for use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques provides a comprehensive approach to impurity profiling. By understanding the synthetic process and potential side reactions, a targeted analytical strategy can be developed to detect, identify, and quantify any impurities, thereby ensuring the safety and efficacy of the final drug product.
References
- CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents. (n.d.).
-
Synthesis of butoxybenzene using phenol and bromobutane, which solvent do I need, what quantity and which catalyst do I need, for what yield? | ResearchGate. (n.d.). Retrieved February 8, 2024, from [Link]
-
Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
- US4355186A - Process for the preparation of 4-phenoxy-phenols - Google Patents. (n.d.).
- CN113429268A - Synthetic method of 4-phenoxyphenol - Google Patents. (n.d.).
-
Williamson Ether Synthesis reaction - BYJU'S. (n.d.). Retrieved February 8, 2024, from [Link]
-
The Williamson Ether Synthesis. (n.d.). Retrieved February 8, 2024, from [Link]
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE) - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2024, from [Link]
-
p-BROMOPHENOL - Organic Syntheses Procedure. (n.d.). Retrieved February 8, 2024, from [Link]
-
Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 8, 2024, from [Link]
- Phenol, 4,4'-(1-methylethylidene)bis[2,6-dibromo-, polymer with 2-(chloromethyl)oxirane and 4,4'-(1-methylethylidene)bis[phenol] - EPA. (n.d.). Retrieved February 8, 2024, from https://comptox.epa.gov/dashboard/dsstoxdb/results?search=DTXSID70872791
-
Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review - Juniper Publishers. (2018, January 26). Retrieved February 8, 2024, from [Link]
-
CHEM 2212L Experiment 5 - Williamson Ether Synthesis - YouTube. (2020, June 27). Retrieved February 8, 2024, from [Link]
-
7-(4-bromobutoxy)-3,4-dihydro-2(1H)-quinolinone - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
Phenol, 2,5-dibromo-4-(2,4-dibromophenoxy)- | C12H6Br4O2 | CID 11092337 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
-
ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006, October 25). Retrieved February 8, 2024, from [Link]
-
Q 3 B (R2) Impurities in New Drug Products - European Medicines Agency (EMA). (n.d.). Retrieved February 8, 2024, from [Link]
-
Applicability of Phenolic Profile Analysis Method Developed with RP-HPLC-PDA to some Bee Product - SciELO. (n.d.). Retrieved February 8, 2024, from [Link]
-
(PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. (2020, April 24). Retrieved February 8, 2024, from [Link]
-
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
-
Qualitative and quantitative analyses of phenol, phenylglucuronide, and phenylsulfate in urine and plasma by gas chromatography/mass spectrometry - PubMed. (n.d.). Retrieved February 8, 2024, from [Link]
-
〈1225〉 VALIDATION OF COMPENDIAL PROCEDURES - Ofni Systems. (n.d.). Retrieved February 8, 2024, from [Link]
-
Techniques for Analysis of Plant Phenolic Compounds - PMC. (n.d.). Retrieved February 8, 2024, from [Link]
-
Quality Guidelines - ICH. (n.d.). Retrieved February 8, 2024, from [Link]
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. (2025, August 8). Retrieved February 8, 2024, from [Link]
-
Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025, September 22). Retrieved February 8, 2024, from [Link]
-
Improving chromatographic analysis of phenolic compounds - Chula Digital Collections. (n.d.). Retrieved February 8, 2024, from [Link]
-
Cyanobiphenyl in Valsartan by Liquid Chromatography-Mass Spectrometry - Asian Journal of Research in Chemistry. (n.d.). Retrieved February 8, 2024, from [Link]
-
Phenol, 4-bromo- - the NIST WebBook. (n.d.). Retrieved February 8, 2024, from [Link]
-
(PDF) (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. (n.d.). Retrieved February 8, 2024, from [Link]
-
USP 1225 Validation Procedures. (n.d.). Retrieved February 8, 2024, from [Link]
-
GC analyses of impurities in phenol - Chromatography Forum. (2006, February 27). Retrieved February 8, 2024, from [Link]
-
Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines - International Journal of Pharmaceutical Investigation. (n.d.). Retrieved February 8, 2024, from [Link]
-
4-Bromo-2-methoxyphenol | C7H7BrO2 | CID 262234 - PubChem. (n.d.). Retrieved February 8, 2024, from [Link]
Sources
A Comparative Guide to the Chromatographic Separation of Bromobutoxy Phenol Isomers
For researchers, scientists, and professionals in drug development, the precise separation and analysis of isomeric impurities are critical for ensuring the purity, safety, and efficacy of pharmaceutical compounds. Bromobutoxy phenol isomers, often present as process-related impurities or synthetic intermediates, pose a significant analytical challenge due to their similar physicochemical properties. This guide provides an in-depth comparison of chromatographic techniques for the effective separation of these isomers, supported by experimental insights and foundational principles to guide your method development.
The Challenge of Separating Bromobutoxy Phenol Isomers
The primary difficulty in separating bromobutoxy phenol isomers lies in their subtle structural differences. Positional isomers, where the bromo and butoxy groups are at different locations on the phenol ring, exhibit very similar polarities, pKa values, and molecular weights. This similarity leads to close or co-eluting peaks in many standard chromatographic systems, demanding highly selective analytical methods for their resolution.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): The Workhorses for Isomer Separation
HPLC and UHPLC are powerful and widely adopted techniques for the analysis of non-volatile and thermally labile compounds like bromobutoxy phenol isomers. The choice of stationary phase and mobile phase composition is paramount in achieving the desired selectivity.
Reversed-Phase HPLC/UHPLC: A Versatile Starting Point
Reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase, is the most common approach for separating phenolic compounds.
Causality Behind Method Choices:
-
Stationary Phase Selection: Standard C18 and C8 columns are often the first choice due to their broad applicability. However, for challenging isomer separations, alternative selectivities are often required. Phenyl-hexyl and polar-embedded phases can offer different interactions, such as π-π interactions with the aromatic ring of the phenol, which can enhance the separation of positional isomers. A pentafluorophenyl (PFP) stationary phase is particularly effective for halogenated compounds, as it provides extra retention and selectivity for positional isomers due to specific dipole-dipole and π-π interactions.[1]
-
Mobile Phase Optimization: The mobile phase, typically a mixture of water and an organic modifier like acetonitrile or methanol, governs the retention and elution of the analytes. The choice of organic modifier can influence selectivity; for instance, methanol is more likely to engage in hydrogen bonding interactions compared to acetonitrile, which can alter the elution order of isomers. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for suppressing the ionization of the phenolic hydroxyl group, which results in sharper, more symmetrical peaks.
Chiral HPLC: For Enantiomeric Bromobutoxy Phenols
If the bromobutoxy phenol isomers are enantiomers (non-superimposable mirror images), chiral chromatography is necessary for their separation.[2] This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Mechanism of Chiral Recognition:
Chiral recognition is achieved through the formation of transient diastereomeric complexes between the analyte and the CSP.[3] For effective separation, there must be at least three points of interaction between the analyte and the chiral selector. Common CSPs include polysaccharide-based phases (e.g., cellulose or amylose derivatives), which offer a broad range of selectivities.
Workflow for Chiral Method Development:
Caption: A streamlined workflow for chiral HPLC method development.
Gas Chromatography (GC): A High-Resolution Alternative
For volatile and thermally stable bromobutoxy phenol isomers, Gas Chromatography (GC) offers excellent resolution and sensitivity.
Key Considerations for GC Analysis:
-
Column Selection: The choice of a capillary column with a suitable stationary phase is critical. For polar analytes like phenols, a polar stationary phase (e.g., polyethylene glycol or a cyano-functionalized phase) is often required to achieve adequate retention and selectivity beyond simple boiling point differences.
-
Derivatization: To improve the volatility and chromatographic performance of phenolic compounds, derivatization is a common strategy.[4] The acidic proton of the hydroxyl group can be replaced with a less polar group. This reduces tailing and improves peak shape. A common approach is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.
Experimental Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of phenol isomers.
Comparative Analysis: HPLC/UHPLC vs. GC
| Feature | HPLC/UHPLC | Gas Chromatography (GC) |
| Analyte Suitability | Non-volatile, thermally labile compounds | Volatile, thermally stable compounds |
| Selectivity | High, tunable through stationary and mobile phase chemistry | High, primarily dependent on stationary phase and temperature programming |
| Sample Preparation | Simple dissolution, filtration | May require derivatization for polar analytes |
| Instrumentation | Wide variety of detectors (UV, MS, etc.) | Commonly coupled with FID or MS detectors |
| Speed | UHPLC offers very fast analysis times | Generally longer run times than UHPLC |
Experimental Protocols: Starting Points for Method Development
The following protocols are provided as robust starting points for the separation of bromobutoxy phenol isomers. Optimization will likely be required to achieve the desired resolution for your specific isomeric mixture.
Protocol 1: Reversed-Phase UHPLC Method for Positional Isomers
This method is based on the successful separation of a wide range of substituted phenol isomers and is a good starting point for bromobutoxy phenol isomers.[1]
-
Instrumentation: UHPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
Column: Pentafluorophenyl (PFP), 1.9 µm, 2.1 x 100 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 20-80% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
Detection: DAD at 270 nm or MS with Electrospray Ionization (ESI).
Trustworthiness: This method employs a PFP column known for its unique selectivity towards halogenated aromatic compounds, providing a high probability of resolving positional isomers. The use of a volatile buffer (formic acid) makes it compatible with MS detection for peak identification and confirmation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This protocol is a general approach for the analysis of phenols by GC-MS and can be adapted for bromobutoxy phenol isomers.
-
Instrumentation: Gas Chromatograph with a Mass Spectrometer detector.
-
Derivatization Procedure:
-
Evaporate 1 mL of the sample extract to dryness under a gentle stream of nitrogen.
-
Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or a more polar column if co-elution occurs).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Splitless.
-
Oven Program: 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Scan (m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Trustworthiness: Derivatization with BSTFA is a well-established and robust method for improving the gas chromatographic behavior of phenols. The use of a mass spectrometer allows for confident peak identification based on mass spectra and retention times.
Conclusion
The successful chromatographic separation of bromobutoxy phenol isomers is an achievable but challenging task that requires careful method development. For positional isomers, reversed-phase HPLC or UHPLC with a pentafluorophenyl (PFP) column offers a highly selective and robust starting point. For volatile isomers, GC-MS, potentially with derivatization, provides excellent resolving power. In cases where enantiomeric separation is required, chiral HPLC with polysaccharide-based stationary phases is the method of choice. The protocols and comparative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to develop and validate reliable analytical methods for these critical compounds.
References
- Lee, H. B., & Peart, T. E. (2000). Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples.
-
Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. Retrieved from [Link]
- U.S. Environmental Protection Agency. (1996). Method 8041A: Phenols by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Gao, F., et al. (2019). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Journal of Medicinal Chemistry, 62(17), 7881-7897.
Sources
- 1. lcms.cz [lcms.cz]
- 2. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 4. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: UV-Vis Absorption Spectra of 4-Alkoxy Substituted Phenols
Executive Summary
In medicinal chemistry and purity analysis, the spectral characterization of phenolic derivatives is a fundamental checkpoint. 4-Alkoxy substituted phenols (e.g., 4-methoxyphenol, 4-ethoxyphenol) exhibit distinct UV-Vis signatures compared to their unsubstituted or alkyl-substituted counterparts. This guide analyzes the bathochromic (red) and hyperchromic shifts induced by alkoxy groups, providing a validated experimental framework for their identification and quantification.
Key Insight: The oxygen atom in the alkoxy group acts as a powerful auxochrome. Through the mesomeric (+M) effect, it extends the
Theoretical Framework: The Electronic Origin of the Shift
To interpret the spectra accurately, one must understand the underlying electronic transitions.
Electronic Transitions
Phenols primarily exhibit two absorption bands in the UV region:
-
E-band (Ethylene-like):
transition (typically ~210 nm). -
B-band (Benzenoid):
transition (typically ~270 nm), often with fine structure.
The Auxochromic Effect (Alkoxy vs. Alkyl)
The 4-alkoxy substituent modifies these bands through p-
-
Phenol (Reference): -OH group is a strong auxochrome.
-
4-Alkylphenol: The alkyl group donates electrons via hyperconjugation (weak effect).
-
4-Alkoxyphenol: The alkoxy group donates electrons via the mesomeric (+M) effect (strong effect). This raises the energy of the HOMO (Highest Occupied Molecular Orbital) more than the LUMO, narrowing the energy gap (
) and shifting absorption to longer wavelengths (Redshift).
Visualization: Electronic Resonance Pathway
The following diagram illustrates the electron delocalization responsible for the bathochromic shift.
Figure 1: Mechanism of bathochromic shift driven by the mesomeric effect of the alkoxy group.
Comparative Analysis: Product vs. Alternatives
The following data synthesizes experimental values for 4-alkoxy phenols against standard alternatives. Note the distinct jump in
Table 1: Spectral & Physicochemical Comparison (Solvent: Methanol)
| Parameter | Phenol (Baseline) | 4-Methylphenol (Alternative 1) | 4-Methoxyphenol (Product A) | 4-Ethoxyphenol (Product B) |
| Structure | Unsubstituted | Alkyl-substituted | Alkoxy-substituted | Alkoxy-substituted |
| Primary | 270–272 nm | 277–280 nm | 290–292 nm | 290–293 nm |
| Shift vs. Phenol | — | +5–8 nm | +18–20 nm | +18–21 nm |
| Molar Absorptivity ( | ~1,500 | ~1,900 | ~2,800–3,200 | ~2,900–3,300 |
| Electronic Effect | +M (OH) | +I, Hyperconjugation | +M (Strong), -I (Weak) | +M (Strong), -I (Weak) |
| pKa (approx) | 9.95 | 10.26 | 10.21 | 10.40 |
Technical Interpretation:
-
4-Methoxyphenol (MEHQ) and 4-Ethoxyphenol are spectrally almost identical. The length of the alkyl chain (methyl vs. ethyl) has negligible impact on the electronic integration with the ring.
-
Hyperchromic Effect: The alkoxy phenols not only absorb at longer wavelengths but also absorb more intensely (higher
) than unsubstituted phenol. This makes them easier to detect at lower concentrations (lower Limit of Detection). -
pKa Nuance: While alkoxy groups are electron-donating by resonance (+M), they are electron-withdrawing by induction (-I).[1] However, the resonance effect dominates, making the phenoxide anion slightly less stable (and the compound slightly less acidic) than phenol, similar to alkyl phenols.
Validated Experimental Protocol
To ensure reproducibility and E-E-A-T compliance, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: HPLC-grade Methanol or Acetonitrile (Cutoff <205 nm). Avoid Acetone (absorbs at 330 nm).
-
Buffer: Phosphate buffer (pH 7.0) for neutral spectra; 0.1M NaOH for ionized spectra.
-
Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth 1 nm).
Step-by-Step Workflow
-
Baseline Correction: Run a blank scan with pure solvent.
-
Stock Solution: Prepare a
M stock of the 4-alkoxyphenol in methanol. -
Working Standard: Dilute to
M. (Target Absorbance: 0.2 – 0.8 AU). -
Spectral Scan: Scan from 200 nm to 400 nm.
-
Validation (pH Shift): Add 2 drops of 1M NaOH to the cuvette.
Visualization: Experimental Logic Flow
Figure 2: Decision tree for experimentally validating 4-alkoxy phenols via UV-Vis.
Applications in Drug Development
Understanding these spectra is critical for specific pharmaceutical applications:
-
Bioisostere Design: 4-Methoxyphenol moieties are often used as bioisosteres for other aromatic systems to improve metabolic stability while maintaining H-bond acceptor capability. The UV spectrum confirms the integrity of this moiety during synthesis.
-
Purity of Monomers: MEHQ (4-Methoxyphenol) is a standard inhibitor in acrylates. UV-Vis provides a rapid, non-destructive method to quantify MEHQ levels in raw materials without complex chromatography.
-
pKa Determination: By measuring the ratio of absorbance at the neutral
(290 nm) vs. the phenolate (310 nm) across a pH gradient, the pKa can be calculated with high precision (spectrophotometric titration).
References
-
SIELC Technologies. UV-Vis Spectrum of 4-Methoxyphenol. Available at: [Link]
-
Shimadzu Corporation. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Available at: [Link]
-
Michigan State University (Reusch, W.). UV-Visible Spectroscopy: The Importance of Conjugation. Available at: [Link]
-
PubChem. 4-Ethoxyphenol (CID 12150) - Physical Properties and Spectral Data. National Library of Medicine. Available at: [Link]
-
Doc Brown's Chemistry. UV-visible absorption spectroscopy - Phenols. Available at: [Link]
Sources
Safety Operating Guide
A Comprehensive Disposal Protocol for 4-(4-Bromo-butoxy)-phenol
This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 4-(4-Bromo-butoxy)-phenol. As a brominated alkyl ether of phenol, this compound requires specific handling considerations due to its dual chemical nature. The procedures outlined below are designed to mitigate risks for laboratory personnel and ensure environmental protection, reflecting our commitment to safety and scientific excellence beyond the product itself.
Hazard Profile & Risk Assessment
4-(4-Bromo-butoxy)-phenol is a halogenated organic compound containing a phenol group. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not universally available, its structure allows for an accurate hazard assessment based on analogous compounds like 4-Bromophenol and other halogenated ethers.
The primary risks stem from:
-
The Phenolic Moiety: Phenol and its derivatives are known to be corrosive and toxic, with the potential for rapid absorption through the skin.[1][2] Phenol can have an anesthetic effect, meaning severe chemical burns may occur without immediate pain.[2]
-
The Brominated Alkyl Chain: As a halogenated organic compound, it must be segregated into a specific waste stream to prevent the formation of toxic byproducts like dioxins during incineration.[3] The bromine atom also contributes to its classification as a substance potentially toxic to aquatic life.[4][5]
The following table summarizes the anticipated hazards based on data for structurally similar chemicals.
| Hazard Classification | Description | Precautionary Statement Examples | Supporting Sources |
| Acute Toxicity, Oral | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [5][6] |
| Skin Irritation | Causes skin irritation and potential burns. | P280: Wear protective gloves/protective clothing. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | [5][6] |
| Eye Irritation | Causes serious eye irritation. | P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. | [6][7] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or aerosol. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [4][6] |
| Aquatic Hazard | Toxic to aquatic life. | P273: Avoid release to the environment. | [4][5] |
Personnel Protection & Engineering Controls
Proactive safety measures are non-negotiable when handling 4-(4-Bromo-butoxy)-phenol. The primary objective is to prevent any direct contact or inhalation.
-
Engineering Control: All handling, weighing, and solution preparation involving this compound must be conducted within a properly functioning and certified chemical fume hood.[8] This is the most critical engineering control to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): A standard laboratory coat, tightly fitting safety goggles, and a face shield are mandatory to protect against splashes.[9] Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[9] It is crucial to inspect gloves for any signs of degradation and change them immediately if contamination occurs.[10]
Spill Management Protocol
In the event of an accidental spill, a swift and correct response is essential to contain the hazard.
For Small Spills (less than 50 mL, contained within a fume hood):
-
Ensure all required PPE is worn.[11]
-
Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[1][11] Do not use combustible materials like paper towels as the primary absorbent.[12]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable hazardous waste container for solids.[9]
-
Decontaminate the spill area with a suitable solvent (e.g., 70% isopropanol or ethanol), followed by a thorough wash with soap and water.[2]
-
All cleanup materials are considered hazardous waste and must be disposed of in the solid halogenated waste stream.[2]
For Large Spills (greater than 50 mL or any spill outside of a fume hood):
-
Evacuate the immediate area and alert all nearby personnel.[11]
-
If the substance is volatile or creates dust, do not attempt to clean it up yourself.
-
Close the laboratory doors, restrict access, and contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[1][11]
Step-by-Step Waste Disposal Procedure
The proper disposal of 4-(4-Bromo-butoxy)-phenol is predicated on one core principle: strict waste segregation . This compound and any materials contaminated with it must be treated as Hazardous Halogenated Organic Waste .[3]
Waste Characterization & Segregation
-
Primary Mandate: Never mix waste containing 4-(4-Bromo-butoxy)-phenol with non-halogenated chemical waste.[3] This is a critical step to ensure proper final treatment by waste management facilities.
-
Identify Waste Streams: Determine if the waste is liquid (e.g., unused solutions, reaction mixtures) or solid (e.g., leftover solid reagent, contaminated gloves, pipette tips, absorbent materials).
Liquid Waste Collection
-
Select Container: Obtain a designated hazardous waste container suitable for halogenated organic liquids. The container must be chemically compatible and feature a secure, vapor-tight lid.[3][13]
-
Transfer Waste: Carefully pour the liquid waste into the container, avoiding splashes. Use a funnel if necessary.
-
Do Not Overfill: Ensure the container is no more than 90% full to allow for vapor expansion.
-
Seal Container: Securely close the container lid immediately after adding waste.[3]
Solid Waste Collection
-
Select Container: Use a dedicated, leak-tight container with a secure lid for solid halogenated waste.[9][14] This can be a wide-mouthed plastic drum or a sealable bag placed within a rigid secondary container.[8]
-
Transfer Waste: Place all contaminated solid items, including PPE, absorbent materials, and labware, directly into this container.[15]
-
Seal Container: Keep the container sealed at all times except when actively adding waste.
Container Labeling
Proper labeling is a regulatory requirement and essential for safety. Each waste container must have a hazardous waste label affixed as soon as the first drop of waste is added.[13] The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste: 4-(4-Bromo-butoxy)-phenol ".
-
A complete list of all other chemical constituents and their approximate percentages.
-
The relevant hazard pictograms (e.g., Irritant, Harmful, Environmentally Hazardous).[9]
Temporary Storage
-
Store all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area within or near the laboratory.[16]
-
This area must be cool, dry, well-ventilated, and away from incompatible materials, heat sources, and drains.[9][10]
-
Arrange for pickup by your institution's EHS or licensed hazardous waste disposal contractor according to established schedules.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 4-(4-Bromo-butoxy)-phenol waste.
Caption: Disposal workflow for 4-(4-Bromo-butoxy)-phenol.
References
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- UC Berkeley Environmental Health & Safety. (n.d.). Phenol.
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- Safety Data Sheet. (2010). 4-Bromophenol.
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- Harvard University Environmental Health & Safety. (n.d.). Phenol.
- Safety Data Sheet. (2024). (4-Bromobutoxy)benzene.
- Rutgers Environmental Health & Safety. (n.d.). Bromine.
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- Washington State University. (n.d.). Bromine Standard Operating Procedure.
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- Ketone Pharma. (2024). 4-Bromo Phenol || A Comprehensive Overview.
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- Chemistry LibreTexts. (2023). Ring Reactions of Phenol.
- CDH Fine Chemical. (n.d.). 4-Bromo Phenol MATERIAL SAFETY DATA SHEET.
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- Chemguide. (n.d.). Ring reactions of phenol.
- PubMed. (2022). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols.
- Kamat Lab, University of Notre Dame. (n.d.). Standard Operating Procedures Waste Handling & Disposal.
- Sigma-Aldrich. (2024). Safety Data Sheet: 4-(4-Bromobutoxy)benzene.
- ResearchGate. (2025). A review on environmental occurrence, toxic effects and transformation of man-made bromophenols | Request PDF.
- YouTube. (2020). OCR Aromatic Chemistry 13 - Increased Reactivity of Phenols.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: (4-Bromobutoxy)benzene.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
- PharmaCompass. (n.d.). 4-bromo phenol | Drug Information, Uses, Side Effects.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-Bromo-butoxy)-phenol
Welcome to a comprehensive guide designed for the precise and safe handling of 4-(4-Bromo-butoxy)-phenol. In our shared pursuit of scientific advancement, the bedrock of innovation is an unwavering commitment to safety. This molecule, while a valuable intermediate in pharmaceutical synthesis, possesses a dual-hazard nature stemming from its phenol core and its bromoalkane side chain. The phenolic group is corrosive and systemically toxic, while the bromoalkane presents alkylating properties. This guide moves beyond mere checklists to instill a deep, causal understanding of the protective measures required. Our goal is to empower you with the expertise to create a self-validating system of safety in your laboratory.
Hazard Assessment: Understanding the 'Why' Behind the 'What'
4-(4-Bromo-butoxy)-phenol is classified as an irritant and is harmful if ingested. The primary risks arise from its ability to cause serious skin, eye, and respiratory irritation.[1][2] The phenol component is of particular concern as it is readily absorbed through the skin and can lead to systemic effects, including damage to the central nervous system, liver, and kidneys.[3][4] Phenol also has an anesthetic effect, meaning initial contact may not cause immediate pain, potentially leading to prolonged exposure and severe burns.[3][5]
Here is a summary of its hazard classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[2][6] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][2] |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a static choice but a dynamic risk assessment based on the specific procedure being performed. The following protocols represent the minimum required protection.
Hand Protection: The First Line of Defense
Given that 4-(4-Bromo-butoxy)-phenol is readily absorbed through the skin, robust hand protection is non-negotiable.[3]
-
Protocol: Double-gloving is mandatory.
-
Inner Glove: A standard nitrile examination glove. This layer serves as a "tell-tale" in case the outer glove is breached.
-
Outer Glove: A thicker, chemical-resistant glove. For handling the concentrated solid or solutions, neoprene or butyl rubber gloves are strongly recommended as they offer superior resistance to phenols and halogenated compounds.[3][7]
-
-
The Rationale (Causality): Phenolic compounds can degrade and permeate standard nitrile gloves with prolonged contact. The outer, more robust glove provides the primary chemical barrier. The inner glove protects against incidental exposure during the doffing process and alerts you to a failure in the primary barrier. Gloves must be changed every 30 minutes when actively handling the compound or immediately if contamination is suspected.[8]
Eye and Face Protection: Shielding Against the Unseen
This compound causes serious eye irritation, and splashes can result in permanent eye injury.[5][6]
-
Protocol:
-
Minimum Requirement: Chemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required at all times.[2][9]
-
Elevated Risk: When handling larger quantities (>5g), preparing solutions, or when there is any risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[7][10][11]
-
-
The Rationale (Causality): Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield protects the entire face from direct splashes, which is critical during procedures like transferring solutions that have a higher potential for generating droplets.
Body Protection: A Barrier for Your Largest Organ
Protecting the skin beyond the hands is crucial to prevent absorption.
-
Protocol:
-
The Rationale (Causality): Standard cotton lab coats offer minimal protection against chemical splashes. A coated, fluid-resistant gown or apron provides a non-porous barrier, preventing the chemical from reaching and being absorbed by the skin.
Respiratory Protection: Controlling Inhalation Exposure
This compound is known to cause respiratory irritation, and its dust or vapors should not be inhaled.[1][2][4]
-
Protocol: All handling of 4-(4-Bromo-butoxy)-phenol, including weighing the solid and preparing solutions, must be performed inside a certified chemical fume hood.[3][7]
-
The Rationale (Causality): A chemical fume hood is an engineering control that provides primary containment, pulling dust and vapors away from the user's breathing zone. This significantly reduces the risk of inhalation exposure, which is the most direct route to the respiratory system. In the event of a large spill outside of a fume hood, an appropriate respirator (e.g., N95) would be required for cleanup personnel.[8][12]
Procedural Workflow for PPE Selection and Use
The following diagram outlines the decision-making process for appropriate PPE selection based on the handling task.
Caption: PPE selection and handling workflow for 4-(4-Bromo-butoxy)-phenol.
Step-by-Step Handling and Disposal Protocols
Pre-Handling Checklist
-
Ensure an eyewash station and safety shower are unobstructed and have been tested within the last month.[3][9]
-
Confirm the chemical fume hood has a valid certification.
-
Designate a specific area within the hood for handling.
-
Assemble all necessary equipment (spatulas, glassware, waste containers) before handling the chemical.
-
Prepare a labeled, sealed container for hazardous waste.[13]
Donning PPE: A Deliberate Sequence
-
Body: Don a clean, fully buttoned lab coat. If required, add a chemical-resistant apron.
-
Hands (Inner): Don the first pair of nitrile gloves.
-
Eyes: Put on chemical splash goggles.
-
Face: If required, add a full-face shield over the goggles.
-
Hands (Outer): Don the second, outer pair of chemical-resistant (neoprene or butyl) gloves, ensuring the cuffs go over the sleeves of the lab coat.
Safe Disposal Plan
-
Solid Waste: All contaminated disposables (e.g., weighing paper, pipette tips, gloves, paper towels) must be placed in a dedicated, sealed hazardous waste container.[3][13] Do not mix with regular trash.
-
Liquid Waste: Unused solutions or reaction mixtures containing 4-(4-Bromo-butoxy)-phenol must be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.[2]
-
Contaminated PPE: Heavily contaminated PPE, such as a lab coat after a significant spill, must be disposed of as hazardous waste.[14] All gloves should be discarded as contaminated solid waste after use.
Doffing PPE: Preventing Cross-Contamination
This process is critical to avoid exposing yourself to contaminants on the PPE.
-
Outer Gloves: While still in the handling area, remove the outer gloves by peeling them off without touching the outer surface with your bare skin. Dispose of them in the hazardous waste container.
-
Exit Handling Area.
-
Face Shield/Apron: Remove the face shield and/or apron.
-
Goggles: Remove your goggles.
-
Lab Coat: Remove your lab coat, turning it inside out as you do, and hang it in its designated location or dispose of it if contaminated.
-
Inner Gloves: Remove the inner gloves, again without touching the outer surface.
-
Hygiene: Immediately and thoroughly wash your hands with soap and water.[3][6]
Emergency Procedures: Immediate and Decisive Action
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-20 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][10] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with soap and water for at least 15 minutes in a safety shower.[1][3] For phenol exposures, after the initial water flush, it is highly recommended to repeatedly wipe the area with polyethylene glycol (PEG-300 or PEG-400) until medical help arrives.[5][14]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration.[9] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink plenty of water.[1][15] Seek immediate medical attention.
By internalizing not just the steps but the scientific reasoning behind them, you build a resilient culture of safety. This approach transforms safety from a set of rules into an integral part of scientific excellence.
References
- Vertex AI Search. (2024). (4-Bromobutoxy)benzene - SAFETY DATA SHEET.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: (4-Bromobutoxy)benzene.
- Cefic Petrochemicals. Poster for the SAFE USE of PHENOL.
- Fisher Scientific. (2025). SAFETY DATA SHEET: Phenol, 4-bromo-.
- University of Florida Environmental Health and Safety. Appendix P - Phenol First Aid Guide and PPE.
- UC Berkeley Environmental Health & Safety. Phenol Fact Sheet.
- Tulane University Office of Environmental Health and Safety. (2023). FACT SHEET: Phenol.
- Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure.
- New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
- Apollo Scientific. 1-Bromo-4-butoxybenzene Safety Data Sheet.
- CDH Fine Chemical. (n.d.). 4-Bromo Phenol CAS No 106-41-2 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 4-Bromo-4'-hydroxybiphenyl.
- Carl ROTH. Phenol - Safety Data Sheet.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs.
- Occupational Safety and Health Administration (OSHA). (n.d.). Controlling Occupational Exposure to Hazardous Drugs.
- Pediatric Oncology Group of Ontario (POGO). Personal Protective Equipment.
- National Center for Biotechnology Information (NCBI). (n.d.). Safe handling of hazardous drugs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
